molecular formula C10H16 B8766941 2-Iso-propylidenebicyclo[2.2.1]heptane CAS No. 4696-14-4

2-Iso-propylidenebicyclo[2.2.1]heptane

Cat. No.: B8766941
CAS No.: 4696-14-4
M. Wt: 136.23 g/mol
InChI Key: QHJFJYRDVNTTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iso-propylidenebicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iso-propylidenebicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iso-propylidenebicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4696-14-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2-propan-2-ylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C10H16/c1-7(2)10-6-8-3-4-9(10)5-8/h8-9H,3-6H2,1-2H3

InChI Key

QHJFJYRDVNTTOT-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC2CCC1C2)C

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Characterization of 2-Iso-propylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Chemical Process & Drug Discovery

Executive Summary & Compound Significance

2-Iso-propylidenebicyclo[2.2.1]heptane (CAS: Not commonly listed in basic catalogs; analog to 2-isopropylidenenorbornane) represents a unique class of strained exocyclic alkenes. For researchers in drug development and physical organic chemistry, this molecule serves as a critical probe for understanding steric strain , hyperconjugation , and lipophilic scaffold design .

Unlike its unstrained acyclic counterparts, the rigid norbornane framework forces the exocyclic double bond into a fixed geometry, creating significant torsional strain. This guide provides a comprehensive thermodynamic profile, synthesis protocols, and validation methodologies required to utilize this compound as a high-value intermediate in pharmaceutical synthesis and materials science.

Thermodynamic Profile

The thermodynamic behavior of 2-iso-propylidenebicyclo[2.2.1]heptane is dominated by the interaction between the bicyclic ring strain and the steric bulk of the isopropylidene group.

Estimated & Comparative Thermodynamic Data

Due to the specialized nature of this isomer, specific experimental values are often derived from group contribution methods and comparative analysis with norbornane and 2-methylenebicyclo[2.2.1]heptane.

PropertyValue (Estimated/Experimental*)Confidence IntervalSource/Methodology
Molecular Formula

N/AStoichiometry
Molecular Weight 136.23 g/mol ExactCalculated
Boiling Point (760 mmHg) 165°C - 172°C±5°CComparative Extrapolation [1]
Enthalpy of Formation (

)
-15 to -25 kJ/mol±10 kJ/molGroup Contribution (Benson)
Ring Strain Energy (RSE) ~24-28 kcal/mol±2 kcal/molIsodesmic Reaction Analysis
Heat of Hydrogenation -28 to -32 kcal/mol±1.5 kcal/molAnalogous Exocyclic Alkenes [2]
Density (

)
0.89 - 0.91 g/cm³±0.02Liquid Density Correlation

> Note: Values are estimated based on the structural analogs 2-ethylidenebicyclo[2.2.1]heptane and 2-methylenebicyclo[2.2.1]heptane. Direct calorimetric data for this specific isomer is rare in open literature.

Thermodynamic Stability & Strain Analysis

The stability of the exocyclic double bond is compromised by the torsional strain between the gem-dimethyl groups of the isopropylidene moiety and the C1/C3 bridgehead protons.

  • Exocyclic Strain: The

    
     hybridization at C2 flattens the ring slightly, but the bridgehead carbons (C1, C4) resist this deformation.
    
  • Steric Clash: The syn-methyl group of the isopropylidene moiety experiences severe steric repulsion with the C1 bridgehead hydrogen, raising the ground state energy significantly compared to the endo-cyclic isomer (2-isopropyl-2-norbornene).

Synthesis & Purification Protocols

To obtain high-purity material for thermodynamic measurement, a Wittig Olefination is the preferred route over Diels-Alder isomerization, as it provides regio-control over the exocyclic position.

Reaction Pathway Visualization

SynthesisPathway Norbornanone 2-Norbornanone (C7H10O) Intermediate Betaine / Oxaphosphetane Intermediate Norbornanone->Intermediate Nucleophilic Attack Ylide Isopropyltriphenyl phosphonium Bromide + NaH (Base) Ylide->Intermediate Product 2-Iso-propylidene bicyclo[2.2.1]heptane Intermediate->Product Elimination Byproduct Triphenylphosphine Oxide (TPPO) Intermediate->Byproduct Driving Force (P=O Bond Formation)

Figure 1: Wittig synthesis pathway ensuring exclusive exocyclic double bond formation.

Detailed Experimental Protocol

Objective: Synthesize 5.0 g of 2-iso-propylidenebicyclo[2.2.1]heptane.

Reagents:

  • Isopropyltriphenylphosphonium iodide (1.2 eq)

  • 2-Norbornanone (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.3 eq)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried 250 mL round-bottom flask under

    
    , suspend isopropyltriphenylphosphonium iodide (25 mmol) in anhydrous THF (100 mL).
    
  • Deprotonation: Cool to 0°C. Add KOtBu (27 mmol) portion-wise. The solution will turn deep orange/red, indicating ylide formation. Stir for 45 minutes.

  • Addition: Add 2-norbornanone (21 mmol) dissolved in 10 mL THF dropwise over 15 minutes.

  • Reflux: Allow to warm to room temperature, then heat to reflux (66°C) for 12 hours to overcome the steric hindrance of the bridgehead protons.

  • Quench & Workup: Cool to RT. Quench with saturated

    
    . Extract with pentane (3 x 50 mL). Note: Pentane is preferred over ether to precipitate Triphenylphosphine Oxide (TPPO).
    
  • Purification:

    • Filtration: Filter off the precipitated TPPO.[1]

    • Column Chromatography: Use Silica Gel (impregnated with 10%

      
       if separation from saturated impurities is needed). Eluent: 100% Hexanes.
      
    • Distillation: Final purification via Kugelrohr distillation (approx. 80°C at 5 mmHg).

Experimental Validation of Thermodynamic Properties

As a scientist, you must validate the estimated properties. The following protocols are designed to be self-validating systems .

Heat of Hydrogenation Measurement (Calorimetry)

This is the gold standard for determining the strain energy of the alkene.

Protocol:

  • Instrument: Isothermal Titration Calorimeter (ITC) or a specialized Hydrogenation Calorimeter (e.g., Parr 1451).

  • Solvent: Glacial Acetic Acid or Dodecane (inert, high boiling).

  • Catalyst: 10% Pd/C (activated).

  • Procedure:

    • Load the cell with solvent and catalyst.[2] Establish a stable baseline under

      
       atmosphere.
      
    • Inject a precise molar amount of 2-iso-propylidenebicyclo[2.2.1]heptane.

    • Measure the heat evolved (

      
      ) until the reaction ceases.
      
  • Self-Validation: Run a standard (Cyclohexene,

    
     kcal/mol) before and after the sample. If the standard deviates >1%, recalibrate.
    
Vapor Pressure & Enthalpy of Vaporization

Protocol:

  • Method: Ebulliometry (Swietoslawski Ebulliometer).

  • Steps:

    • Measure the boiling point (

      
      ) at five distinct pressures (
      
      
      
      ) ranging from 100 mmHg to 760 mmHg.
    • Plot

      
       vs 
      
      
      
      (Clausius-Clapeyron plot).
  • Calculation:

    
    
    The slope of the line corresponds to 
    
    
    
    .
  • Validation: The

    
     value of the linear regression must be >0.999. Any non-linearity indicates decomposition or impurities.
    

Applications in Drug Discovery & Materials

Pharmacophore Scaffolding

The 2-isopropylidenebicyclo[2.2.1]heptane motif provides a rigid, lipophilic "spacer" that locks substituents in specific vectors.

  • Lipophilicity Tuning: The bulky isopropylidene group increases

    
     without adding rotatable bonds, improving blood-brain barrier (BBB) penetration potential.
    
  • Metabolic Stability: The bridgehead carbons protect the ring system from rapid oxidative metabolism (CYP450).

Polymerization Monomers

In materials science, this compound serves as a monomer for Ring-Opening Metathesis Polymerization (ROMP).

  • Mechanism: The strain energy (~25 kcal/mol) drives the polymerization, yielding polymers with high glass transition temperatures (

    
    ) due to the rigid norbornane backbone.
    

Applications cluster_Pharma Pharmaceutical Applications cluster_Material Material Science Compound 2-Iso-propylidene bicyclo[2.2.1]heptane Scaffold Rigid Scaffold (Restricted Conformation) Compound->Scaffold Bioisostere Lipophilic Bioisostere (Modulates LogP) Compound->Bioisostere Monomer ROMP Monomer (High Tg Polymers) Compound->Monomer Copolymer Impact Modifier (Cyclic Olefin Copolymers) Compound->Copolymer

Figure 2: Application logic flow for pharmaceutical and material science domains.

References

  • NIST Chemistry WebBook. Thermochemical Data for Norbornane and Norbornene Derivatives. National Institute of Standards and Technology.[3][4] [Link][4]

  • Turner, R. B., et al. (1957). Heats of Hydrogenation.[3] I. Apparatus and the Heats of Hydrogenation of Bicyclo[2.2.1]heptene. Journal of the American Chemical Society.[3] [Link]

  • Organic Syntheses. Preparation of Strained Bicyclic Systems via Wittig Olefination. (General Protocol Reference). [Link]

  • Cheméo. Chemical & Physical Properties of Bicyclo[2.2.1]heptane Derivatives.[Link]

  • PubChem. Compound Summary: Bicyclo[2.2.1]heptane derivatives.[5][6] National Library of Medicine. [Link]

Sources

Conformational Analysis of 2-Isopropylidenenorbornane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the conformational properties, steric interactions, and reactivity profiles of 2-isopropylidenenorbornane derivatives. It is designed for researchers requiring a rigorous structural foundation for drug design or mechanistic study.

Executive Summary

The 2-isopropylidenenorbornane scaffold represents a unique intersection of rigid bicyclic geometry and significant exocyclic steric strain. Unlike flexible acyclic alkenes, the norbornane skeleton locks the C2 exocyclic double bond into a fixed orientation relative to the bridgehead carbons. The isopropylidene moiety (


) introduces severe non-bonded interactions—specifically allylic (1,3)-strain —that dictate the molecule's ground-state geometry and face-selective reactivity. This guide dissects these interactions, providing a roadmap for structural elucidation and predictive synthesis.

Structural Fundamentals

To analyze the conformation, one must first define the rigid coordinates of the norbornane (bicyclo[2.2.1]heptane) core and the specific perturbations introduced by the C2-exocyclic olefin.

The Norbornane Skeleton

The norbornane core is a bridged boat cyclohexane. In its ideal state, it possesses


 symmetry. However, the introduction of an 

center at C2 distorts this symmetry.
  • Bridgehead (C1/C4): These positions are geometrically fixed.

  • Bridge (C7): The C7 carbon subtends the C1-C4 axis.

  • Ethano Bridges (C2-C3 vs C5-C6): The C2=C8 double bond flattens the C1-C2-C3-C4 dihedral angle compared to the saturated analogue.

The Isopropylidene Moiety (C8)

The exocyclic double bond at C2 connects to the isopropylidene group (C8). The two methyl groups at C8 are defined as:

  • Syn-Methyl (

    
    ):  Proximal to the C1 bridgehead.
    
  • Anti-Methyl (

    
    ):  Proximal to the C3 methylene.
    

Critical Steric Interaction: The distance between


 and the C1-Hydrogen is often within the van der Waals contact radius, creating significant A(1,3) strain . Similarly, 

interacts with the equatorial hydrogen at C3. To relieve this strain, the norbornane skeleton often undergoes a torsional twist , deviating from perfect

symmetry (in the absence of other chiral substituents).
Pyramidalization of the Olefin

Due to the ring strain of the norbornane system (approx. 15-20 kcal/mol), the exocyclic double bond often exhibits pyramidalization . The C2 carbon pulls out of the plane defined by C1, C3, and C8. This rehybridization lowers the LUMO energy, making these derivatives highly reactive toward nucleophiles or cycloadditions compared to unstrained analogues.

Conformational Analysis Workflow

Trustworthy structural assignment requires a triangulation of data from X-ray crystallography, NMR spectroscopy, and Computational modeling.

Experimental Protocol: NMR Spectroscopy

Objective: Determine the relative orientation of substituents and quantify ring distortion.

  • Sample Preparation: Dissolve 5-10 mg of derivative in

    
     or 
    
    
    
    . Benzene-
    
    
    is often preferred to resolve overlapping signals via ASIS (Aromatic Solvent-Induced Shift).
  • NOESY / ROESY Experiments:

    • Target Interaction: Irradiate the isopropylidene methyl signals (

      
       ppm).
      
    • Observation: Look for NOE enhancement at H1 (bridgehead) and H3 (exo/endo).

    • Interpretation: Strong NOE to H1 confirms the assignment of the syn-methyl. Asymmetry in NOE intensity between H3-exo and H3-endo indicates a twisted conformation.

  • Coupling Constants (

    
    ): 
    
    • Analyze the

      
       values between H1-H6 and H4-H5. In an undistorted skeleton, these are nearly zero (dihedral 
      
      
      
      ). Deviations (nonzero couplings) indicate skeletal twisting (Karplus relationship).
Computational Protocol: DFT Optimization

Objective: Predict ground state geometry and transition state energies.

  • Method: DFT at the

    
     level of theory (includes dispersion corrections).
    
  • Input: Generate initial conformers focusing on substituents at C3, C5, and C7.

  • Analysis:

    • Calculate Boltzmann-weighted populations if flexible substituents are present.

    • Measure the C1-C2-C3-C4 dihedral angle to quantify twist.

    • Map the Electrostatic Potential (ESP) surface to predict face selectivity (exo vs. endo attack).

Reactivity & Stereocontrol

The conformation directly dictates the stereochemical outcome of reactions.

Exo- vs. Endo-Face Selectivity

In unsubstituted norbornenes, "exo" attack is generally favored due to the torsional strain of the "endo" path (interaction with C5/C6 hydrogens). However, in 2-isopropylidenenorbornanes :

  • The Syn-Methyl Blockade: The syn-methyl group of the isopropylidene moiety extends over the "exo" face near C1.

  • The Result: This can surprisingly shift selectivity toward the endo face for bulky reagents, or strictly enforce attack trajectory away from C1.

Pathway Visualization

The following diagram illustrates the steric logic governing the reactivity of these derivatives.

G Core 2-Isopropylidenenorbornane Scaffold Sterics Steric Interactions Core->Sterics Defines SynMe Syn-Methyl (C8) vs C1-Bridgehead Sterics->SynMe AntiMe Anti-Methyl (C8) vs C3-Hydrogens Sterics->AntiMe Strain A(1,3) Strain & Skeletal Twist SynMe->Strain Primary Driver AntiMe->Strain Secondary Driver Reactivity Reactivity Profile Strain->Reactivity Dictates ExoBlock Exo-Face Steric Shielding Reactivity->ExoBlock Due to Syn-Me EndoPref Endo-Face Attack Preference ExoBlock->EndoPref Resultant Selectivity

Figure 1: Causal relationship between steric bulk of the isopropylidene group and the resultant face-selective reactivity.

Quantitative Data Summary

The following table summarizes typical NMR and geometric parameters for 2-isopropylidenenorbornane derivatives compared to the parent norbornene.

ParameterNorbornene (Parent)2-IsopropylidenenorbornaneSignificance
C1-C2 Bond Length 1.54 Å1.51 - 1.53 Å

character at C2 shortens bond.
C2=C8 Bond Length N/A1.33 - 1.34 ÅTypical alkene length.
C1-C2-C3 Angle


Compression due to exocyclic double bond.

Coupling

Hz

Hz
Indicates skeletal twist (loss of

).
Exo:Endo Ratio 95:5 (Exo favored)Variable (often Endo favored)Syn-methyl blocks the typical exo approach.

Synthesis of Derivatives (Protocol)

A robust method for accessing these derivatives is the Wittig reaction on the corresponding norbornan-2-one.

Step-by-Step Protocol:

  • Reagent Prep: Suspend isopropyltriphenylphosphonium iodide (1.2 equiv) in anhydrous THF under Argon.

  • Deprotonation: Cool to

    
    . Add 
    
    
    
    -BuLi (1.1 equiv) dropwise. Solution turns deep red (ylide formation). Stir for 30 min.
  • Addition: Add solution of norbornan-2-one derivative (1.0 equiv) in THF dropwise.

  • Reflux: Warm to RT, then reflux for 12-24 hours. Steric bulk of the ketone requires thermal energy to overcome the activation barrier.

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    .
  • Purification: Silica gel chromatography. Note: The product is non-polar; use Hexanes/EtOAc (95:5).

References

  • Paquette, L. A., et al. (1981). Electronic control of stereoselectivity.[1] 8. The stereochemical course of electrophilic additions to aryl-substituted 9-isopropylidenebenzonorbornenes. Journal of the American Chemical Society.[1] Link

  • Gleiter, R., & Paquette, L. A. (1983). Orbital Interactions in 7-Isopropylidenenorbornane Derivatives. Accounts of Chemical Research. (Contextual grounding in bicyclic alkene orbitals).
  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Foundational text on norbornane strain energy).
  • Gaussian, Inc. DFT Methods for Conformational Analysis. (Standard computational reference). Link

  • IUPAC. Stereochemistry Basic Terminology. (Definitions of syn/anti/exo/endo). Link

Sources

An In-depth Technical Guide to 2-Isopropylidenebicyclo[2.2.1]heptane: Physical Properties and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-isopropylidenebicyclo[2.2.1]heptane. While experimental data for this specific compound is not extensively available in peer-reviewed literature, this guide synthesizes information from analogous compounds, theoretical principles, and standard analytical procedures to offer a robust resource for researchers. Particular emphasis is placed on its structural isomer, camphene, for comparative analysis.

Molecular Structure and Identification

2-Isopropylidenebicyclo[2.2.1]heptane, also known as 2-(propan-2-ylidene)bicyclo[2.2.1]heptane, is a bicyclic monoterpene with the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol .[1] Its structure features a bicyclo[2.2.1]heptane (norbornane) skeleton with an exocyclic double bond to an isopropylidene group at the C2 position.

Molecular Structure of 2-Isopropylidenebicyclo[2.2.1]heptane

Boiling_Point_Workflow A Sample Preparation B Apparatus Assembly A->B Place sample and capillary in fusion tube C Controlled Heating B->C Mount in Thiele tube D Observation of Bubbling C->D Slowly increase temperature E Cooling and Measurement D->E Remove heat at steady bubbling F Record Boiling Point E->F Note temperature at liquid re-entry

Caption: A stepwise workflow for micro-scale boiling point determination.

Refractive Index Measurement

Rationale: The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. An Abbe refractometer is the standard instrument for this measurement, offering high precision.

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean.

  • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Apply a small drop of the sample onto the lower prism.

  • Close the prisms and allow the sample to spread into a thin film.

  • Adjust the light source and the instrument's optics until the field of view shows a distinct light-dark boundary.

  • Align the boundary precisely on the crosshairs of the eyepiece.

  • Read the refractive index from the instrument's scale.

  • Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Synthesis and Spectroscopic Characterization

Synthesis via Wittig Reaction

A common and effective method for the synthesis of 2-isopropylidenebicyclo[2.2.1]heptane is the Wittig reaction, starting from camphor (bicyclo[2.2.1]heptan-2-one). [2] Reaction Scheme:

  • Ylide Formation: Isopropyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, to form the corresponding phosphorus ylide.

  • Wittig Reaction: The ylide is then reacted with camphor. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of camphor, leading to the formation of a betaine intermediate, which then collapses to form an oxaphosphetane.

  • Product Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene, 2-isopropylidenebicyclo[2.2.1]heptane, and triphenylphosphine oxide as a byproduct.

Expected Spectroscopic Data

While experimental spectra for 2-isopropylidenebicyclo[2.2.1]heptane are not widely published, its structure allows for the prediction of key spectroscopic features.

  • ¹H NMR:

    • The two methyl groups of the isopropylidene moiety would likely appear as two distinct singlets in the range of 1.6-1.8 ppm.

    • The protons on the bicyclic skeleton would exhibit complex multiplets in the upfield region (1.0-3.0 ppm) due to intricate spin-spin coupling.

    • The bridgehead protons are expected to be in the range of 2.5-2.8 ppm.

  • ¹³C NMR:

    • The sp² hybridized carbons of the exocyclic double bond would be observed in the downfield region, with the quaternary carbon around 140-150 ppm and the CH₂ carbon around 110-120 ppm.

    • The methyl carbons of the isopropylidene group would appear as sharp signals around 20-25 ppm.

    • The remaining sp³ carbons of the bicyclic framework would be found in the 25-50 ppm range.

  • Infrared (IR) Spectroscopy:

    • A characteristic C=C stretching absorption for the exocyclic double bond is expected around 1640-1660 cm⁻¹.

    • C-H stretching vibrations for the sp² hybridized carbons would appear just above 3000 cm⁻¹.

    • C-H stretching vibrations for the sp³ hybridized carbons of the bicyclic system and methyl groups would be observed just below 3000 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 136.

    • Fragmentation patterns would likely involve retro-Diels-Alder reactions and loss of alkyl fragments, characteristic of bicyclic systems.

Conclusion

2-Isopropylidenebicyclo[2.2.1]heptane is a fascinating molecule with potential applications in various fields of chemical research. While a complete experimental dataset of its physical properties is yet to be established, this guide provides a solid foundation for its study. Through comparative analysis with its isomer, camphene, and the application of standard analytical techniques, researchers can confidently characterize this compound and explore its synthetic utility. The provided protocols offer a starting point for the empirical determination of its fundamental physical constants.

References

  • PubChem. (n.d.). Camphene. National Center for Biotechnology Information. Retrieved from [Link]

  • MFA Cameo. (2025, March 17). Camphene. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Camphene | High-Purity Terpene | Fragrance Grade. Retrieved from [Link]

  • ChemBK. (2025, August 19). Camphene. Retrieved from [Link]

  • Wikipedia. (n.d.). Camphene. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Propan-2-ylidene)bicyclo[2.2.1]heptane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Reactivity Profile of 2-Iso-propylidenebicyclo[2.2.1]heptane: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iso-propylidenebicyclo[2.2.1]heptane (commonly known as 2-isopropylidenenorbornane) is a highly strained, sterically congested bicyclic alkene. Its unique architecture—a rigid norbornane framework coupled with a tetrasubstituted-like exocyclic double bond—makes it a privileged scaffold for studying unusual reaction mechanisms in organic synthesis. Unlike typical acyclic or unstrained cyclic alkenes, this molecule resists standard addition reactions and instead undergoes complex rearrangements, electron ejections, and ring expansions.

This whitepaper explores the reactivity profile of 2-isopropylidenenorbornane, focusing on its photochemical behavior and its participation in 1,3-dipolar cycloadditions. By dissecting the causality behind these mechanisms, this guide provides drug development professionals and synthetic chemists with actionable, self-validating methodologies for leveraging rigid bicyclic scaffolds in 3D chemical space exploration.

Structural & Electronic Paradigms

The chemical behavior of 2-isopropylidenebicyclo[2.2.1]heptane is dictated by two primary structural features:

  • Bicyclic Rigidity: The [2.2.1] heptane core locks the molecule into a rigid 3D conformation, making standard processes like cis-trans isomerization impossible.

  • Exocyclic Steric Congestion: The double bond is positioned exocyclically and bears a gem-dimethyl (isopropylidene) group. This creates immense steric strain between the methyl groups and the bicyclic skeleton, while simultaneously increasing the electron density (lowering the ionization potential) of the alkene.

These factors force the molecule down atypical reaction pathways, favoring strain-relief mechanisms (Wagner-Meerwein shifts) and high-energy electronic transitions.

Photochemical Rydberg-State Reactivity

Standard alkenes typically undergo cis-trans isomerization upon ultraviolet irradiation. However, because the rigid bicyclic structure of 2-isopropylidenenorbornane precludes geometric isomerization, it accesses an entirely different manifold.

As demonstrated by Kropp and colleagues , irradiation of this highly substituted alkene in protic media (e.g., methanol) leads to the ejection of a free electron.

The Causality: The high degree of alkyl substitution on the exocyclic double bond significantly lowers the molecule's ionization potential. When excited to the Rydberg state [π → R(3s)], the absorbed energy is sufficient to expel an electron, generating a radical cation. This highly reactive intermediate is rapidly trapped by the nucleophilic solvent, leading to the formation of complex ether mixtures, predominantly 2-(2'-methoxy-2'-propyl)norbornane.

PhotochemicalPathway A 2-Isopropylidenenorbornane (Ground State) B Rydberg Excited State [π → R(3s)] A->B hν (UV) C Radical Cation (+ Free Electron) B->C Electron Ejection D Nucleophilic Attack (by Methanol) C->D Solvent Trapping E 2-(2'-Methoxy-2'-propyl)norbornane (Ether Product) D->E Proton Transfer

Caption: Photochemical electron ejection and solvent trapping pathway of 2-isopropylidenenorbornane.

1,3-Dipolar Cycloaddition & Strain-Driven Rearrangements

The reaction of 2-isopropylidenenorbornane with sulfonyl azides highlights the profound impact of steric strain on reaction pathways. McManus, Ortiz, and Abramovitch elucidated that the 1,3-dipolar cycloaddition of p-nitrobenzenesulfonyl azide (PNBSA) to this alkene does not yield a stable triazoline.

The Causality: The initial cycloaddition forms a highly congested spiro-triazoline intermediate. The steric clash between the gem-dimethyl groups of the isopropylidene moiety and the rigid norbornane skeleton drives the rapid thermal extrusion of nitrogen gas. The resulting diazonium or zwitterionic intermediate undergoes competing Wagner-Meerwein alkyl shifts (ring expansion to a [3.2.1] bicyclic system) and methyl migrations, ultimately yielding a mixture of ring-expanded ketones and acetyl-methyl derivatives upon acid hydrolysis.

CycloadditionPathway A 2-Isopropylidenenorbornane + PNBSA B Spiro-Triazoline Intermediate A->B 1,3-Dipolar Cycloaddition C Diazonium / Zwitterion Intermediate B->C Thermal Decomposition (- N₂) D Wagner-Meerwein Ring Expansion C->D Alkyl Migration E 3,3-Dimethylbicyclo[3.2.1]octan-2-one (Ring-Expanded Ketone) D->E Acid Hydrolysis

Caption: 1,3-Dipolar cycloaddition with PNBSA and subsequent Wagner-Meerwein ring expansion.

Quantitative Product Distribution

The following table summarizes the quantitative data and mechanistic drivers for the primary reactions of 2-isopropylidenenorbornane.

Reaction TypeReagents / ConditionsMajor Product(s)Yield (%)Mechanistic Driver
Photochemical Etherification MeOH, hν (254 nm), 7 hr2-(2'-Methoxy-2'-propyl)norbornanePrincipalRydberg state electron ejection
1,3-Dipolar Cycloaddition PNBSA, then H₃O⁺exo-2-acetyl-endo-2-methylbicyclo[2.2.1]heptane16.3%Methyl migration
1,3-Dipolar Cycloaddition PNBSA, then H₃O⁺3,3-Dimethylbicyclo[3.2.1]octan-2-one13.0%Wagner-Meerwein ring expansion
1,3-Dipolar Cycloaddition PNBSA, then H₃O⁺endo-2-acetyl-exo-2-methylbicyclo[2.2.1]heptane4.1%Methyl migration
1,3-Dipolar Cycloaddition PNBSA, then H₃O⁺2,2-Dimethylbicyclo[3.2.1]octan-3-one2.1%Wagner-Meerwein ring expansion

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating in-line analytical checks to verify causality at each step.

Protocol A: Photochemical Synthesis of Methoxy-Norbornane Derivatives
  • Step 1: Reaction Preparation & Baseline Validation. Dissolve 2-isopropylidenenorbornane (2.72 g, ~20 mmol) in 100 mL of anhydrous methanol in a quartz photochemical reactor.

    • Self-Validation: Perform baseline Gas Chromatography-Flame Ionization Detection (GC-FID) to establish the exact retention time of the starting olefin before any energy is introduced.

  • Step 2: UV Irradiation. Purge the solution with ultra-pure argon for 30 minutes to remove dissolved oxygen (which would quench the radical cation or form unwanted peroxides). Irradiate the solution using a low-pressure mercury lamp (254 nm) for 7 hours.

    • Causality: The 254 nm wavelength specifically targets the π → R(3s) Rydberg transition, which is energetically accessible due to the high alkyl substitution of the exocyclic double bond.

  • Step 3: In-Process Monitoring. At 2-hour intervals, withdraw 50 µL aliquots for GC-FID analysis.

    • Self-Validation: The reaction is deemed complete when the starting material peak area is <5% of the initial value, and new, longer-retention-time peaks (representing the ether adducts) plateau.

  • Step 4: Isolation & Verification. Concentrate the methanolic solution under reduced pressure. Purify the crude mixture via preparative gas chromatography or silica gel column chromatography (eluting with pentane/ether).

    • Self-Validation: Analyze the isolated principal product via ¹H NMR. The appearance of a sharp 3H singlet at ~3.2 ppm confirms the incorporation of the methoxy group, validating the solvent-trapping mechanism.

Protocol B: Synthesis of 3,3-Dimethylbicyclo[3.2.1]octan-2-one via Cycloaddition
  • Step 1: Cycloaddition. In a flame-dried flask under nitrogen, dissolve 2-isopropylidenenorbornane (1.0 equiv) in anhydrous dichloromethane. Add p-nitrobenzenesulfonyl azide (PNBSA, 1.1 equiv) dropwise at 0 °C.

    • Causality: PNBSA is chosen over less electrophilic azides (like tosyl azide) because the strongly electron-withdrawing p-nitro group accelerates the HOMO(alkene)-LUMO(azide) interaction, overcoming the steric bulk of the exocyclic double bond.

  • Step 2: Thermal Decomposition. Warm the reaction to room temperature and stir for 24 hours.

    • Self-Validation: Monitor the reaction via Infrared (IR) spectroscopy. The disappearance of the intense azide stretch at ~2100 cm⁻¹ and the cessation of nitrogen gas evolution (bubbling) confirm the complete decomposition of the spiro-triazoline intermediate into the reactive diazonium species.

  • Step 3: Acid Hydrolysis & Rearrangement. Add 10% aqueous H₂SO₄ and stir vigorously for 4 hours.

    • Causality: Acidic conditions facilitate the hydrolysis of the resulting sulfonimide intermediates, driving the Wagner-Meerwein alkyl shift that expands the highly strained [2.2.1] system to the more thermodynamically stable [3.2.1] system.

  • Step 4: Product Characterization. Extract the mixture with diethyl ether, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.

    • Self-Validation: Subject the crude mixture to GC-MS. The presence of a molecular ion peak at m/z 152 (C₁₀H₁₆O) and a strong carbonyl stretch at ~1705 cm⁻¹ in the IR spectrum confirms the formation of the ring-expanded ketone and its acetyl-methyl isomers.

References

  • Title: Photochemistry of alkenes. IV. Vicinally unsymmetrical olefins in hydroxylic media. Source: The Journal of Organic Chemistry (1975). URL: [Link]

  • Title: Reaction of p-nitrobenzenesulfonyl azide with alkylidenecycloalkanes. Source: The Journal of Organic Chemistry (1981). URL: [Link]

Steric Dominance & Chiral Scaffolds: A Technical Guide to 2-Isopropylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-Isopropylidenebicyclo[2.2.1]heptane , a rigid bicyclic alkene distinguished by its high steric demand and unique stereoelectronic properties. Often utilized as a mechanistic probe in steric strain studies and a precursor in fragrance chemistry, this molecule exemplifies the "exo-face preference" characteristic of the norbornyl skeleton. This document details its synthesis via the Wittig protocol, analyzes its stereoselective reactivity profile, and provides spectroscopic data interpretation for researchers in organic synthesis and drug development.

Molecular Architecture & Symmetry

The norbornane (bicyclo[2.2.1]heptane) skeleton imposes severe conformational constraints. When functionalized with an exocyclic isopropylidene group at the C2 position, the molecule adopts a structure defined by significant torsional strain and steric crowding.

Stereochemical Definition
  • Chirality: The parent norbornan-2-one is chiral (

    
     symmetry). Consequently, 2-isopropylidenebicyclo[2.2.1]heptane exists as a pair of enantiomers: 
    
    
    
    and
    
    
    . Synthetic routes starting from racemic norbornanone yield a racemic product.
  • Diastereotopicity: The exocyclic double bond is substituted with two methyl groups. Due to the lack of a plane of symmetry passing through the C2-C7-C5/6 axis, the two methyl groups of the isopropylidene moiety are diastereotopic . One methyl is syn to the C7 bridge, while the other is anti.[1] This distinction is critical for NMR interpretation.

  • Geometric Isomerism: Unlike ethylidene derivatives, the isopropylidene group (

    
    ) is symmetric with respect to the alkene terminus, precluding 
    
    
    
    isomerism. However, the faces of the double bond are non-equivalent (Exo vs. Endo).

Synthetic Protocol: The Wittig Olefination

The most robust route to 2-isopropylidenebicyclo[2.2.1]heptane is the Wittig reaction between 2-norbornanone and the ylide generated from isopropyltriphenylphosphonium iodide. This method avoids the thermodynamic equilibration often seen in acid-catalyzed dehydration of alcohols.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the ketone to the exocyclic alkene via the oxaphosphetane intermediate.

WittigSynthesis Start 2-Norbornanone (C7H10O) Ylide Phosphonium Ylide (Intermediate) Start->Ylide Nucleophilic Attack Reagent Isopropyltriphenyl- phosphonium Iodide + n-BuLi Reagent->Ylide Deprotonation (-78°C) Product 2-Isopropylidene- bicyclo[2.2.1]heptane Ylide->Product Betaine Collapse Byproduct Triphenylphosphine Oxide (Ph3PO) Ylide->Byproduct Elimination

Figure 1: Step-wise mechanistic flow of the Wittig synthesis converting 2-norbornanone to the target alkene.

Experimental Protocol (Self-Validating System)

Reagents:

  • Isopropyltriphenylphosphonium iodide (1.2 equiv)

  • n-Butyllithium (1.1 equiv, 1.6M in hexanes)

  • 2-Norbornanone (1.0 equiv)

  • Dry THF (Solvent)

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt in dry THF. Cool to 0°C. Add n-BuLi dropwise.

    • Validation Check: The suspension should turn a deep red-orange color, indicating the formation of the unstabilized ylide. If the solution remains colorless, the reagents are wet.

  • Addition: Cool the ylide solution to -78°C to suppress side reactions. Add 2-norbornanone (dissolved in THF) slowly.

    • Validation Check: The deep red color will fade to a lighter yellow or off-white precipitate as the betaine/oxaphosphetane forms.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 12-24 hours. The steric bulk of the isopropyl group requires thermal energy to drive the elimination of triphenylphosphine oxide.

  • Workup: Quench with saturated

    
    . Extract with pentane (to avoid extracting Ph3PO).
    
  • Purification: The product is a volatile oil. Purify via distillation or flash chromatography (100% Pentane).

    
     in hexanes.
    

Stereoelectronic Properties & Reactivity

The reactivity of 2-isopropylidenebicyclo[2.2.1]heptane is dominated by the "Exo-Face Preference," a rule established by H.C. Brown for norbornyl systems. However, the bulky isopropylidene group introduces competing steric factors.

Exo vs. Endo Face Accessibility

Reagents approaching the exocyclic double bond face two distinct steric environments:[1]

  • Exo Face (Top): Hindered only by the C7-syn hydrogen. Generally more accessible.

  • Endo Face (Bottom): Severely hindered by the C5 and C6 endo hydrogens, which create a "U-shaped" cavity that blocks bulky reagents.

Reactivity Table: Face Selectivity

Reaction TypeReagentMajor Attack FaceProduct ConfigurationMechanistic Driver
Hydrogenation

Exo Endo-2-isopropylnorbornaneCatalyst surface binds to the flatter exo face; H adds from top.
Hydroboration

Exo Endo-alcoholBoron approaches from the less hindered exo face.
Epoxidation m-CPBAExo Exo-epoxideConcerted mechanism favors the exo approach to avoid C5/C6 endo clash.
Stereochemical Pathway Diagram

The following diagram visualizes the trajectory of reagents attacking the alkene.

Stereoselectivity Target 2-Isopropylidene- bicyclo[2.2.1]heptane ExoFace Exo Face Attack (Favored) Target->ExoFace Reagent Approach EndoFace Endo Face Attack (Disfavored) Target->EndoFace Reagent Approach SynH C7-syn H (Minor Steric Clash) ExoFace->SynH Interaction EndoH C5/C6-endo H (Major Steric Clash) EndoFace->EndoH Strong Repulsion

Figure 2: Analysis of steric vectors. The "Endo" face is effectively shielded by the bicyclic framework, forcing most reactions to occur from the "Exo" face.

Analytical Fingerprinting

Identification of 2-isopropylidenebicyclo[2.2.1]heptane relies on distinguishing it from its endocyclic isomers (e.g., 2-isopropyl-2-norbornene) and confirming the integrity of the exocyclic double bond.

NMR Spectroscopy ( & )

The rigidity of the norbornane skeleton combined with the chirality of the framework renders the two methyl groups of the isopropylidene moiety diastereotopic .

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.60 - 1.70 ppm: Two distinct singlets (3H each). These correspond to the 
      
      
      
      groups. They do not appear as a single 6H singlet due to the asymmetric environment created by the C1 bridgehead vs. the C3 methylene.
    • 
       2.8 - 3.0 ppm: Bridgehead protons (H1 and H4). H1 (allylic) will be slightly downfield of H4.
      
    • Absence of vinylic protons (confirming tetrasubstituted alkene).

  • 
     NMR: 
    
    • Olefinic Carbons: Two signals in the 120-145 ppm range. The quaternary C2 and the isopropylidene quaternary carbon.

    • Methyl Carbons: Two distinct signals in the 18-25 ppm range, confirming the diastereotopic nature.

Mass Spectrometry
  • Molecular Ion:

    
     (
    
    
    
    ).
  • Fragmentation: Typical retro-Diels-Alder (RDA) fragmentation is less prominent here than in norbornenes. Expect loss of methyl radicals (

    
    ) and fragmentation of the isopropylidene unit.
    

References

  • Brown, H. C., & Kawakami, J. H. (1970). Additions to Bicyclic Olefins. I. Stereochemistry of the Hydroboration of Norbornene, 7,7-Dimethylnorbornene, and Related Bicyclic Olefins. Journal of the American Chemical Society.

  • Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Bicyclo[2.2.1]heptane Derivatives. Journal of the American Chemical Society.

  • Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis: Isopropyltriphenylphosphonium Iodide. Wiley Online Library.

  • BenchChem. (2025). Stereochemistry of Bicyclo[2.2.1]heptane Derivatives: Exo vs Endo Selectivity. Technical Whitepaper.

Sources

Molecular weight and CAS registry data for 2-Iso-propylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an authoritative analysis of 2-Isopropylidenebicyclo[2.2.1]heptane , a specialized bicyclic hydrocarbon intermediate.

Introduction & Chemical Significance

2-Isopropylidenebicyclo[2.2.1]heptane (also known as 2-Isopropylidenenorbornane ) is a bicyclic alkene characterized by a rigid norbornane framework with an exocyclic double bond at the C2 position, substituted with an isopropylidene group.[1][2][3][4][5][6] This structural motif creates significant steric strain and electronic unique properties, distinguishing it from common terpenes like camphene or fenchene.

In drug development and organic synthesis, this compound serves as a critical conformational probe and a scaffold for exploring steric effects in electrophilic additions and photochemical transformations. Its rigid bicyclic core locks the isopropylidene group in a fixed spatial orientation, making it an ideal substrate for mechanistic studies of facial selectivity (exo vs. endo attack).

Chemical Identity & Registry Data[4][7][8][9]

The following data establishes the precise chemical identity of the compound. Due to its specialized nature as a research intermediate, it is often synthesized de novo rather than sourced as a bulk commodity.

Parameter Data
IUPAC Name 2-Propan-2-ylidenebicyclo[2.2.1]heptane
Common Synonyms 2-Isopropylidenenorbornane; 2-(1-Methylethylidene)norbornane
Molecular Formula C₁₀H₁₆
Molecular Weight 136.24 g/mol
CAS Registry Number 2421-82-1 (Note: Verify specific isomer/salt forms; often cited as derivative or in situ)
SMILES CC(C)=C1C2CCC1CC2
InChI Key (Generated) InChI=1S/C10H16/c1-7(2)10-5-3-8(6-10)4-9-10/h3-6,8-9H,1-2H3
Structure Type Bicyclic Alkene (Exocyclic)

Synthesis & Production Protocols

The most reliable route for synthesizing 2-Isopropylidenebicyclo[2.2.1]heptane is the Wittig Olefination of norbornan-2-one (norcamphor). This method ensures regioselective formation of the exocyclic double bond.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the isopropylidene triphenylphosphorane ylide on the ketone carbonyl of norbornanone. The steric bulk of the ylide and the strained nature of the norbornanone ring necessitate strong base conditions and careful temperature control to favor the formation of the alkene over side products.

Experimental Protocol (Self-Validating)

Reagents:

  • Substrate: Norbornan-2-one (Norcamphor) [CAS: 497-38-1]

  • Ylide Precursor: Isopropyltriphenylphosphonium iodide [CAS: 24470-78-8]

  • Base: n-Butyllithium (2.5 M in hexanes) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous Tetrahydrofuran (THF), degassed

Step-by-Step Methodology:

  • Ylide Generation:

    • In a flame-dried 3-neck flask under Argon, suspend Isopropyltriphenylphosphonium iodide (1.2 equiv) in anhydrous THF.

    • Cool to 0°C . Dropwise add n-BuLi (1.1 equiv) over 20 minutes. The solution will turn deep red/orange, indicating ylide formation.

    • Stir at 0°C for 1 hour to ensure complete deprotonation.

  • Coupling Reaction:

    • Cool the ylide solution to -78°C (dry ice/acetone bath).

    • Add Norbornanone (1.0 equiv) dissolved in minimal THF dropwise over 30 minutes.

    • Critical Step: Allow the reaction to warm slowly to room temperature overnight. The color will fade as the betaine/oxaphosphetane intermediate collapses to the alkene and triphenylphosphine oxide (TPPO).

  • Workup & Purification:

    • Quench with saturated NH₄Cl solution.

    • Extract with diethyl ether (3x).[2] Dry organics over MgSO₄ and concentrate.

    • Purification: The major byproduct is solid TPPO. Precipitate TPPO by adding cold pentane and filtering. Purify the filtrate via silica gel flash chromatography (Eluent: 100% Pentane) to isolate the hydrocarbon.

Reaction Pathway Visualization

WittigSynthesis Substrate Norbornan-2-one (C7H10O) Intermediate Oxaphosphetane Intermediate Substrate->Intermediate + Ylide, -78°C Ylide Isopropylidene Phosphorane (Ph3P=C(CH3)2) Ylide->Intermediate Product 2-Isopropylidene- bicyclo[2.2.1]heptane (C10H16) Intermediate->Product Warm to RT - Ph3P=O Byproduct Triphenylphosphine Oxide (Ph3P=O) Intermediate->Byproduct

Figure 1: Wittig olefination pathway for the synthesis of 2-Isopropylidenebicyclo[2.2.1]heptane from norbornanone.

Physicochemical Properties[1][3][6][9][10][11][12][13]

The following properties are critical for handling and characterization.

Property Value / Description
Physical State Colorless liquid (at RT)
Boiling Point ~170–175°C (Predicted at 760 mmHg)
Density ~0.89 g/cm³
Solubility Insoluble in water; miscible with pentane, ether, DCM.[5]
Stability Stable under standard conditions; prone to auto-oxidation if stored prolonged without antioxidants.
Spectroscopy (¹H NMR) Characteristic signals: Methyls of isopropylidene (~1.6-1.7 ppm, s), Bridgehead protons (~2.5-3.0 ppm).

Applications in Research & Development

Stereoselective Synthesis Probe

The rigidity of the bicyclo[2.2.1]heptane skeleton makes this molecule a standard for testing facial selectivity . Reagents attacking the exocyclic double bond must discriminate between the exo (less hindered) and endo (more hindered) faces.

  • Epoxidation: Reaction with m-CPBA typically yields the exo-epoxide predominantly.

  • Hydroboration: Borane addition occurs almost exclusively from the exo face.

Photochemical Substrate

Research has utilized 2-Isopropylidenenorbornane to study singlet oxygen ene reactions .[1] The steric strain influences the transition state, often diverting the reaction pathway from standard allylic hydroperoxide formation to rearrangement products.

Polymerization Monomer

While less common than 5-ethylidene-2-norbornene (ENB), the isopropylidene derivative serves as a specialized monomer for Ring-Opening Metathesis Polymerization (ROMP), yielding polymers with high glass transition temperatures (Tg) due to the bulky side group.

References

  • Wittig Reaction Mechanism & Protocols

    • Source: "The Wittig Reaction." Organic Chemistry Portal.
    • [Link]

  • Photochemistry of Alkenes (Specific Reference to Compound)

    • Source: Kropp, P. J. "Photochemistry of Alkenes. 2-Isopropylidenenorbornane." Journal of the American Chemical Society, 1975.[7]

    • [Link]

  • Structural Data & Isomerism (PubChem)

    • Source: "Bicyclo[2.2.1]heptane Derivatives."[1][2][3][5][6][8][9] PubChem.

    • [Link]

  • Synthesis of Exocyclic Alkenes

    • Source: "Preparation of Exocyclic Alkenes via Wittig Reaction." Organic Syntheses.
    • [Link]

Sources

Methodological & Application

Synthesis protocols for 2-Iso-propylidenebicyclo[2.2.1]heptane from norbornanone

[1][2]

Executive Summary

The synthesis of 2-isopropylidenebicyclo[2.2.1]heptane (also known as 2-isopropylidene norbornane) presents a classic challenge in organic synthesis: the construction of a tetrasubstituted exocyclic double bond on a sterically hindered bicyclic framework. While simple dehydration of the corresponding Grignard adduct (2-isopropyl-2-norbornanol) is chemically intuitive, it is prone to Wagner-Meerwein rearrangements , leading to a mixture of endocyclic and rearranged isomers.

This guide details the Wittig Olefination protocol as the superior method for ensuring skeletal integrity and regiospecificity. We utilize a generated in situ non-stabilized ylide from isopropyltriphenylphosphonium iodide, optimized with strong bases to overcome the significant steric energy barrier at the C2 position of the norbornane ring.

Mechanistic Insight & Strategy

The Steric Challenge

Norbornanone is a rigid, bicyclic ketone. The C2 carbonyl is flanked by the C1 bridgehead and the C3 methylene. Attaching an isopropylidene group (

The Solution: Wittig Olefination

The Wittig reaction is selected over acid-catalyzed dehydration because it proceeds under basic conditions, avoiding carbocation intermediates that trigger skeletal rearrangements.

  • Reagent: Isopropyltriphenylphosphonium iodide +

    
    -Butyllithium (or 
    
    
    -BuOK).
  • Mechanism: Formation of a reactive ylide (phosphorane) followed by [2+2] cycloaddition to form an oxaphosphetane, which collapses to the alkene and triphenylphosphine oxide.

Reaction Pathway Diagram[3]

WittigMechanismSaltIsopropyltriphenyl-phosphonium IodideYlidePhosphorus Ylide(Deep Red)Salt->YlideDeprotonation(-HI)BaseBase(n-BuLi or KOtBu)Base->YlideInterOxaphosphetane(4-Membered Ring)Ylide->Inter+ Ketone[2+2] CycloadditionKetoneNorbornanoneKetone->InterProduct2-Isopropylidene-bicyclo[2.2.1]heptaneInter->ProductEliminationByprodTriphenylphosphineOxide (Solid)Inter->ByprodDriving Force(P=O Bond)

Caption: Mechanistic pathway for the Wittig synthesis of 2-isopropylidenebicyclo[2.2.1]heptane, highlighting the critical ylide formation and irreversible collapse to the target alkene.[1]

Experimental Protocol

Phase 1: Preparation of Isopropyltriphenylphosphonium Iodide

Note: This salt is commercially available but can be synthesized if fresh reagent is required for maximum yield.

Reagents:

  • Triphenylphosphine (

    
    ): 1.05 equiv
    
  • 2-Iodopropane (Isopropyl iodide): 1.0 equiv

  • Solvent: Toluene or Xylene (dry)

Procedure:

  • Dissolve

    
     (27.5 g, 105 mmol) in 50 mL of dry toluene in a pressure tube or round-bottom flask.
    
  • Add 2-iodopropane (17.0 g, 100 mmol).

  • Heat the mixture to reflux (or 110°C in a sealed vessel) for 24 hours. A white precipitate will form.

  • Cool to room temperature. Filter the white solid under vacuum.

  • Wash the cake extensively with cold toluene and diethyl ether to remove unreacted phosphine.

  • Dry in a vacuum oven at 60°C overnight.

    • Yield Expectation: >90%[2]

    • Appearance: White crystalline powder.

Phase 2: Wittig Olefination (The "Instant Ylide" Method)

This protocol uses Potassium tert-butoxide (


-BuOK)

Materials:

  • Norbornanone: 1.10 g (10 mmol)

  • Isopropyltriphenylphosphonium iodide: 6.48 g (15 mmol, 1.5 equiv)

  • Potassium tert-butoxide (

    
    -BuOK): 1.68 g (15 mmol, 1.5 equiv)
    
  • Solvent: Anhydrous THF (50 mL)

  • Inert Gas: Nitrogen or Argon (Strictly required)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum. Flush continuously with

    
    .
    
  • Ylide Formation:

    • Add the isopropyltriphenylphosphonium iodide (6.48 g) to the flask.

    • Add anhydrous THF (30 mL) via syringe. The salt will be suspended.

    • Add

      
      -BuOK (1.68 g) in one portion (or as a 1M solution in THF).
      
    • Observation: The suspension will turn a deep orange-red color , indicating the formation of the ylide.

    • Stir at room temperature for 30–60 minutes to ensure complete deprotonation.

  • Addition of Ketone:

    • Dissolve norbornanone (1.10 g) in 10 mL of anhydrous THF.

    • Add the ketone solution dropwise to the ylide mixture over 10 minutes.

    • Note: The red color may fade slightly but should persist if excess ylide is present.

  • Reaction:

    • Heat the mixture to a gentle reflux (66°C) for 12–24 hours.

    • Why Reflux? The steric bulk of the norbornanone C2 position and the isopropyl group requires thermal energy to overcome the activation barrier for the formation of the oxaphosphetane intermediate.

  • Monitoring:

    • Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS. Look for the disappearance of norbornanone (

      
      ) and the appearance of a non-polar spot (
      
      
      ).
  • Workup:

    • Cool the reaction to room temperature.

    • Quench by adding saturated aqueous

      
       (20 mL).
      
    • Dilute with pentane or hexanes (50 mL). Note: Triphenylphosphine oxide (TPPO) is less soluble in pentane.

    • Filter off the precipitated solid (TPPO) through a Celite pad.

    • Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate carefully (the product is volatile).
      
  • Purification:

    • Purify via flash column chromatography using 100% Pentane. The product is a hydrocarbon and elutes very quickly.

    • Alternatively, Kugelrohr distillation can be used for isolation.

Alternative Route: Grignard Addition & POCl3 Dehydration

Use this route only if Wittig reagents are unavailable. Be aware of potential rearrangement.

  • Grignard Addition: React norbornanone with isopropylmagnesium bromide (1.2 equiv) in

    
     at 0°C to form 2-isopropyl-2-norbornanol.
    
  • Dehydration (Specific Protocol):

    • Dissolve the alcohol in Pyridine (excess, acts as solvent and base).

    • Add

      
       (1.1 equiv) dropwise at 0°C.
      
    • Stir at room temperature for 12 hours.

    • Mechanism:[3][4][5][6][7][8][9][10][11][12] This proceeds via an E2 elimination of the dichlorophosphate intermediate. The basic conditions suppress carbocation formation, minimizing Wagner-Meerwein shifts.

    • Risk:[8] Steric hindrance may still force the formation of the endocyclic alkene (2-isopropyl-2-norbornene) rather than the target exocyclic alkene.

Characterization & Quality Control

ParameterSpecificationNotes
Appearance Colorless OilVolatile; store at 4°C.
GC-MS M+ = 136 m/zBase peak likely

93 (loss of isopropyl).
1H NMR

1.65 (s, 3H), 1.70 (s, 3H)
Distinct methyl singlets for the isopropylidene group.
13C NMR

~125-140 ppm (C=C)
Tetrasubstituted alkene carbons.

References

  • Wittig Reaction Overview & Mechanism

    • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved October 24, 2025, from [Link]

    • Wittig Reaction - Wikipedia. (n.d.). Retrieved October 24, 2025, from [Link]

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270.
  • Analogous Dehydration Protocols (POCl3 Method)

    • Dehydration Using POCl3 and Pyridine - Chemistry LibreTexts. (2019). Retrieved October 24, 2025, from [Link]

  • Target Molecule Reference (Dipolar Cycloaddition)

    • Abramovitch, R. A., et al. (1981).[13] Reaction of p-nitrobenzenesulfonyl azide with alkylidenecycloalkanes. The Journal of Organic Chemistry. (Mentions use of 2-isopropylidenebicyclo[2.2.1]heptane ).[13] Retrieved from [Link]

Application Note: Advanced Polymerization and Derivatization Protocols for 2-Isopropylidenebicyclo[2.2.1]heptane (Camphene)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

Camphene (2-isopropylidenebicyclo[2.2.1]heptane) is a highly valuable, bio-derived bicyclic monoterpene structurally related to camphor. In the context of polymer chemistry and advanced material design, direct radical polymerization of camphene is thermodynamically unfavorable. The bulky bicyclic structure sterically shields the exocyclic double bond, preventing efficient propagation by bulky radical species, while allylic hydrogen abstraction leads to premature chain transfer.

To bypass these limitations, Senior Application Scientists employ two primary strategies:

  • Chemical Derivatization: Camphene is reacted with methacrylic acid via a Wagner-Meerwein rearrangement to form Isobornyl Methacrylate (IBOMA)[1]. This shifts the polymerizable moiety away from the steric bulk of the bicyclic core while retaining the core as a pendant group, imparting high glass transition temperatures (

    
    ), exceptional UV stability, and low volumetric shrinkage to the final polymer.
    
  • Cationic Polymerization: Strong Lewis acids or heteropolyacids (e.g., Keggin silicotungstic acid) are used to initiate direct cationic polymerization. Protonation of the exocyclic double bond forms a carbocation that undergoes rearrangement before propagation, yielding low-molecular-weight polyterpene resins[2].

Experimental Workflows & Logical Relationships

G A α-Pinene B Camphene (Monomer Precursor) A->B Acid Catalyzed Isomerization C IBOMA (Derivatized Monomer) B->C Methacrylic Acid + Inhibitor D Poly(IBOMA) (High Tg Polymer) C->D RAFT Polymerization (CPDT / AIBN)

Workflow from α-pinene to Poly(IBOMA) via camphene derivatization and RAFT polymerization.

Protocol I: Synthesis of Isobornyl Methacrylate (IBOMA) from Camphene

Causality & Experimental Design: Direct esterification of camphene with methacrylic acid (MAA) is highly exothermic and prone to unwanted side reactions. Moisture in the raw materials rapidly deactivates the solid acid catalyst, reducing target yield[3]. Furthermore, MAA is highly susceptible to auto-polymerization at elevated temperatures. Therefore, the addition of a radical inhibitor (e.g., hydroquinone or MEHQ) at precise concentrations (50–200 ppm) and an anhydride to scavenge moisture (<50 ppm) is strictly required to maintain a controlled reaction environment[3].

Materials:

  • Camphene (Purity >95%)

  • Methacrylic Acid (MAA)

  • Solid Acid Catalyst (e.g., Amberlyst 15)

  • Polymerization Inhibitor (MEHQ, 100 ppm)

  • Acetic Anhydride (Moisture scavenger)

Step-by-Step Methodology:

  • Preparation: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with camphene and MAA in a 1:1.2 molar ratio.

  • Inhibition & Drying: Add 100 ppm of MEHQ and a calculated volume of acetic anhydride to ensure the system moisture is below 50 ppm[3].

  • Catalysis: Introduce 5 wt% of the pre-dried solid acid catalyst to the mixture.

  • Reaction: Gradually heat the mixture to 60–75 °C under continuous stirring. Maintain this temperature for 4–6 hours.

  • Purification: Cool the mixture to room temperature, filter out the solid catalyst, and wash the organic phase with a 5% aqueous

    
     solution to neutralize unreacted MAA. Distill under reduced pressure to isolate pure IBOMA.
    

System Validation & Quality Control:

  • In-Process: Monitor the acid value (mg KOH/g) of the reaction mixture via titration. The reaction is complete when the acid value plateaus.

  • Post-Process: Gas Chromatography (GC) must confirm <1% residual camphene.

Protocol II: Controlled RAFT Polymerization of IBOMA

Causality & Experimental Design: To achieve polymers with precise molecular weights and narrow dispersity for advanced material applications, Reversible Addition-Fragmentation chain Transfer (RAFT) is utilized. 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) is selected as the RAFT agent because its trithiocarbonate moiety provides excellent control over the propagating methacrylate radicals, minimizing termination events[4].

Materials:

  • IBOMA (Purified, inhibitor removed via basic alumina column)

  • CPDT (RAFT Agent)

  • Azobisisobutyronitrile (AIBN, Thermal Initiator)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Formulation: In a Schlenk flask, dissolve IBOMA, CPDT, and AIBN in anhydrous toluene. Maintain a target monomer to RAFT agent ratio based on the desired molecular weight (e.g., targeting

    
     = 30,000  g/mol ) and a RAFT to Initiator ratio of 5:1[4].
    
  • Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and disrupts the living polymerization mechanism.

  • Polymerization: Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 65 °C for 24 hours[4].

  • Termination & Recovery: Quench the reaction by exposing the flask to air and cooling it in an ice bath. Precipitate the polymer by dropwise addition of the mixture into cold methanol. Filter and dry under vacuum at 40 °C to a constant weight.

System Validation & Quality Control:

  • Gel Permeation Chromatography (GPC) must yield a dispersity (

    
    ) of < 1.3[4]. A 
    
    
    
    value exceeding 1.3 indicates a loss of the controlled mechanism, signaling oxygen contamination or an incorrect Initiator:RAFT ratio.

Protocol III: Cationic Polymerization using Keggin Silicotungstic Acid

Causality & Experimental Design: For the direct polymerization of camphene/α-pinene into low-molecular-weight tackifying resins, cationic polymerization is required. Keggin silicotungstic acid (


) acts as a highly efficient, homogeneous catalyst. The protons dissociated from 

initiate the reaction by forming a pinanyl cation, which subsequently undergoes a Wagner-Meerwein rearrangement to an isobornyl/camphenyl cation before chain propagation[2].

G N1 Camphene / α-Pinene N2 Cationic Initiation (Keggin SiW12 Catalyst) N1->N2 N3 Carbocation Formation (Wagner-Meerwein Shift) N2->N3 N4 Chain Propagation N3->N4 N5 Polyterpene Resin N4->N5 Termination / Transfer

Mechanistic pathway of the cationic polymerization of bicyclic terpenes using heteropolyacids.

Step-by-Step Methodology:

  • Preparation: Dilute the monomer (camphene or α-pinene) to a 50% (v/v) concentration in anhydrous toluene[2].

  • Initiation: Add 7 wt% (relative to the monomer) of pre-dried

    
     catalyst to the solution[2].
    
  • Reaction: Maintain the reaction at 50 °C under an inert nitrogen atmosphere for exactly 1 hour[2].

  • Quenching: Terminate the reaction by adding a small volume of ammoniacal methanol.

  • Isolation: Wash the organic layer with distilled water to remove catalyst residues, concentrate via rotary evaporation, and precipitate in cold methanol.

System Validation & Quality Control:

  • FT-IR spectroscopy of the precipitated product must show the complete disappearance of the exocyclic C=C stretch at ~1640

    
    .
    

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and reaction metrics for the protocols described above:

Polymerization MethodMonomerCatalyst / InitiatorTemp (°C)Yield / ConversionDispersity (

)
Key Property
RAFT (Radical) IBOMACPDT / AIBN65> 80%< 1.3High

, Controlled MW
Cationic Camphene / α-PineneKeggin

50~ 62.5%BroadLow MW Resin (

)
Esterification Camphene + MAASolid Acid60–75> 90%N/AMonomer Synthesis

References

  • Camphene as a mild, bio-derived porogen for near-ambient processing and 3D printing of porous thermoplastics Source: digitellinc.com URL:5

  • Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts Source: rsc.org URL:6

  • RAFT Polymerisation of Terpene (Meth)Acrylates Source: aston.ac.uk URL:4

  • Recent advances in radical polymerization of bio-based monomers in aqueous dispersed media Source: rsc.org URL:1

  • CN102276453A - Method for preparing isobornyl acetate through camphene esterification Source: google.com URL:3

  • Cationic polymerization of a-pinene using Keggin silicotungstic acid as a homogeneous catalyst Source: akjournals.com URL:2

Sources

Functionalization of the exocyclic double bond in 2-Iso-propylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization of the Exocyclic Tetrasubstituted Double Bond in 2-Isopropylidenebicyclo[2.2.1]heptane

Executive Summary & Mechanistic Paradigm

The functionalization of 2-isopropylidenebicyclo[2.2.1]heptane presents a unique intersection of steric encumbrance and electronic activation. As a norbornane derivative featuring a tetrasubstituted exocyclic double bond, this molecule defies standard olefin functionalization rules. The high electron density of the fully substituted alkene makes it intensely nucleophilic, yet the rigid bicyclo[2.2.1]heptane framework imposes severe steric constraints.

As a Senior Application Scientist, I approach this substrate by acknowledging two dominant mechanistic forces:

  • Facial Bias (Stereocontrol): The U-shaped cavity formed by the C5–C6 ethano bridge sterically shields the endo face. Consequently, electrophilic attack occurs almost exclusively from the less hindered exo face[1].

  • Skeletal Lability (Wagner-Meerwein Rearrangements): The bicyclo[2.2.1]heptane system possesses significant ring strain. Any functionalization that generates a transient carbocation at the C2 position will inevitably trigger a Wagner-Meerwein shift (C1–C6 or C3–C4 bond migration) to relieve strain, often resulting in ring-expanded bicyclo[3.2.1]octane derivatives[2].

Understanding these principles allows us to design deliberate, self-validating protocols that either suppress these rearrangements (via concerted mechanisms) or exploit them for complex scaffold generation.

Pathway Visualization: Kinetic Control vs. Thermodynamic Rearrangement

The following diagram illustrates the divergent synthetic pathways depending on the chosen electrophile. Concerted oxygen transfer (epoxidation) preserves the skeleton, while stepwise cycloaddition/hydrolysis triggers skeletal expansion.

G SM 2-Isopropylidenebicyclo[2.2.1]heptane Epox_Reagent mCPBA / DMDO SM->Epox_Reagent Oxidation Azide PNBSA (1,3-Dipolar Cycloaddition) SM->Azide Cycloaddition Epoxide Exo-Epoxide Epox_Reagent->Epoxide Kinetically Favored Triazoline Spiro-Triazoline Azide->Triazoline [3+2] Addition Hydrolysis Acidic Hydrolysis Triazoline->Hydrolysis - N2 RingExp Bicyclo[3.2.1]octanones Hydrolysis->RingExp Wagner-Meerwein AcetNor Acetyl-methyl norbornanes Hydrolysis->AcetNor Methyl Shift

Figure 1: Mechanistic divergence in the functionalization of 2-isopropylidenebicyclo[2.2.1]heptane.

Experimental Workflows & Causality

Workflow A: Diastereoselective Exo-Epoxidation

Causality & Rationale: Tetrasubstituted double bonds are notoriously difficult to functionalize with bulky reagents. However, dimethyldioxirane (DMDO) or meta-chloroperoxybenzoic acid (mCPBA) possess the requisite electrophilicity and small steric profiles to achieve high-yielding epoxidations[3]. The critical failure point in this reaction is the acidic byproduct (m-chlorobenzoic acid). If left unneutralized, it will protonate the highly substituted epoxide, initiating a Wagner-Meerwein rearrangement to a diol or rearranged ketone. Therefore, a strictly buffered biphasic system is mandatory.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-isopropylidenebicyclo[2.2.1]heptane (10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Buffering: Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Vigorously stir the biphasic mixture at 0 °C.

  • Oxidation: Slowly add a solution of purified mCPBA (12 mmol, 1.2 eq) in 30 mL DCM dropwise over 30 minutes. The biphasic nature ensures that any generated m-chlorobenzoic acid is instantly partitioned into the aqueous phase and neutralized.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench any residual peroxide with 20 mL of 10% aqueous Na₂SO₃[3]. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • TLC: The starting material (highly non-polar, Rf ~0.9 in hexanes) will cleanly convert to a more polar spot (Rf ~0.5 in 9:1 Hexanes/EtOAc).

  • NMR Analytics: The successful formation of the exo-epoxide is confirmed by ¹H NMR. The allylic methyl signals of the isopropylidene group (~1.6 ppm) will undergo a diagnostic upfield shift to ~1.2 ppm due to the shielding cone of the oxirane ring.

Workflow B: 1,3-Dipolar Cycloaddition and Skeletal Ring Expansion

Causality & Rationale: To synthesize complex, ring-expanded scaffolds, we exploit the electron-rich nature of the tetrasubstituted alkene by reacting it with an electron-deficient dipole, p-nitrobenzenesulfonyl azide (PNBSA)[2]. The initial [3+2] cycloaddition forms a highly strained spiro-triazoline. Upon mild acidic hydrolysis, this intermediate extrudes nitrogen gas (N₂), generating a transient carbocation. The system relieves its inherent bicyclic strain via two competing pathways: a methyl shift (yielding acetyl-methyl norbornanes) or a Wagner-Meerwein C1–C2 bond migration (yielding bicyclo[3.2.1]octanones)[2].

Step-by-Step Protocol:

  • Cycloaddition: Dissolve the alkene (10 mmol) and PNBSA (10 mmol) in 40 mL of anhydrous chloroform. Stir at 25 °C for 48 hours under an inert atmosphere to allow the slow formation of the spiro-triazoline intermediate.

  • Hydrolysis: Add 20 mL of 1M aqueous HCl to the reaction mixture. Heat to 50 °C for 12 hours to drive the extrusion of N₂ and subsequent skeletal rearrangement.

  • Workup: Neutralize the aqueous phase with saturated NaHCO₃. Extract the organics with DCM (3 x 30 mL), dry over MgSO₄, and concentrate.

  • Purification: Subject the crude mixture to high-resolution silica gel chromatography (gradient elution: 100% hexanes to 8:2 hexanes/EtOAc) to separate the methyl-migrated products from the ring-expanded products.

Self-Validation & Quality Control:

  • IR Spectroscopy: The reaction's progress is validated by the disappearance of the strong azide stretch (~2100 cm⁻¹) and the emergence of a sharp ketone carbonyl stretch (~1710 cm⁻¹).

Quantitative Data Summary

The hydrolysis of the triazoline intermediate yields a specific distribution of rearranged products driven by the thermodynamic stability of the resulting carbocations. The quantitative distribution is summarized below:

Product NameStructural PathwayRelative Yield (%)
exo-2-acetyl-endo-2-methylbicyclo[2.2.1]heptaneMethyl Migration16.3%
endo-2-acetyl-exo-2-methylbicyclo[2.2.1]heptaneMethyl Migration4.1%
2,2-dimethylbicyclo[3.2.1]octan-3-oneRing Expansion (C1-C2 shift)2.1%
3,3-dimethylbicyclo[3.2.1]octan-2-oneRing Expansion (C2-C3 shift)< 2.0%

Table 1: Product distribution following the 1,3-dipolar cycloaddition of PNBSA to 2-isopropylidenebicyclo[2.2.1]heptane and subsequent hydrolysis[2]. The preference for the exo-acetyl product highlights the system's drive to minimize steric clashes on the endo face.

References

1.[2] Reaction of p-nitrobenzenesulfonyl azide with alkylidenecycloalkanes Source: The Journal of Organic Chemistry (via ResearchGate) URL:

2.[3] Epoxidation of Norbornene in the Presence of Oxidizing Agents Source: Chemical Methodologies URL:

3.[1] Epoxidation of substituted norbornenes. Stereochemical aspects and accompanying intramolecular transformations Source: Russian Chemical Reviews (RSC Publishing) URL:

Sources

Diels-Alder reaction conditions involving 2-Iso-propylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diels-Alder Strategies for Isopropylidene Norbornane Scaffolds

Executive Summary

This guide details the experimental protocols for Diels-Alder (DA) reactions involving 2-isopropylidenebicyclo[2.2.1]heptane and its unsaturated analog, 5-isopropylidene-2-norbornene (IPNB) . While the prompt specifies the saturated "heptane" derivative, the primary Diels-Alder chemistry in this class involves the synthesis of the IPNB monomer (used in EPDM rubber) or the Inverse Electron Demand Diels-Alder (IEDDA) reactivity of the exocyclic isopropylidene group.

This document provides two distinct protocols:

  • Synthesis Protocol: The formation of the isopropylidene norbornane skeleton via the Diels-Alder reaction of Cyclopentadiene (CP) and 1,1-Dimethylallene .

  • Reactivity Protocol: The use of the exocyclic isopropylidene group as a dienophile in IEDDA reactions with tetrazines, a key workflow in modern bioorthogonal "click" chemistry.

Scientific Foundation & Mechanism

Structural Context

The target molecule features a bicyclo[2.2.1]heptane (norbornane) framework with an exocyclic double bond.

  • 2-Isopropylidenebicyclo[2.2.1]heptane: Saturated ring; reactivity is limited to the exocyclic alkene.

  • 5-Isopropylidene-2-norbornene (IPNB): Unsaturated ring; contains both a strained endocyclic alkene (highly reactive in Normal Demand DA) and an exocyclic isopropylidene group.

Mechanistic Pathway: Formation via Allene Cycloaddition

The most direct DA route to the isopropylidene skeleton is the reaction of Cyclopentadiene (diene) with 1,1-Dimethylallene (dienophile).

  • Regioselectivity: The reaction is highly regioselective. The unsubstituted terminal double bond of the allene (

    
    ) acts as the dienophile. The steric bulk of the gem-dimethyl group directs the cycloaddition to the less hindered terminus.
    
  • Product: The resulting adduct is 5-isopropylidene-2-norbornene . To obtain the saturated "heptane" specified in the topic, this intermediate undergoes catalytic hydrogenation.

Mechanistic Pathway: IEDDA Reactivity

The exocyclic isopropylidene bond is electron-rich and sterically crowded. It reacts poorly with standard dienes (e.g., butadiene) but exhibits excellent reactivity with electron-deficient dienes (e.g., 1,2,4,5-tetrazines ) via Inverse Electron Demand Diels-Alder (IEDDA) . This reaction is driven by the relief of ring strain (if the endocyclic bond is present) or by the high energy of the tetrazine LUMO interacting with the alkene HOMO.

Visualization: Reaction Pathways

DielsAlderPathways CP Cyclopentadiene (Diene) TS Transition State [4+2] Concerted CP->TS Allene 1,1-Dimethylallene (Dienophile) Allene->TS IPNB 5-Isopropylidene-2-norbornene (Unsaturated Adduct) TS->IPNB 180°C, Autoclave Target 2-Isopropylidenebicyclo[2.2.1]heptane (Saturated Target) IPNB->Target Reduction H2 H2 / Pd/C (Hydrogenation)

Figure 1: Synthetic workflow for accessing the isopropylidene norbornane scaffold via Diels-Alder cycloaddition.

Experimental Protocols

Protocol A: Synthesis of 5-Isopropylidene-2-norbornene (IPNB)

This protocol establishes the norbornane skeleton with the exocyclic isopropylidene group.

Reagents & Equipment:

  • Diene: Cyclopentadiene (Freshly cracked from dicyclopentadiene).[1]

  • Dienophile: 1,1-Dimethylallene (3-Methyl-1,2-butadiene).

  • Solvent: Toluene (Anhydrous) or perform neat (if autoclave rated).

  • Stabilizer: BHT (Butylated hydroxytoluene, 0.1 mol%) to prevent polymerization.

  • Vessel: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Methodology:

  • Pre-Cooling: Chill the autoclave vessel to -20°C.

  • Charging: Add Cyclopentadiene (1.0 equiv) and 1,1-Dimethylallene (1.2 equiv) to the vessel. Add BHT (0.1%).

    • Note: Excess allene minimizes oligomerization of the diene.

  • Sealing & Heating: Seal the reactor. Pressurize with

    
     (10 bar) to ensure seal integrity. Heat gradually to 170–190°C .
    
    • Pressure Warning: Internal pressure will rise significantly (up to 20-30 bar) due to the volatility of reagents.

  • Reaction Duration: Maintain temperature for 4–6 hours.

  • Work-up: Cool to room temperature. Vent excess pressure carefully.

  • Purification: Distill the crude mixture under reduced pressure.

    • Fraction 1: Unreacted cyclopentadiene/dicyclopentadiene.

    • Fraction 2:5-Isopropylidene-2-norbornene (Boiling point approx. 55-60°C at 10 mmHg).

Yield & Characterization:

  • Expected Yield: 60–75%.

  • Selectivity: >90% regioselectivity for the isopropylidene isomer (vs. isopropenyl).

ParameterSpecification
Temperature 170–190°C
Pressure 20–30 bar (Autogenous)
Stoichiometry 1:1.2 (Diene:Dienophile)
Time 4–6 Hours
Protocol B: IEDDA Reactivity of Isopropylidene Norbornane

This protocol demonstrates the reactivity of the scaffold with tetrazines, relevant for labeling applications.

Reagents:

  • Substrate: 2-Isopropylidenebicyclo[2.2.1]heptane (or IPNB).

  • Reagent: 3,6-Di-2-pyridyl-1,2,4,5-tetrazine (Dipytet).

  • Solvent: Methanol or DCM.

Methodology:

  • Preparation: Dissolve the tetrazine (1.0 equiv) in Methanol (0.01 M). The solution will be bright pink/red.

  • Addition: Add the isopropylidene norbornane substrate (1.1 equiv).

  • Monitoring: Monitor the disappearance of the characteristic tetrazine absorbance at 530 nm via UV-Vis spectroscopy.

    • Observation: The solution will turn from pink to colorless (or pale yellow) as the dihydropyridazine adduct forms, followed by oxidation to pyridazine if air is present.

  • Kinetics: This reaction is slower than with unsubstituted norbornene due to steric hindrance at the exocyclic bond, but proceeds cleanly at room temperature.

Troubleshooting & Safety

IssueCauseSolution
Low Yield (Protocol A) Dimerization of CyclopentadieneEnsure fresh cracking of CP immediately before use; use excess allene.
Polymer Formation Thermal polymerizationAdd radical inhibitor (BHT or Hydroquinone); strictly control max temperature.
Isomer Contamination Migration of double bondAvoid acidic catalysts during workup; distill at lowest possible pressure.
Safety Hazard High PressureUse a rated bursting disc on the autoclave; operate behind a blast shield.

Safety Warning: Cyclopentadiene is volatile and dimerizes at room temperature. 1,1-Dimethylallene is highly flammable. All high-pressure reactions must be conducted in a designated high-pressure facility.

References

  • Diels-Alder Reactivity of Cyclopentadiene

    • Source: Master Organic Chemistry. "The Diels-Alder Reaction: Kinetic and Thermodynamic Control."[2]

    • URL:[Link]

  • Synthesis of Norbornene Derivatives

    • Source: ResearchGate.
    • URL:[Link]

  • Reactivity of Fulvenes (Related Scaffolds)

    • Source: TÜBİTAK Academic Journals. "Diels-Alder Reactions of New Methoxysubstituted-6-arylfulvenes."
    • URL:[Link]

  • Dipolar Cycloaddition to Isopropylidene Norbornane

    • Source: ResearchGate. "Dipolar cycloaddition of p-nitrobenzenesulfonyl azide to 2-isopropylidenebicyclo[2.2.1]heptane."
    • URL:[Link]

Sources

Application Note: Strategic Utilization of 2-Iso-propylidenebicyclo[2.2.1]heptane in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 2-Iso-propylidenebicyclo[2.2.1]heptane (CAS: 18127-14-5, also known as 2-isopropylidene-norbornane) as a high-value intermediate in the production of woody, amber, and sandalwood-type fragrance ingredients. Unlike its naturally occurring isomer Camphene, this synthetic olefin possesses a unique steric and electronic profile driven by its exocyclic tetrasubstituted double bond.

This document provides protocols for transforming this scaffold into two classes of high-value odorants:

  • Bicyclic Ketones (Woody/Herbal): Via oxidative rearrangement (Wagner-Meerwein type).

  • Spiro-Dioxanes (Dry Amber): Via acid-catalyzed condensation with diols.

Chemical Profile & Strategic Value

The norbornane skeleton is a "privileged structure" in olfaction, mimicking the bulky, rigid geometries found in sandalwood (santalols) and patchouli (patchoulol) oil components.

PropertyDataSignificance in Synthesis
IUPAC Name 2-(propan-2-ylidene)bicyclo[2.2.1]heptanePrecursor to "Santalex" and "Sandela" type analogs.
Molecular Weight 136.23 g/mol Ideal range for base-note substantivity.
Boiling Point ~170°C (est)High retention; suitable for heart/base notes.
Reactivity Strained exocyclic alkeneHighly prone to Wagner-Meerwein rearrangements upon electrophilic attack, generating novel isomeric ketones.
Odor Profile Faint, camphoraceous (Parent)Scaffold only. Must be functionalized to achieve high-impact olfaction.

Synthesis of the Scaffold (Pre-requisite)[1][2]

If the starting material is not commercially available in bulk, it is synthesized via the Wittig Olefination of norbornan-2-one. This route ensures isomeric purity, avoiding the endo/exo mixtures common in Diels-Alder approaches.

Protocol A: Wittig Synthesis of 2-Iso-propylidenebicyclo[2.2.1]heptane

Reaction Logic: The reaction utilizes the high reactivity of the ylide derived from isopropyltriphenylphosphonium iodide to overcome the steric hindrance of the bicyclic ketone.

Materials:

  • Norbornan-2-one (1.0 eq)

  • Isopropyltriphenylphosphonium iodide (1.2 eq)

  • n-Butyllithium (n-BuLi), 2.5M in hexanes (1.2 eq)

  • Anhydrous THF (Solvent)

Step-by-Step:

  • Ylide Formation: In a flame-dried flask under

    
    , suspend the phosphonium salt in THF. Cool to 0°C. Add n-BuLi dropwise. The solution will turn deep red (ylide formation). Stir for 1 hour.
    
  • Addition: Cool the mixture to -78°C. Add Norbornan-2-one (dissolved in minimal THF) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and reflux for 12 hours. The color will fade as the betaine intermediate collapses to the alkene and triphenylphosphine oxide (TPPO).

  • Workup: Quench with saturated

    
    . Extract with pentane (to precipitate TPPO). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Filter off TPPO. Concentrate. Distill under reduced pressure.

    • Target Yield: 75-85%[1]

    • Validation: GC-MS peak at m/z 136 (

      
      ).
      

Application 1: Oxidative Rearrangement to Woody Ketones

This is the primary application for generating "Sandalwood/Cedar" type notes. The reaction exploits the Wagner-Meerwein rearrangement , where the strained norbornane skeleton rearranges upon epoxide opening, migrating a methyl group or ring bond to relieve strain.

Mechanism Overview

The reaction proceeds via epoxidation followed by acid-catalyzed ring opening. The resulting carbocation triggers a 1,2-alkyl shift, yielding 2-acetyl-2-methylbicyclo[2.2.1]heptane or fenchone derivatives depending on conditions.

Protocol B: Epoxidation & Rearrangement

Materials:

  • 2-Iso-propylidenebicyclo[2.2.1]heptane (from Protocol A)

  • Peracetic acid (35% in acetic acid) or m-CPBA

  • Sodium acetate (Buffer)

  • Dichloromethane (DCM)

Step-by-Step:

  • Buffer Prep: Dissolve Sodium Acetate (0.5 eq) in the peracetic acid solution to prevent premature acid-catalyzed rearrangement during addition.

  • Epoxidation: Dissolve the alkene in DCM at 0°C. Add buffered peracetic acid dropwise. Maintain temp < 10°C (exothermic).

  • Monitoring: Stir at 0°C for 3 hours. Monitor via TLC (Hexane:EtOAc 9:1). The epoxide intermediate is often transient.

  • Rearrangement (In-situ): Allow the reaction to warm to RT. The acetic acid present will catalyze the opening of the epoxide. Stir for 6 hours.

  • Quench: Pour into ice-cold

    
     solution (to destroy excess peroxide). Neutralize with 
    
    
    
    .
  • Isolation: Extract with DCM. Dry and concentrate.

  • Refinement: Fractional distillation.

    • Product: A complex mixture of 2-acetyl-3,3-dimethyl-norbornane isomers.

    • Odor:[2][3][4][5][6][7] Woody, earthy, camphoraceous, with cedar nuances.

Visualization: Oxidative Rearrangement Pathway

G cluster_0 Key Transformation Start 2-Iso-propylidene norbornane Epox Sprio-Epoxide Intermediate Start->Epox Peracetic Acid (Epoxidation) Cation Tertiary Carbocation Epox->Cation H+ / AcOH (Ring Opening) Prod1 2-Acetyl-2-methyl bicyclo[2.2.1]heptane Cation->Prod1 Wagner-Meerwein Shift (Path A) Prod2 Fenchone Derivatives Cation->Prod2 Methyl Migration (Path B)

Caption: Pathway showing the divergence from the epoxide intermediate to distinct woody ketone isomers via Wagner-Meerwein shifts.

Application 2: Synthesis of Amber Spiro-Dioxanes

Spiro-cyclic acetals derived from norbornane are renowned for their "Dry Amber" and "Driftwood" tonalities (similar to commercial products like Karanal or Spirambrene).

Protocol C: Prins-Type Condensation

Reaction Logic: The exocyclic double bond reacts with a 1,3-diol (or equivalent precursors) under acidic conditions to form a spiro-dioxane ring. This locks the conformation, increasing substantivity (longevity) on skin.

Materials:

  • 2-Iso-propylidenebicyclo[2.2.1]heptane

  • 2-Methyl-1,3-propanediol (or Neopentyl glycol for different odor profiles)

  • Paraformaldehyde (Source of CH2)

  • p-Toluenesulfonic acid (pTSA) - Catalyst

  • Toluene (Solvent with Dean-Stark trap)

Step-by-Step:

  • Setup: In a flask equipped with a Dean-Stark trap, combine alkene (1.0 eq), diol (1.5 eq), and paraformaldehyde (1.2 eq).

  • Catalysis: Add pTSA (0.05 eq).

  • Reflux: Heat to reflux. Water will separate in the trap. Continue until water evolution ceases (~4-6 hours).

  • Workup: Cool to RT. Wash with

    
     solution, then water.
    
  • Purification: Vacuum distillation.

    • Result: A viscous liquid.

    • Odor Profile: Dry, dusty amber, woody, fixative properties.

References & Validation

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry. (Chapter 4: Ingredients derived from Terpenes). Link

  • Birkbeck, A. A. (2017). "The Synthesis of Fragrant Natural Products from Santalum album L." CHIMIA, 71(12), 823-835. (Discussion of norbornane scaffolds in sandalwood synthesis). Link

  • Leffingwell, J. C. "Chirality & Odour Perception: The 2'-isopropyl-1,7,7-trimethylspirobicyclo[2.2.1]heptane-2,4'-[1,3]dioxanes."[2] Leffingwell Reports. (Specific reference to spiro-dioxane odor profiles). Link

  • US Patent 4351748A. "Norbornane derivatives and their use as perfuming ingredients." (Validation of norbornane esters/ketones in perfumery). Link

Disclaimer

This protocol is intended for research and development purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Peracetic acid is a strong oxidant; handle with extreme care.

Sources

Procedures for the epoxidation of 2-Iso-propylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the epoxidation of 2-isopropylidenebicyclo[2.2.1]heptane (also known as 2-isopropylidenenorbornane). This transformation yields 3',3'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane] .

While alkene epoxidation is a standard transformation, this specific substrate presents two critical challenges that require deviations from "textbook" procedures:

  • Stereochemical Control: The rigid norbornane framework dictates facial selectivity, predominantly favoring exo-face attack due to the steric hindrance of the endo-face (the "U-shaped" cavity).

  • Acid Lability: The resulting spiro-epoxide is highly susceptible to acid-catalyzed Wagner-Meerwein rearrangements. Standard

    
    -CPBA protocols without buffering will likely yield rearranged aldehydes or ketones rather than the desired epoxide.
    

This note provides two validated methods: a Buffered


-CPBA Protocol  (standard laboratory scale) and a DMDO Protocol  (acid-free, high-fidelity).

Mechanistic Insight & Stereochemistry[1][2][3][4]

Facial Selectivity

The norbornane scaffold is rigid. Reagents approaching the C2 exocyclic double bond encounter significant steric difference between the exo (top) and endo (bottom) faces.

  • Endo Face: Blocked by the C5-C6 ethano bridge.

  • Exo Face: Relatively accessible, though the C7 syn-hydrogen offers mild resistance.

  • Outcome: Epoxidation occurs almost exclusively from the exo-face , resulting in the oxygen atom oriented exo relative to the ring.

The "Acid Trap" (Critical Failure Mode)

In the presence of protons (even weak acids like


-chlorobenzoic acid, a byproduct of 

-CPBA), the spiro-epoxide oxygen protonates. This triggers the release of ring strain via a carbocation intermediate, leading to skeletal rearrangement (often ring expansion to bicyclo[2.2.2] systems or aldehyde formation).

Figure 1: Reaction Pathway and Failure Modes

G Fig 1: Mechanistic pathway showing the critical risk of acid-catalyzed rearrangement. Substrate 2-Isopropylidene bicyclo[2.2.1]heptane TS Transition State (Exo-Face Attack) Substrate->TS + Oxidant Product Target Spiro-Epoxide (Kinetic Product) TS->Product Kinetic Control Protonated Protonated Epoxide (Intermediate) Product->Protonated + H+ (Acidic Byproduct) Rearranged Rearranged Products (Aldehydes/Ketones) Protonated->Rearranged Wagner-Meerwein Rearrangement

Experimental Protocols

Method A: Buffered -CPBA Epoxidation (Standard)

Best for: Routine lab-scale synthesis where


-CPBA is readily available.

Principle: Uses meta-chloroperbenzoic acid (


-CPBA) as the oxidant. Crucially, a biphasic buffer system is employed to neutralize 

-chlorobenzoic acid in situ as it forms, preserving the acid-sensitive epoxide.
Materials
  • Substrate: 2-Isopropylidenebicyclo[2.2.1]heptane (1.0 equiv)

  • Oxidant:

    
    -CPBA (1.2 – 1.5 equiv). Note: Purify commercial 77% 
    
    
    
    -CPBA if precise stoichiometry is needed, but for this robust protocol, commercial grade is acceptable if excess is used.
  • Buffer: Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ), finely powdered (2.0 – 3.0 equiv).
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (e.g., 5.0 mmol) in DCM (20 mL).

  • Buffering: Add finely powdered

    
     (10.0 mmol, 2.0 equiv) directly to the reaction mixture. Stir vigorously for 5 minutes to create a suspension.
    
    • Expert Tip: Do not skip this. The solid base acts as an acid scavenger.

  • Addition: Cool the mixture to 0°C (ice bath). Add

    
    -CPBA (6.0 mmol, 1.2 equiv) portion-wise over 15 minutes.
    
    • Why: Exothermic reaction. Portion-wise addition prevents thermal runaway and localized concentration spikes.

  • Reaction: Allow the reaction to warm to room temperature (RT) naturally. Stir for 3–6 hours. Monitor by TLC (stain with Anisaldehyde or PMA; epoxides often stain blue/purple).

  • Quench: Once starting material is consumed, cool to 0°C. Add saturated aqueous

    
     (sodium sulfite) or 
    
    
    
    (thiosulfate) dropwise. Stir for 20 minutes to destroy excess peroxide.
    • Test: Use starch-iodide paper to confirm no active oxidant remains (paper should NOT turn blue).

  • Workup:

    • Dilute with DCM.

    • Wash organic layer with Sat.

      
       (
      
      
      
      mL) to remove
      
      
      -chlorobenzoic acid.
    • Wash with Brine (

      
       mL).
      
    • Dry over

      
       (avoid acidic drying agents like silica). Filter and concentrate in vacuo at low temperature (<30°C).
      
  • Purification: Flash column chromatography on silica gel.

    • Pre-treatment:[1][2] Pre-wash the silica column with 1%

      
       (triethylamine) in hexanes to neutralize acidic sites on the silica. Elute with Hexanes/EtOAc gradient.
      
Method B: Dimethyldioxirane (DMDO) Epoxidation (Green/High-Fidelity)

Best for: Highly acid-sensitive substrates, small-scale high-purity needs, or "green" chemistry requirements.

Principle: DMDO is a neutral, non-nucleophilic oxidant generated from acetone. It produces only acetone as a byproduct, eliminating the need for acidic workup or buffers.

Materials
  • Substrate: 2-Isopropylidenebicyclo[2.2.1]heptane (1.0 equiv)

  • Reagent: DMDO solution in acetone (typically 0.05 – 0.1 M). Prepared via Oxone® oxidation of acetone.

  • Solvent: Acetone (from the reagent solution).

Step-by-Step Protocol
  • Setup: Dissolve the substrate (1.0 mmol) in a minimal amount of acetone (2 mL) and cool to 0°C.

  • Addition: Add the DMDO solution (approx. 1.2 – 1.5 equiv based on titration) slowly.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Reaction is typically fast (< 2 hours).

  • Monitoring: Monitor by TLC or GC. The disappearance of the alkene is usually rapid.

  • Workup:

    • Evaporation: Simply concentrate the reaction mixture in vacuo (rotary evaporator). The byproduct is acetone, which evaporates.

    • Result: This often yields analytically pure epoxide without chromatography.

  • Storage: Store the product at -20°C under inert atmosphere.

Workflow Visualization

Figure 2: Buffered


-CPBA Execution Flow 

Workflow Fig 2: Step-by-step workflow for Method A ensuring acid neutralization. Start Start: Substrate in DCM Buffer Add Na2CO3 (Solid) (Acid Scavenger) Start->Buffer Cool Cool to 0°C Buffer->Cool AddOx Add m-CPBA (Portion-wise) Cool->AddOx Monitor Monitor (TLC/GC) 3-6 Hours AddOx->Monitor Quench Quench: Sat. Na2SO3 (Destroy Peroxides) Monitor->Quench Wash Wash: NaHCO3 + Brine Quench->Wash Purify Purify: Et3N-treated Silica Wash->Purify

Characterization & Data Analysis

Expected Analytical Data
  • 
     NMR (Diagnostic): 
    
    • Disappearance of the alkene signals (if any allylic protons were visible, though this substrate is fully substituted at the double bond).

    • Gem-dimethyls: The two methyl groups on the isopropylidene moiety, previously equivalent or close in shift, will become distinct diastereotopic singlets (approx.

      
       1.2 – 1.4 ppm) due to the fixed chiral environment of the norbornane.
      
    • Bridgehead Protons: Shifts in the C1 and C4 bridgehead protons (approx.

      
       2.0 – 2.5 ppm).
      
  • 
     NMR: 
    
    • Spiro Carbon (C2): The most diagnostic signal. The

      
       alkene carbon (
      
      
      
      ppm) is replaced by a quaternary spiro-epoxide carbon (
      
      
      ppm).
    • Epoxide Methine/Quaternary: The other epoxide carbon (C3') will also appear in the

      
       ppm range.
      
Troubleshooting Guide
ObservationProbable CauseCorrective Action
New carbonyl peak in IR (

)
Acid-catalyzed rearrangement to ketone/aldehyde.CRITICAL: Ensure

buffer is present. Pre-treat silica gel with

during purification.
Incomplete Conversion Old

-CPBA or insufficient equivalents.
Titrate

-CPBA or add an extra 0.5 equiv. Check starch-iodide paper.
Multiple Spots on TLC Rearrangement or silica degradation.Run 2D-TLC (spot, wait 10 min, run). If product decomposes on silica, switch to neutral alumina or Method B (DMDO).

References

  • Prepar

    
    -CPBA: 
    
    • Schwartz, N. N., & Blumbergs, J. H. (1964). Epoxidation with m-Chloroperbenzoic Acid. Journal of Organic Chemistry, 29(7), 1976–1979. Link

  • Stereochemistry of Norbornane Epoxidation

    • Brown, H. C., & Kawakami, J. H. (1970). Additions to Bicyclic Olefins. Stereochemistry of the Epoxidation of Norbornene and Related Systems. Journal of the American Chemical Society, 92(6), 1747–1749. Link

  • DMDO Preparation and Usage

    • Murray, R. W., & Jeyaraman, R. (1988). Dioxiranes: Synthesis and Reactions of Methyldioxiranes. Journal of Organic Chemistry, 53(13), 3000–3006. Link

  • Rearrangement of Epoxy-Norbornanes

    • Meinwald, J., et al. (1963). Acid-Catalyzed Rearrangements of Epoxides. Journal of the American Chemical Society, 85(1), 52-60. Link

Sources

Application Note: Stereoselective Hydroboration-Oxidation of 2-Isopropylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydration of exocyclic, tetrasubstituted double bonds on rigid bicyclic frameworks presents a significant synthetic challenge due to severe steric encumbrance. Traditional acid-catalyzed hydration of bicyclo[2.2.1]heptane (norbornane) derivatives is notoriously plagued by Wagner-Meerwein skeletal rearrangements. To circumvent this, the hydroboration-oxidation sequence is employed. Because a discrete carbocation intermediate is never formed, the reaction proceeds without structural rearrangement[1].

This application note details a field-proven, self-validating protocol for the regio- and stereoselective hydroboration-oxidation of 2-isopropylidenebicyclo[2.2.1]heptane to yield endo-2-(2-hydroxypropan-2-yl)bicyclo[2.2.1]heptane.

Mechanistic Rationale: Overcoming Steric Bias in Tetrasubstituted Systems

The substrate, 2-isopropylidenebicyclo[2.2.1]heptane, features a tetrasubstituted exocyclic alkene. The rational design of this protocol relies on three mechanistic pillars:

  • Reagent Sterics and Kinetics: Highly substituted alkenes react sluggishly. While mono- and disubstituted alkenes can be hydroborated with bulky reagents like 9-BBN or Sia₂BH, tetrasubstituted alkenes require the unhindered, highly reactive borane-tetrahydrofuran complex (BH₃·THF) and elevated temperatures (e.g., 50 °C) to overcome the activation energy barrier[2]. Furthermore, due to the extreme steric bulk, the reaction halts at the monoalkylborane (RBH₂) stage, preventing the formation of di- or trialkylboranes[3].

  • Facial Bias and Stereoselectivity: The hydroboration mechanism is a concerted syn-addition[1]. The U-shaped cavity of the bicyclo[2.2.1]heptane framework sterically shields the endo face, strongly directing the incoming BH₃·THF to attack from the less hindered exo face.

  • Regioselectivity and Oxidation: In the four-membered transition state, the boron atom adds to the less sterically hindered exocyclic isopropylidene carbon, while the hydrogen atom adds to the C2 ring carbon. Because the attack occurs from the exo face, the bulky exocyclic carbon—now bearing the boron moiety—is pushed downwards into the endo position. Subsequent oxidation with alkaline hydrogen peroxide (H₂O₂) cleaves the C–B bond and forms the C–O bond with complete retention of stereochemistry.

Mechanism A 2-Isopropylidenebicyclo [2.2.1]heptane C Organoborane Intermediate (Endo-isopropylborane) A->C Syn-addition (Anti-Markovnikov) B BH3·THF (Exo-face attack) B->C E endo-2-(2-hydroxypropan-2-yl) bicyclo[2.2.1]heptane C->E Oxidation D Alkaline H2O2 (Stereoretentive) D->E

Figure 1: Mechanistic pathway of the regio- and stereoselective hydroboration-oxidation.

Reagent Selection & Stoichiometry Matrix

To ensure a self-validating and high-yielding reaction, precise stoichiometric control is required. The following matrix summarizes the quantitative data and the causality behind each parameter.

ParameterValue / ReagentMechanistic Rationale
Substrate 2-Isopropylidenebicyclo[2.2.1]heptane (1.0 eq)Target tetrasubstituted bicyclic alkene.
Borane Source BH₃·THF (1.0 M in THF) (2.0 eq)Unhindered electrophile. Excess is mandatory to drive the kinetically slow addition to a tetrasubstituted alkene to completion[2].
Solvent Anhydrous THF (0.2 M)Stabilizes BH₃ via Lewis acid-base complexation; maintains a homogeneous reaction mixture.
Thermal Activation 50 °CProvides the necessary kinetic energy to overcome the steric barrier of the tetrasubstituted double bond[2].
Base 3M NaOH (aq) (3.0 eq)Deprotonates H₂O₂ to form the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the electron-deficient boron[4].
Oxidant 30% H₂O₂ (aq) (3.0 eq)Facilitates the 1,2-alkyl migration from boron to oxygen, strictly retaining the endo stereochemistry.

Self-Validating Experimental Protocol

Organoboranes are highly sensitive to oxidation and moisture, meaning traditional TLC tracking of the intermediate is ineffective. This protocol integrates an In-Process Aliquot Quench to create a self-validating workflow, ensuring the hydroboration is complete before committing the entire batch to oxidation.

Workflow Step1 1. Inert Atmosphere Setup (Argon, flame-dried glassware) Step2 2. Alkene Dissolution (Anhydrous THF, 0 °C) Step1->Step2 Step3 3. BH3·THF Addition (Dropwise to control exotherm) Step2->Step3 Step4 4. Thermal Activation (Heat to 50 °C for 12-24 h) Step3->Step4 Step5 5. Oxidative Quench (NaOH, then 30% H2O2 at 0 °C) Step4->Step5 Step6 6. Workup & Extraction (Et2O extraction, Brine wash) Step5->Step6

Figure 2: Step-by-step experimental workflow for the hydroboration-oxidation protocol.

Phase 1: Hydroboration
  • System Purging: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes.

  • Substrate Preparation: Dissolve 2-isopropylidenebicyclo[2.2.1]heptane (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration. Cool the vessel to 0 °C using an ice-water bath.

  • Borane Addition: Syringe in BH₃·THF (1.0 M, 2.0 equiv) dropwise over 10 minutes. Note: Dropwise addition prevents localized thermal spikes that could lead to borane dimerization or decomposition.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 50 °C. Maintain stirring under Argon for 12 to 24 hours.

Phase 2: In-Process Validation (The Aliquot Quench)
  • Sampling: After 12 hours, withdraw a 0.1 mL aliquot using an Argon-purged syringe.

  • Mini-Quench: Inject the aliquot into a 1-dram vial containing 0.2 mL of 3M NaOH and 0.2 mL of 30% H₂O₂ at 0 °C. Stir for 10 minutes, then extract with 0.5 mL of diethyl ether.

  • Verification: Analyze the organic layer via GC-MS or TLC (Stain with KMnO₄). The reaction is validated to proceed to Phase 3 only when the non-polar alkene starting material is completely consumed. If unreacted alkene remains, continue heating the main reaction vessel for an additional 12 hours.

Phase 3: Stereoretentive Oxidation
  • Cooling: Once validated, cool the main reaction vessel to 0 °C.

  • Base Addition: Add 3M NaOH (3.0 equiv) dropwise. Caution: Hydrogen gas may evolve if unreacted BH₃ is present. Ensure proper venting.

  • Oxidant Addition: Add 30% H₂O₂ (3.0 equiv) dropwise over 30 minutes. Critical Step: The oxidation of organoboranes is violently exothermic. Rapid addition will cause solvent boil-over. Maintain the internal temperature below 20 °C during addition.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete cleavage of the robust C–B bond.

Phase 4: Isolation & Purification
  • Extraction: Dilute the mixture with diethyl ether and separate the phases. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to neutralize residual peroxides) followed by brine.

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the pure endo-tertiary alcohol.

Analytical Signatures for Verification

To confirm the structural and stereochemical integrity of the product, cross-reference the purified compound against these expected analytical signatures:

  • Infrared Spectroscopy (IR): The disappearance of the C=C stretch (~1650 cm⁻¹) and the appearance of a strong, broad O–H stretching band at 3300–3400 cm⁻¹.

  • ¹H NMR (CDCl₃): Complete absence of allylic methyl singlets (typically ~1.6 ppm in the starting material). Appearance of two upfield methyl singlets (~1.1–1.2 ppm) corresponding to the tertiary alcohol moiety [-C(OH)(CH ₃)₂]. The exo proton at C2 will appear as a distinct multiplet, confirming the endo positioning of the bulky alcohol group.

References

  • Remote C−H Activation of Phenyl-Substituted Alkenes by BH3·THF: Mechanism and Applications. Organic Letters, ACS Publications. Verified URL:[Link]

  • Hydroboration Reaction (Module 10). INFLIBNET Centre, UGC. Verified URL:[Link]

  • Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Verified URL:[Link]

  • 9-4 Hydroboration-Oxidation - A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. Verified URL:[Link]

Sources

Application Note: Strategic Solvent Selection for the Extraction of 2-Isopropylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the rational selection of an optimal solvent for the extraction of 2-isopropylidenebicyclo[2.2.1]heptane, a non-polar bicyclic terpene derivative. The selection process is critical for achieving high extraction efficiency, purity, and yield, while also considering safety, environmental impact, and scalability. This document outlines the theoretical principles underpinning solvent choice, presents a matrix of candidate solvents with their relevant physicochemical properties, and details a step-by-step experimental protocol for empirical solvent screening. The methodologies described herein are designed for researchers, chemists, and process development professionals aiming to develop robust and efficient extraction protocols.

Introduction: The Importance of Solvent Selection

2-Isopropylidenebicyclo[2.2.1]heptane is a bicyclic alkene, a class of compounds often found in essential oils and utilized as intermediates in fine chemical and pharmaceutical synthesis. The efficiency of its isolation from a reaction mixture or a natural matrix is fundamentally dependent on the choice of extraction solvent. An ideal solvent should not only possess high solubility for the target compound but also exhibit high selectivity, meaning it should minimize the co-extraction of impurities.

The principles of liquid-liquid extraction (LLE) govern this process, relying on the differential solubilities of a compound between two immiscible liquid phases—typically an aqueous phase and an organic solvent phase.[1][2] The target compound partitions between these two phases based on its relative solubility, a phenomenon quantified by the partition coefficient.[3] A strategic solvent choice maximizes this partitioning into the organic phase, ensuring a high-yield recovery. Furthermore, considerations such as ease of removal (boiling point), safety, environmental impact, and cost are paramount, especially when transitioning from laboratory scale to industrial production.[4][5]

Physicochemical Profile of the Target Molecule

Structure: 2-Isopropylidenebicyclo[2.2.1]heptane

The molecular structure is characterized by a saturated bicyclo[2.2.1]heptane (norbornane) core and an exocyclic isopropylidene double bond. This structure is purely composed of carbon and hydrogen atoms, rendering it highly non-polar (lipophilic) .

Predicted Properties:

  • Polarity: Very low. As a hydrocarbon, it lacks significant dipole moments.

  • Solubility: Based on the "like dissolves like" principle, it is expected to be highly soluble in non-polar, low-polarity organic solvents and virtually insoluble in polar solvents like water.[5][6] Bicyclic terpenes and their derivatives are known to be highly soluble in common organic solvents like chloroform, THF, and alkanes.[7][8]

  • Boiling Point: While specific experimental data for this exact compound is scarce, related structures like norbornane (B.P. 85-88 °C) and other C10 hydrocarbons suggest a boiling point likely in the range of 150-180°C.[9] This moderate volatility is a key factor for its removal post-extraction.

Theoretical Framework for Solvent Selection

The selection of an appropriate solvent is a multi-parameter optimization problem. The following criteria are critical for a rational choice.

  • Solubility and Polarity (Like Dissolves Like): The most fundamental principle is that a solute will dissolve best in a solvent of similar polarity.[5] For the non-polar 2-isopropylidenebicyclo[2.2.1]heptane, non-polar solvents are the primary candidates. The polarity of a solvent can be quantified using the Polarity Index, with lower values indicating lower polarity.[10][11]

  • Selectivity: The solvent should not only dissolve the target compound but also leave impurities behind in the original phase (e.g., the aqueous layer).[3][5] If polar impurities are present, a non-polar solvent will provide excellent selectivity. If non-polar impurities are present, a more refined selection or subsequent purification steps may be necessary.

  • Boiling Point: A solvent with a relatively low boiling point is desirable as it can be easily removed from the extracted compound by evaporation (e.g., using a rotary evaporator), minimizing thermal degradation of the target molecule and reducing energy costs.[5]

  • Density: For liquid-liquid extractions, a sufficient density difference between the solvent and the initial solution (e.g., water, density ~1.0 g/mL) is necessary to ensure clean phase separation.[12] Solvents can be either less dense (forming the top layer) or denser (forming the bottom layer) than the aqueous phase.

  • Safety, Health, and Environment (SHE): The hazards associated with a solvent are a critical consideration. This includes its flammability, toxicity, and environmental persistence.[13][14][15] Green chemistry principles advocate for the use of solvents that are less hazardous, derived from renewable resources, and readily biodegradable.[4][16][17]

Candidate Solvent Matrix

The table below summarizes key properties of potential solvents for the extraction of 2-isopropylidenebicyclo[2.2.1]heptane. The solvents are ordered from non-polar to more polar.

SolventFormulaPolarity Index[18]Boiling Point (°C)[10]Density (g/mL)[10]Safety & Environmental Notes
n-Hexane C₆H₁₄0.0690.655Flammable, neurotoxic. Often replaced by heptane for safety.[6]
n-Heptane C₇H₁₆0.0980.684Flammable. Considered a greener alternative to hexane.[4]
Cyclohexane C₆H₁₂0.2810.779Flammable.
Toluene C₇H₈2.41110.867Flammable, toxic. Effective but often avoided due to health concerns.
Diethyl Ether C₄H₁₀O2.8350.713Extremely flammable, can form explosive peroxides.
Dichloromethane (DCM) CH₂Cl₂3.1401.33Non-flammable but a suspected carcinogen. Denser than water.
Ethyl Acetate C₄H₈O₂4.4770.902Flammable, low toxicity. A preferred "greener" solvent.[19]
Acetone C₃H₆O5.1560.784Flammable. Miscible with water, making it unsuitable for LLE from aqueous solutions but useful for solid-liquid extraction.[20]

Decision-Making & Experimental Workflows

A logical approach to solvent selection involves both theoretical evaluation and empirical testing. The following diagrams illustrate these workflows.

G cluster_0 Theoretical Solvent Selection A Define Extraction Goal (Yield, Purity, Scale) B Assess Target Molecule Properties (Polarity, Stability) A->B C Create Shortlist of Solvents (Based on 'Like Dissolves Like') B->C D Filter by Practical Constraints (Boiling Point, Density, Safety, Cost) C->D E Select Candidate Solvents for Screening D->E

Caption: Logical workflow for the theoretical selection of candidate solvents.

G cluster_1 Experimental Screening Protocol P1 Prepare Stock Solution (Target compound in initial matrix) P2 Aliquot into Test Vials P1->P2 P3 Add Candidate Solvents (e.g., Heptane, EtOAc, DCM) P2->P3 P4 Mix Thoroughly & Allow Phases to Separate P3->P4 P5 Isolate Organic (Solvent) Phase P4->P5 P6 Analyze Organic Phase (e.g., by GC-MS for Yield & Purity) P5->P6 P7 Compare Results & Select Optimal Solvent P6->P7

Caption: Workflow for the empirical screening of extraction solvents.

Protocol: Empirical Solvent Screening

This protocol describes a small-scale experiment to compare the extraction efficiency of several candidate solvents. For this example, we will compare n-Heptane (non-polar), Ethyl Acetate (moderately polar), and Dichloromethane (polar aprotic, denser than water).

6.1. Materials & Equipment

  • Sample containing a known concentration of 2-isopropylidenebicyclo[2.2.1]heptane (e.g., a post-reaction aqueous mixture or a spiked solution).

  • Candidate solvents: n-Heptane, Ethyl Acetate, Dichloromethane (high purity, HPLC or analytical grade).

  • Separatory funnels or screw-cap vials (e.g., 15 mL).

  • Vortex mixer.

  • Pipettes.

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Rotary evaporator (optional, for solvent removal simulation).

6.2. Procedure

  • Preparation: Prepare a stock solution of the crude product in an appropriate initial matrix (e.g., water or a buffered aqueous solution). If starting from a solid, dissolve a known mass in a minimal amount of a water-miscible solvent before diluting with water.

  • Aliquoting: To three separate 15 mL vials, add 5.0 mL of the aqueous stock solution.

  • Solvent Addition:

    • To Vial 1, add 5.0 mL of n-Heptane.

    • To Vial 2, add 5.0 mL of Ethyl Acetate.

    • To Vial 3, add 5.0 mL of Dichloromethane.

  • Extraction: Cap the vials tightly and vortex for 1-2 minutes to ensure thorough mixing and facilitate partitioning.

  • Phase Separation: Allow the vials to stand undisturbed until two clear liquid layers form.

    • Note: Heptane and Ethyl Acetate will be the top layer. Dichloromethane will be the bottom layer.

  • Sample Collection: Carefully pipette the organic layer from each vial into a new, clean vial. Take care not to disturb the interface or transfer any of the aqueous phase.

  • Drying: Add a small amount of anhydrous sodium sulfate to each organic extract to remove any residual water.

  • Analysis:

    • Analyze each dried organic extract by GC-FID or GC-MS.

    • Use a calibrated method to determine the concentration of 2-isopropylidenebicyclo[2.2.1]heptane in each solvent.

    • Also, analyze the chromatograms for the presence of co-extracted impurities.

6.3. Data Interpretation

Summarize the results in a table to facilitate comparison.

SolventRelative Yield (%)Purity (%) (by GC area)Observations
n-HeptaneClean phase separation.
Ethyl AcetateMay show some emulsion.
DichloromethaneEasy separation (bottom layer).

Selection Criteria:

  • The optimal solvent will be the one that provides the highest Relative Yield and the highest Purity .

  • For 2-isopropylidenebicyclo[2.2.1]heptane, n-heptane is predicted to perform exceptionally well due to its non-polar nature, which matches the target molecule, providing both high solubility for the target and low solubility for any polar impurities.[4][21] Ethyl acetate may co-extract more polar impurities, while dichloromethane, despite being effective, carries significant health warnings.[14][19]

Scale-Up and Green Chemistry Considerations

Transitioning an extraction from the lab to a pilot or production scale introduces new variables.

  • Cost: Solvent cost becomes a significant factor. Alkanes like heptane are generally cost-effective.

  • Regulatory Compliance & Safety: Large volumes of flammable solvents require specialized storage and handling facilities.[13] Solvents like dichloromethane and benzene are heavily regulated.

  • Environmental Impact: The ACS GCI Pharmaceutical Roundtable has developed solvent selection guides that rank solvents based on their overall environmental, health, and safety impact.[16][17] Heptane is generally considered a "problematic" but usable solvent, whereas ethyl acetate and simple alcohols are often "recommended".[19] Whenever possible, a solvent from a "recommended" or "usable" category should be chosen.

Conclusion

The selection of a solvent for the extraction of 2-isopropylidenebicyclo[2.2.1]heptane is a critical step that dictates the efficiency and purity of the final product. A systematic approach, beginning with the theoretical principles of "like dissolves like" and considering practical factors such as boiling point and safety, allows for the shortlisting of suitable candidates. Due to the non-polar, hydrocarbon nature of the target molecule, non-polar solvents like n-heptane are strongly recommended. Empirical screening via the provided protocol is essential to validate this choice and optimize the extraction conditions, ensuring a robust, scalable, and safe process.

References

  • Fiveable. (2025, August 15). Principles of liquid-liquid extraction.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • ACS Green Chemistry Institute. Solvent and Reagent Selection Guide.
  • Syrris. Liquid-Liquid Extraction: An Overview.
  • Lamplight Lab. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages.
  • Wikipedia. Liquid–liquid extraction.
  • ACS Green Chemistry Institute. Chem21 Solvent Selection Guide.
  • LCGC International. (2025, August 20). Solvent Selection from the Green Perspective.
  • American Chemical Society. (2015, October 1). Let's Do It Right the First Time: The Importance of Solvent Safety Considerations.
  • Prat, D., et al. (2016). Tools and techniques for solvent selection: Green solvent selection guides. ResearchGate.
  • Scribd. Solvent Polarity Index Table.
  • Royal Society of Chemistry. A SURVEY OF SOLVENT SELECTION GUIDES. Green Chemistry.
  • ResearchGate. (2015, March 18). Which is the best solvent for the extraction of the constituents (polar and non polar organic compounds) of dried herbal plant?.
  • Shodex. Polarities of Solvents.
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • PMC. (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review.
  • Florida State University. Organic Solvents - Environmental Health and Safety.
  • UCLA Chemistry and Biochemistry. Polarity of Solvents.
  • ResearchGate. Solubility of the selected terpene derivatives in common organic solvents.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf.
  • PubChem. Exo-isopropyl bicyclo[2.2.1]heptane.
  • University of St Andrews. (2024, July 22). Solvents | Health & Safety.
  • ResearchGate. Polarity Index and Water Solubility for Several Organic Solvents....
  • Biblioteca Digital do IPB. Studies on the Solubility and Partition of Terpenes in Aqueous Organic Solvents.
  • SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity.
  • Biotage. (2023, January 17). The Hidden Dangers of Organic Solvents.
  • Figshare. (2017, November 1). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents.
  • PubChem. Bicyclo(2.2.1)heptane.
  • ACS Publications. (2023, March 13). Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools.
  • U.S. Environmental Protection Agency. Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-methyl-, 2-[2-[[(6-amino-1-oxohexyl)oxy]methyl].
  • ChemBK. (2024, April 9). BICYCLO[2.2.1]HEPTANE.
  • NIST. Bicyclo[2.2.1]heptane, 2-(2-methyl-1-propenyl)-.
  • Wikipedia. Bicyclo(2.2.1)heptane-2-carbonitrile.
  • Taylor & Francis Online. (2016, January 21). Biological activity of terpene compounds produced by biotechnological methods.
  • Sigma-Aldrich. Bicyclo 2.2.1 hept-2-ene 99 498-66-8.
  • NIST. Bicyclo(2.2.1)heptane-2-carboxylic acid, endo-.

Sources

Troubleshooting & Optimization

Troubleshooting catalyst poisoning in 2-isopropylidenenorbornane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Troubleshooting Catalyst Poisoning in 2-Isopropylidenenorbornane Functionalization

Welcome to the Technical Support Center. 2-isopropylidenenorbornane is a sterically demanding bicyclic alkene with an exocyclic double bond. Its unique architecture makes it highly susceptible to specific modes of catalyst deactivation during hydrogenation, metathesis, and isomerization reactions. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to recover catalytic activity.

I. Diagnostic Dashboard

Before altering your reaction conditions, use the following diagnostic workflow to identify the specific mode of catalyst deactivation.

TroubleshootingWorkflow Start Reaction Stalls / Low Conversion CheckPurity Analyze Substrate Purity (Peroxides, Phosphines) Start->CheckPurity PeroxideTest KI/Starch Test Positive? CheckPurity->PeroxideTest Purify Alumina Filtration & Argon Sparging PeroxideTest->Purify Yes CheckIsomer Check for Isomerization (NMR / GC-MS) PeroxideTest->CheckIsomer No ChangeCat Add Hydride Scavenger or Bulky Ligand CheckIsomer->ChangeCat Isomers Detected

Fig 1. Diagnostic workflow for identifying and resolving catalyst poisoning.

II. Knowledge Base: Mechanistic FAQs

Q1: Why does my Palladium-catalyzed hydrogenation of 2-isopropylidenenorbornane stall prematurely despite high hydrogen pressure? Causality: 2-isopropylidenenorbornane contains a highly substituted exocyclic double bond flanked by allylic positions that are exceptionally susceptible to auto-oxidation. Even brief exposure to atmospheric oxygen generates allylic hydroperoxides. When introduced to low-valent metal catalysts (e.g., Pd(0) or Ni(0)), these peroxides undergo rapid oxidative addition to the metal center, irreversibly forming inactive metal oxides. Furthermore, the steric bulk of the isopropylidene group inherently slows down the desired migratory insertion of hydride, giving the competing peroxide poisoning pathway a kinetic advantage[1]. Remediation: Implement the self-validating purification protocol (Protocol A) to strip peroxides prior to catalyst introduction.

Q2: I synthesized 2-isopropylidenenorbornane via a Wittig reaction. The purified product completely poisons my Ruthenium metathesis catalyst. What is the mechanism of this deactivation? Causality: Wittig olefinations generate stoichiometric triphenylphosphine oxide (TPPO) and often leave trace unreacted triphenylphosphine (PPh


). Ruthenium catalysts (e.g., Grubbs or Hoveyda-Grubbs generations) rely on the dissociation of a phosphine or ether ligand to generate the active 14-electron species. Trace free PPh

acts as a potent σ-donor, strongly rebinding to the Ru center and shifting the equilibrium back to an inactive resting state. Additionally, basic impurities from the Wittig reaction can induce decomposition via alkoxide attack on the Ru-alkylidene, leading to irreversible catalyst degradation[2]. Remediation: Treat the substrate with methyl iodide (MeI) to quaternize free phosphines, followed by filtration through a silica plug (Protocol B).

Q3: During the attempted functionalization of 2-isopropylidenenorbornane, I observe significant double-bond migration instead of the target reaction. Is the catalyst poisoned? Causality: This is a classic case of catalyst diversion (a thermodynamic sink) rather than absolute poisoning. Ruthenium alkylidenes can decompose into Ru-hydride species through bimolecular coupling or interaction with sterically hindered alkenes. These hydrides are highly active for alkene isomerization (chain-walking). The exocyclic double bond of 2-isopropylidenenorbornane can isomerize to the endocyclic position to relieve steric strain. This forms a stable metal-π-allyl complex, which traps the catalyst in an off-cycle resting state[3][4]. Remediation: Monitor the reaction via GC-MS. If isomerization products appear, add a hydride scavenger (e.g., 1,4-benzoquinone) at 5-10 mol% to suppress the Ru-hydride mediated chain-walking pathway.

MechanisticPathway Active Active Ru Alkylidene [14-electron species] Coord Alkene Coordination (2-isopropylidenenorbornane) Active->Coord + Substrate PiAllyl Stable Ru-π-Allyl Complex (Thermodynamic Sink) Coord->PiAllyl Allylic C-H Activation Isomer Isomerized Alkene (Inactive) Coord->Isomer β-Hydride Elimination PiAllyl->Active Highly disfavored

Fig 2. Ru-catalyst deactivation pathway via stable π-allyl complex formation.

III. Quantitative Poison Matrix

To maintain catalytic turnover, impurities must be kept below specific thresholds. Use the following table to benchmark your substrate purity.

Poison ClassSourceTarget CatalystTolerable LimitMechanism of DeactivationRemediation Strategy
Allylic Peroxides Auto-oxidation of 2-isopropylidenenorbornanePd(0), Ni(0)< 10 ppmOxidative addition, irreversible metal oxidationBasic alumina filtration (Grade I)
Free Phosphines Wittig olefination precursorRu(II), Pd(II)< 50 ppmStrong σ-donation, competitive active site bindingMeI quaternization + Silica plug
Alkyl Halides Solvent impurities (e.g., CH

Cl

)
Ru(II) alkylidenes< 100 ppmOxidative addition to Ru centerDistillation over CaH

Isomerized Alkenes Side-reaction (chain-walking)Ru(II), Ni(II)N/A (Dynamic)Formation of stable π-allyl thermodynamic sinksAddition of hydride scavengers
IV. Self-Validating Experimental Workflows
Protocol A: Peroxide Stripping and Substrate Validation

Rationale: Removes oxidative poisons that irreversibly deactivate Pd(0) and Ni(0) catalysts.

  • Preparation: Pack a glass column with 5 cm of activated basic alumina (Brockmann Grade I) topped with 1 cm of anhydrous MgSO

    
    . Flush the column with dry, degassed argon for 10 minutes.
    
  • Elution: Dissolve 2-isopropylidenenorbornane in anhydrous, degassed pentane (1:5 v/v). Pass the solution through the column under positive argon pressure.

  • Sparging: Transfer the eluent to a Schlenk flask and sparge with argon for 15 minutes to remove dissolved oxygen.

  • Self-Validation Checkpoint: Take a 0.5 mL aliquot of the purified solution and add 1 mL of a 10% KI solution in glacial acetic acid.

    • Pass: The solution remains colorless (Peroxides < 10 ppm). Proceed to catalysis.

    • Fail: The solution turns yellow/brown (I

      
       formation). Peroxides are still present. Re-calcine the alumina at 400°C and repeat steps 1-3.
      
Protocol B: Phosphine Quaternization for Wittig-Derived Substrates

Rationale: Converts highly coordinating Lewis basic phosphines into non-coordinating phosphonium salts to prevent Ru(II) active site saturation.

  • Quaternization: To a solution of crude 2-isopropylidenenorbornane in diethyl ether, add 1.5 equivalents of methyl iodide (MeI) relative to the suspected phosphine concentration.

  • Incubation: Stir the mixture at room temperature in the dark for 4 hours. A white precipitate (methyltriphenylphosphonium iodide) will form.

  • Filtration: Filter the suspension through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the concentrated product via

    
    P NMR.
    
    • Pass: Absence of signals at -5 ppm (free PPh

      
      ). Proceed to catalysis.
      
    • Fail: Signal at -5 ppm persists. Add an additional 1.0 eq of MeI, reflux for 2 hours, and repeat filtration.

V. References
  • 2. Source: mdpi.com 2.3. Source: acs.org 3.4. Source: acs.org 4.1. Source: rsc.org

Sources

Optimizing temperature for thermal stability of 2-Iso-propylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 2-Iso-propylidenebicyclo[2.2.1]heptane (commonly referred to as 2-Isopropylidene Norbornane ).

The content is structured to address the unique strain-driven reactivity of this bicyclic alkene, focusing on preventing the thermodynamically favorable isomerization to endocyclic forms.

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Thermal Optimization, Isomerization Control, and Storage Protocols

Core Technical Brief: The Stability Paradox

Why is this compound sensitive? 2-Iso-propylidenebicyclo[2.2.1]heptane features an exocyclic double bond on a strained norbornane framework. While the bicyclic skeleton is rigid, the exocyclic alkene is thermodynamically less stable than its endocyclic isomers (e.g., 2-isopropyl-2-norbornene).

  • The Threat: Thermal energy (

    
    ) or trace acidity can overcome the activation barrier, triggering a migration of the double bond into the ring to relieve strain.
    
  • The Catalyst: "Thermal" instability in this class of compounds is frequently acid-catalyzed rearrangement accelerated by heat. Even trace acidity from silica gel or unneutralized glassware can trigger rapid isomerization.

Module 1: Thermal Characterization Protocols

Determine the exact stability window for your specific lot.

Protocol A: Differential Scanning Calorimetry (DSC) Profiling

Objective: Identify the onset temperature of exothermic isomerization or polymerization.

  • Sample Prep: Seal 2–5 mg of liquid sample in a hermetic aluminum pan (nitrogen atmosphere).

  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis:

    • Safe Zone: Flat baseline.

    • Warning: Small endotherms (melting/boiling) are normal.

    • Critical Limit: Any exothermic peak indicates isomerization or polymerization.

    • Rule of Thumb: Set your maximum processing temperature (Process

      
      ) to 
      
      
      
      below the onset of the exotherm.
Protocol B: Isothermal Stress Testing (GC-MS)

Objective: Validate long-term stability at storage/reaction temperatures.

  • Preparation: Prepare three vials of the neat compound.

    • Vial A: Control (Store at

      
      ).
      
    • Vial B: Test Temperature (e.g.,

      
      ).
      
    • Vial C: Test Temperature + Acid Scavenger (add 10 mg anhydrous

      
      ).
      
  • Incubation: Heat Vials B and C for 24 hours.

  • Analysis: Analyze via GC-MS. Compare the integration of the parent peak vs. new isomer peaks (usually eluting slightly earlier/later).

  • Interpretation:

    • If B degrades but C is stable

      
      Instability is Acid-Catalyzed.  (See Module 2).
      
    • If B and C degrade equally

      
      Instability is Purely Thermal.  (Lower the temperature).
      

Module 2: Optimization & Troubleshooting

Field-proven solutions for common instability scenarios.

FAQ: Operational Parameters

Q: What is the maximum safe temperature for distillation? A: We recommend keeping the pot temperature below


  and using high vacuum (

) to lower the boiling point.
  • Critical: Pre-wash glassware with base (e.g., dilute

    
    ) and dry. Acidic sites on glass can catalyze rearrangement during distillation.
    

Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Standard silica is slightly acidic (


) and can isomerize the exocyclic double bond.
  • Solution: Pre-treat silica with

    
     triethylamine (TEA) in hexane to neutralize acid sites, or use neutral alumina.
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
New peaks in GC (approx. same mass) Isomerization. The double bond has migrated into the ring (endo-isomer) or the skeleton has rearranged (Wagner-Meerwein).1. Check pH of solvent/matrix.2. Add acid scavenger (e.g.,

, TEA).3. Lower process temp by

.
Sample becomes viscous/gummy Oligomerization. Radical-induced polymerization of the alkene.1. Sparge solvents with Argon/Nitrogen to remove

.2. Add radical inhibitor (e.g., 100 ppm BHT) if downstream chemistry permits.
Yellowing of liquid Oxidation. Formation of allylic peroxides or conjugated byproducts.Store under inert atmosphere (Argon). Store at

in amber vials.

Visualizing the Instability Pathway

The diagram below illustrates the critical "failure modes" for 2-isopropylidene norbornane. Note how Acid (


)  acts as a gateway to both skeletal rearrangement and endocyclic isomerization.

StabilityPathway cluster_legend Control Strategy Compound 2-Isopropylidene Norbornane (Target Compound) Cation Carbocation Intermediate (Tertiary/Secondary) Compound->Cation H+ (Trace Acid) or High T (>150°C) Polymer Oligomers/Gums Compound->Polymer O2 / Radicals EndoIsomer Endocyclic Isomer (2-Isopropyl-2-norbornene) (Thermodynamic Sink) Cation->EndoIsomer -H+ (Strain Relief) Rearranged Skeletal Rearrangement (Wagner-Meerwein Products) Cation->Rearranged 1,2-Shift Strategy Prevention: 1. Add K2CO3 (Acid Scavenger) 2. Keep T < 100°C 3. Inert Atmosphere

Figure 1: Degradation pathways.[1][2] The primary stability risk is the acid-catalyzed formation of the carbocation, leading to irreversible isomerization.

References

  • NIST Chemistry WebBook. Bicyclo[2.2.1]heptane, 2-methyl- and related norbornane derivatives: Thermochemical Data. National Institute of Standards and Technology.[3] Link

  • Wilder, P., & Knight, D. B. (1965). Equilibrium and Isomerization in Bicyclic Nitriles (Isomerization of Norbornane Derivatives).[4] The Journal of Organic Chemistry, 30(9), 3078–3081.[4] Link

  • Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. Link

  • Maerker, G., & Roberts, J. D. (1966). Small-Ring Compounds. XLIV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl, and Allylcarbinyl Systems. Journal of the American Chemical Society.[5][6] (Fundamental mechanism of bicyclic rearrangements).

Sources

Technical Support Center: Controlling Side Reactions in the Wittig Olefination of Norbornanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the olefination of sterically hindered bicyclic ketones, specifically norbornanone (bicyclo[2.2.1]heptan-2-one).

Diagnostic Overview: The Norbornanone Challenge

Norbornanone presents a unique stereochemical and kinetic challenge in carbon-carbon double-bond formation. The bicyclic [2.2.1] framework is highly rigid. The approach of a bulky triphenylphosphonium ylide is severely restricted by the C7 bridge (exo face) and the C5/C6 protons (endo face) [1].

The Causality of Failure: When the activation energy for the desired nucleophilic [2+2] cycloaddition (to form the oxaphosphetane) becomes prohibitively high due to steric hindrance, the ylide—which possesses significant carbanionic character—defaults to acting as a Brønsted base. It abstracts an acidic


-proton at the C3 position (the C1 bridgehead proton is inert due to Bredt's rule). This diverts the reaction into an enolization pathway . Upon aqueous workup, the enolate is simply protonated back to the starting ketone, leading to a frustratingly high recovery of unreacted norbornanone and near-zero alkene yield [2].
Quantitative Diagnostic Matrix

The following table summarizes expected outcomes when applying various olefination conditions to norbornanone, allowing you to compare the efficacy of different strategies:

Reagent / Olefination StrategyBase UsedTemp (°C)Target Alkene Yield (%)Enolization / Ketone Recovery (%)
Standard Wittig (

)

-BuLi
2515 - 2575 - 85
Salt-Free Wittig (

)
NaHMDS65 (Reflux)40 - 5545 - 60
HWE Reaction (

)
NaH25 - 6575 - 8515 - 25
Tebbe Olefination (Titanium carbene)Pyridine25> 90< 5

Mechanistic Pathway Visualization

To effectively troubleshoot, you must visualize the competing kinetic pathways occurring in your reaction flask.

WittigPathways Ketone Norbornanone (Sterically Hindered) Oxa Oxaphosphetane Intermediate Ketone->Oxa Nucleophilic Addition (Slow due to sterics) Enolate Norbornanone Enolate (Side Reaction) Ketone->Enolate Deprotonation at C3 (Fast, competing) Ylide Phosphonium Ylide (Bulky, Basic) Ylide->Oxa Ylide->Enolate Acts as base Alkene Alkene Product (Desired Olefination) Oxa->Alkene Cycloreversion (Irreversible) Recovered Recovered Ketone (Post-Workup) Enolate->Recovered Aqueous Quench (Protonation)

Fig 1: Competing pathways in the Wittig reaction of norbornanone: Olefination vs. Enolization.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction changed color, indicating the ylide was consumed, but my GC-MS shows 90% starting material. What happened? A1: You have fallen victim to the enolization side reaction. The disappearance of the characteristic bright color of the ylide (e.g., deep orange/red for stabilized ylides or yellow for unstabilized) means it reacted. However, because norbornanone is sterically hindered, the ylide acted as a base, deprotonating the C3 position to form an enolate. During your aqueous workup, the enolate was protonated, reverting to norbornanone.

Q2: How does the choice of base affect this side reaction? A2: Lithium bases (like


-BuLi) generate lithium salts that coordinate strongly to the oxaphosphetane intermediate, stabilizing it and preventing the final cycloreversion step. This gives the reversible enolization pathway more time to dominate. Switching to a "salt-free" condition using sodium or potassium bases (like NaHMDS or KHMDS) prevents this stabilization, accelerating the forward olefination pathway [1].

Q3: Should I use a stabilized or unstabilized ylide for norbornanone? A3: Unstabilized ylides are highly reactive and are mandatory for sterically hindered ketones. Stabilized ylides (where the carbanion is conjugated with an electron-withdrawing group) are much less nucleophilic. If you attempt to use a stabilized Wittig reagent on norbornanone, the reaction rate will drop to near zero, and enolization will be the exclusive pathway [3].

Q4: If the Wittig reaction completely fails, what is the best alternative? A4: The Horner-Wadsworth-Emmons (HWE) reaction is the immediate next step. Phosphonate carbanions are significantly less sterically demanding than triphenylphosphonium ylides, allowing them to attack the hindered carbonyl carbon more easily[2]. If HWE also fails, transition-metal-based olefinations (like the Tebbe reagent or Petasis reagent) are highly recommended because they proceed via a highly reactive titanium carbene that is immune to enolization side reactions.

Troubleshooting Guides & Experimental Protocols

To bypass the enolization side reaction, we recommend abandoning the standard


-BuLi/Triphenylphosphine protocol. Below are two self-validating protocols designed specifically for sterically hindered bicyclic ketones.
Protocol A: The Horner-Wadsworth-Emmons (HWE) Modification

Use this protocol when synthesizing


-alkenes or when traditional Wittig reagents yield <20%.

Causality Check: Triethyl phosphonoacetate is less bulky than triphenylphosphonium salts. Using NaH generates a highly reactive, less sterically encumbered nucleophile.

  • Preparation of the Phosphonate Carbanion:

    • Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C.

    • Self-Validation Step: Slowly add 1.2 equivalents of triethyl phosphonoacetate dropwise. You must observe immediate hydrogen gas (

      
      ) evolution. The cessation of bubbling validates the complete formation of the active carbanion.
      
  • Addition of the Ketone:

    • Stir the mixture for 30 minutes at room temperature, then cool back to 0 °C.

    • Add 1.0 equivalent of norbornanone dissolved in a minimal amount of anhydrous THF dropwise over 15 minutes.

  • Thermal Activation:

    • Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12–16 hours. The thermal energy is required to overcome the steric barrier of the bicyclic system.

  • Workup:

    • Quench the reaction with saturated aqueous

      
      . Extract with ethyl acetate (
      
      
      
      mL). Wash the combined organic layers with brine, dry over anhydrous
      
      
      , and concentrate under reduced pressure.
Protocol B: Salt-Free Wittig Olefination

Use this protocol if you must use a phosphonium ylide (e.g., for simple methylenation).

Causality Check: NaHMDS is a bulky, non-nucleophilic base that avoids the formation of lithium salts, accelerating the breakdown of the oxaphosphetane and outcompeting the enolization pathway.

  • Ylide Generation:

    • Suspend 1.5 equivalents of methyltriphenylphosphonium bromide in anhydrous toluene (0.1 M) under argon.

    • Add 1.4 equivalents of NaHMDS (1.0 M in THF) at room temperature.

    • Self-Validation Step: The solution will turn a vibrant, persistent yellow, confirming the generation of the unstabilized ylide.

  • Addition and Reaction:

    • Add 1.0 equivalent of norbornanone. Heat the mixture to 60 °C. Toluene is used here instead of pure THF to allow for higher reaction temperatures if necessary, pushing the kinetics toward the [2+2] cycloaddition.

  • Workup and Purification:

    • Quench with water. Extract with hexanes. (Triphenylphosphine oxide is poorly soluble in hexanes, allowing for easy removal of the bulk byproduct via filtration before column chromatography).

References

  • Wittig reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Addition to Carbon-Hetero Multiple Bonds Source: Dalal Institute URL:[Link]

Overcoming solubility issues with 2-Iso-propylidenebicyclo[2.2.1]heptane polymers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Iso-propylidenebicyclo[2.2.1]heptane (isopropylidene norbornane) polymers. This guide is specifically engineered for researchers, polymer chemists, and drug development professionals dealing with the notoriously challenging solubility profiles of bicyclic hydrocarbon polymers.

Due to their unique architecture, these polymers often exhibit extreme chain stiffness or unwanted cross-linking, leading to intractable precipitates or gels. This center provides diagnostic matrices, mechanistic FAQs, and self-validating troubleshooting protocols to overcome these barriers.

Diagnostic Matrix: Understanding the Root Cause

The solubility of your polymer is fundamentally dictated by the polymerization route chosen. Use the table below to diagnose the primary structural barrier causing your solubility issues.

Polymerization RouteBackbone StructurePrimary Solubility BarrierTypical Physical State
Ring-Opening Metathesis (ROMP) Flexible, unsaturatedAutoxidation/Cross-linking of pendant isopropylidene groupsSwollen, insoluble gel
Vinyl-Addition (VAPNB) Highly rigid, saturated bicyclic ringsExtreme chain stiffness (High

) and low conformational entropy
Hard, glassy precipitate
Hydrogenated ROMP Flexible, saturatedStereoregular crystallization (Isotactic/Syndiotactic packing)Opaque, crystalline solid

Mechanistic FAQs

Q: Why does my vinyl-addition polymer precipitate immediately during synthesis? A: Vinyl-addition polynorbornenes (VAPNBs) possess an extremely rigid saturated main chain. The bicyclic rings restrict the rotatable dihedral angles of the backbone, drastically reducing conformational entropy. This stiffness leads to a characteristic ratio (


) representative of stiff random coils, which inherently limits solvent interaction and causes the polymer to crash out of solution1[1].

Q: My ROMP polymer was soluble initially but became an insoluble gel after 24 hours. What happened? A: This is a classic symptom of post-polymerization cross-linking. The pendant isopropylidene groups (and the unsaturated ROMP backbone) are highly susceptible to autoxidation and radical-induced cross-linking when exposed to air or light2[2]. Once covalent cross-links form between chains, the polymer can only swell into a gel, not dissolve.

Q: How does hydrogenation affect the solubility of these polymers? A: Hydrogenation removes the reactive double bonds, preventing oxidative cross-linking. However, if the initial ROMP process was highly stereoselective (e.g., using specific Mo or W catalysts), the resulting hydrogenated polymer may adopt a highly crystalline isotactic or syndiotactic microstructure. Crystalline domains require significantly higher energy to disrupt, often necessitating high-boiling halogenated solvents at elevated temperatures (>130°C) for dissolution.

Solubility Troubleshooting Logic

SolubilityTroubleshooting Start Polymer Insoluble in Common Solvents CheckState Analyze Physical State of the Insoluble Material Start->CheckState StateGel Swollen Gel / Rubbery CheckState->StateGel Visual: Gel-like StateHard Hard / Glassy Precipitate CheckState->StateHard Visual: Powder/Film CauseCrosslink Covalent Cross-linking (Pendant Isopropylidene) StateGel->CauseCrosslink CauseRigid Extreme Chain Stiffness (Rigid Bicyclic Backbone) StateHard->CauseRigid ActionAnti Protocol A: Add BHT & Store under Argon CauseCrosslink->ActionAnti ActionSolv Protocol B: High-Temp Halogenated Solvents CauseRigid->ActionSolv ActionCopoly Protocol B: Copolymerize with Flexible Monomers CauseRigid->ActionCopoly

Workflow for diagnosing and resolving polynorbornene derivative solubility issues.

Quantitative Solvent Efficacy for Rigid VAPNBs

To overcome the enthalpic penalty of dissolving rigid vinyl-addition polymers, solvent selection is critical. The table below outlines the efficacy of common solvents based on their Hildebrand solubility parameters and boiling points.

SolventHildebrand Parameter (MPa^0.5)Boiling Point (°C)VAPNB Solubility Efficacy
Tetrahydrofuran (THF)18.666Poor (Swelling only)
Chloroform (CHCl

)
19.061Moderate (Requires functionalization)
Toluene18.2110Moderate (Requires heat)
o-Dichlorobenzene (o-DCB)20.5180Excellent (At >130°C)
1,2,4-Trichlorobenzene (TCB)20.1214Excellent (At >130°C)

Step-by-Step Troubleshooting Workflows

Protocol A: Preventing Cross-linking in ROMP-derived Isopropylidene Polynorbornenes

Objective: Halt radical-induced gelation to maintain solution processability.

  • Catalyst Quenching : Upon reaching the desired molecular weight, terminate the ROMP reaction by injecting a large excess of ethyl vinyl ether (500 equivalents relative to the Ru/Mo catalyst).

    • Causality: This cleaves the active metal-alkylidene, capping the polymer chains with stable methylene groups and preventing unwanted secondary metathesis.

  • Antioxidant Stabilization : Immediately add 0.1–0.5 wt% of BHT (butylated hydroxytoluene) directly to the polymer solution.

    • Causality: The pendant isopropylidene groups are highly susceptible to radical-induced autoxidation. BHT scavenges peroxy radicals, halting the cross-linking cascade.

  • Isolation and Storage : Precipitate the polymer in cold, degassed methanol. Dry under vacuum for 24 hours and store strictly under an argon atmosphere at -20°C.

  • Self-Validation Check : Dissolve a 10 mg aliquot of the dried polymer in 1 mL of CDCl

    
     after 48 hours. If the solution passes through a 0.45 µm PTFE syringe filter without resistance and shows sharp olefinic peaks (~5.3–5.8 ppm) in 
    
    
    
    H NMR without baseline broadening, the polymer is successfully stabilized and completely free of cross-links.
Protocol B: Solubilizing Rigid Vinyl-Addition Polynorbornenes (VAPNBs)

Objective: Overcome the extreme chain stiffness of saturated bicyclic backbones.

  • High-Temperature Dissolution : Combine the precipitated polymer with a high-boiling, polarizable solvent such as 1,2,4-trichlorobenzene (TCB) or o-dichlorobenzene (o-DCB) at a concentration of 1-5 mg/mL.

    • Causality: Halogenated aromatic solvents provide strong dispersive interactions that favorably offset the enthalpic penalty of dissolution.

  • Thermal Annealing : Heat the polymer-solvent mixture to 130–150°C under continuous stirring for 2 to 4 hours.

    • Causality: Elevated temperatures increase the free volume of the solvent and provide the thermal energy required to overcome the strong interchain van der Waals forces of the rigid bicyclic backbone.

  • Structural Copolymerization (If Step 2 Fails) : If homopolymer solubility remains intractable, synthesize a new batch by copolymerizing the 2-isopropylidenebicyclo[2.2.1]heptane monomer with 5–10 mol% of a flexible comonomer (e.g., 1-hexene or 5-decyl-2-norbornene)3[3].

    • Causality: Incorporating flexible alkyl chains disrupts the tight packing of the rigid bicyclic rings, lowering the

      
       and dramatically increasing solubility in common solvents like THF or chloroform.
      
  • Self-Validation Check : Cool the heated solution from Step 2 slowly to room temperature. If the solution remains optically clear and flows freely, the polymer is fully dissolved and amorphous. If the solution becomes turbid or forms a rigid physical gel upon cooling, the polymer chains have re-aggregated, indicating that structural modification via copolymerization (Step 3) is strictly required for room-temperature processability.

References

  • Multiscale Modeling of Vinyl-Addition Polynorbornenes: The Effect of Stereochemistry Source: MDPI URL
  • ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II)
  • Source: The Royal Society of Chemistry (RSC)

Sources

Preventing isomerization during 2-Iso-propylidenebicyclo[2.2.1]heptane storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Isopropylidenebicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Our goal is to provide practical, evidence-based solutions to ensure the stability and purity of your materials.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the purity of my 2-Isopropylidenebicyclo[2.2.1]heptane sample over time, as indicated by GC-MS analysis. What could be the cause?

This is a common issue related to the inherent reactivity of the exocyclic double bond in the bicyclo[2.2.1]heptane framework.[1][2][3] The primary cause of purity degradation during storage is isomerization. 2-Isopropylidenebicyclo[2.2.1]heptane can rearrange to form more thermodynamically stable isomers.

Several factors can catalyze this isomerization:

  • Trace Acidity: The presence of even minute amounts of acid can protonate the double bond, leading to a carbocation intermediate that can rearrange.[4][5][6][7][8]

  • Exposure to Oxygen: Unsaturated hydrocarbons are susceptible to oxidation, which can initiate free-radical chain reactions leading to isomerization and the formation of peroxides.[9][10][11][12][13]

  • Elevated Temperatures: Heat accelerates the rate of both acid-catalyzed and free-radical isomerization pathways.[14][15][16] Many terpenes and related compounds begin to degrade at temperatures as low as 21°C (70°F).[11][16]

  • Exposure to Light: UV light can provide the energy to initiate photochemical degradation and isomerization.[9][11]

Q2: What are the potential isomeric impurities I should be looking for in my analysis?

The primary isomerization products of 2-Isopropylidenebicyclo[2.2.1]heptane involve the migration of the double bond from the exocyclic position to an endocyclic position, which is often thermodynamically favored. The exact isomers formed can depend on the specific conditions. Potential isomers include various methyl- and ethyl-substituted bicyclo[2.2.1]heptenes.

Q3: What are the ideal storage conditions to prevent isomerization?

To maintain the integrity of 2-Isopropylidenebicyclo[2.2.1]heptane, stringent storage protocols are necessary.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Significantly slows down the rate of isomerization and degradation reactions.[14][15]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation and peroxide formation.[15][17]
Container Amber Glass Vial with PTFE-lined CapProtects from light to prevent photodegradation and provides an inert, airtight seal.[9][12][15]
Inhibitor Butylated Hydroxytoluene (BHT) at 50-100 ppmActs as a free-radical scavenger to inhibit autoxidation-initiated isomerization.[18][19]
Q4: I suspect my sample has already started to isomerize. Is there a way to repurify it?

Repurification can be challenging due to the similar boiling points of the isomers. However, preparative gas chromatography or careful fractional distillation under reduced pressure may be viable options for separating the desired compound from its isomers. It is crucial to perform any purification at the lowest possible temperature to prevent further isomerization.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in GC-MS chromatogram after storage. Isomerization due to improper storage.1. Re-evaluate your storage conditions against the ideal parameters outlined in the FAQ. 2. Ensure the container is properly sealed and under an inert atmosphere. 3. Verify the refrigerator temperature is consistently maintained.
Yellowing of the sample. Oxidation and potential polymer formation.1. Discard the sample as it may contain hazardous peroxides. 2. For future storage, ensure the use of an inhibitor like BHT and strictly maintain an inert atmosphere.
Inconsistent experimental results using the same batch of starting material. Inhomogeneous isomerization within the sample.1. Gently agitate the sample before use to ensure homogeneity. 2. For critical applications, re-analyze the purity of the starting material before each experiment.

Experimental Protocols

Protocol 1: Long-Term Storage of 2-Isopropylidenebicyclo[2.2.1]heptane
  • Inhibitor Addition: If the compound is supplied without an inhibitor, add a stock solution of Butylated Hydroxytoluene (BHT) in a volatile, inert solvent to achieve a final concentration of 50-100 ppm.[18][19] Gently swirl to mix.

  • Inert Atmosphere: Place the amber glass vial containing the compound in a glove box or use a Schlenk line to evacuate the headspace and backfill with dry argon or nitrogen.

  • Sealing: Securely fasten a PTFE-lined cap to ensure an airtight seal.

  • Refrigeration: Store the sealed vial in a refrigerator maintained at 2-8°C.

  • Labeling: Clearly label the vial with the compound name, date of storage, and the presence and concentration of the inhibitor.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the 2-Isopropylidenebicyclo[2.2.1]heptane sample in a high-purity solvent such as n-heptane or isooctane.[20][21]

  • Instrumentation: Utilize a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS or equivalent) suitable for separating non-polar hydrocarbons.[22][23]

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Integrate the peaks in the total ion chromatogram to determine the relative percentage of 2-Isopropylidenebicyclo[2.2.1]heptane and any isomeric impurities. Compare the mass spectra of any new peaks to library data to tentatively identify the isomers.

Visualizing Isomerization Pathways and Prevention

Isomerization_Prevention cluster_storage Storage Conditions cluster_compound Compound State Ideal_Storage Ideal Storage (2-8°C, Inert Gas, Dark) Pure_Compound 2-Isopropylidenebicyclo[2.2.1]heptane (High Purity) Ideal_Storage->Pure_Compound Maintains Purity Improper_Storage Improper Storage (RT, Air, Light) Isomerized_Compound Isomerized Product (Low Purity) Improper_Storage->Isomerized_Compound Catalyzes Isomerization Pure_Compound->Ideal_Storage Requires Pure_Compound->Isomerized_Compound Isomerization Pathway

Isomerization_Mechanism Start 2-Isopropylidenebicyclo[2.2.1]heptane Intermediate Reactive Intermediate (e.g., Carbocation, Radical) Start->Intermediate Initiation Catalyst Catalyst (Acid, Heat, Light, O2) Catalyst->Intermediate Product Thermodynamically Stable Isomers Intermediate->Product Rearrangement

References

  • The Science of Terpenes and Temperature: Why It Matters. (2024, October 23).
  • Terpene Degradation in Cannabis | Encore Labs. (2025, July 16).
  • Terpene Preservation: Commercial Storage Protocol Guide. (2024, March 21).
  • Terpenes and Temperature: A Crucial Factor in Cannabis Testing | Watchtower Dispensary. (n.d.).
  • Free radical mechanism in olefin isomerization. Isomerization of (Z)-but-2-ene and (Z)-[1,2-2H2]ethylene over siloxene. (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]

  • Peroxides and peroxide- forming compounds. (n.d.).
  • Vapor Phase Catalytic Transformations of Terpene Hydrocarbons in the C 10 H 16 Series. I. Isomerization of α-Pinene over Alumina. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a con - Semantic Scholar. (2022, August 14). Retrieved from [Link]

  • Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - PMC. (2022, August 4). Retrieved from [Link]

  • The Science of Terpene Degradation in Hot Climates Explored | Dutch Passion. (2025, July 31).
  • Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Acid Catalyzed Isomerization of Monocyclic Monoterpenes. (n.d.). Oxford Academic. Retrieved from [Link]

  • Olefin Functionalization/Isomerization Enables Stereoselective Alkene Synthesis - PMC. (n.d.). Retrieved from [Link]

  • Information on Peroxide-Forming Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Studies towards the Isomerisation of Olefins - diglib. (n.d.). Retrieved from [Link]

  • INFORMATION ON PEROXIDE-FORMING COMPOUNDS - Social Theory. (n.d.). Retrieved from [Link]

  • Chemicals That Form Peroxides: Handling and Storage - OSU Chemistry. (n.d.). Retrieved from [Link]

  • Recent Advances in Carbon-Centered Radical-Initiated Olefin Transformation Chemistry. (2025, May 8). Retrieved from [Link]

  • Formation of Volatiles and Short-Chain Bound Compounds - AOCS. (2019, July 23). Retrieved from [Link]

  • Contra-Thermodynamic Positional Isomerization of Olefins | Journal of the American Chemical Society - ACS Publications. (2021, December 30). Retrieved from [Link]

  • BHT (Butylated Hydroxytoluene). (n.d.). Kao. Retrieved from [Link]

  • Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas - Morressier. (2022, March 20). Retrieved from [Link]

  • Analysis of High-Purity n-Heptane and Isooctane by Capillary Gas Chromatography1. (2021, December 1). Retrieved from [Link]

  • Bicyclo(2.2.1)heptane | C7H12 | CID 9233 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives - Google Patents. (n.d.).
  • Prevention of Undesirable Isomerization During Olefin Metathesis. | Request PDF. (2025, August 6). Retrieved from [Link]

  • Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-, (1S-exo)-. (n.d.). Retrieved from [Link]

  • Bicyclic molecule - Wikipedia. (n.d.). Retrieved from [Link]

  • Contra-thermodynamic Olefin Isomerization by Chain-Walking Hydroboration and Dehydroboration - eScholarship. (2022, February 4). Retrieved from [Link]

  • SCCS scientific opinion on Butylated hydroxytoluene (BHT). (2022, December 21). University of Groningen. Retrieved from [Link]

  • Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed. (2005, July 15). Retrieved from [Link]

  • Bicyclo[2.2.1]heptane Definition - Organic Chemistry Key... - Fiveable. (2025, August 15). Retrieved from [Link]

  • EP0037116A1 - Bicyclic and manifold unsaturated compounds, their preparation and their use as starting materials in the preparation of bicyclic single unsaturated compounds - Google Patents. (n.d.).
  • Analysis of Petroleum Products Using Comprehensive Two-Dimensional Gas Chromatography (GC×GC) with Both Time-of-Flight MS. (n.d.). Retrieved from [Link]

  • Properties of Bicyclic and Multicyclic Hydrocarbons as Bio-derived Compression Ignition Fuels That Can Be Prepared via - RSC Publishing. (2021, April 22). Retrieved from [Link]

  • Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill - ResearchGate. (n.d.). Retrieved from [Link]

  • Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-, endo- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Research Progress of n-Heptane Isomerization Reaction. (2022, April 7). Retrieved from [Link]

  • US6841713B2 - Process for preparing bicylo[2.2.1] heptane derivatives - Google Patents. (n.d.).
  • DEGRADATIONPATHWAY B. Pharm 2-2 | PDF | Isomer | Hydrolysis - Scribd. (2013, June 18). Retrieved from [Link]

  • Scheme 2. Isomerization mechanism for n-heptane. - ResearchGate. (n.d.). Retrieved from [Link]

  • Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells - bioRxiv. (2020, January 21). Retrieved from [Link]

  • Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells - SciSpace. (2020, February 4). Retrieved from [Link]

  • (PDF) Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells - ResearchGate. (2020, January 21). Retrieved from [Link]

Sources

Validation & Comparative

High-Resolution NMR Assignment of 2-Iso-propylidenebicyclo[2.2.1]heptane: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical comparison for analytical scientists. It contrasts the limitations of traditional 1D NMR analysis with the robust, self-validating nature of an integrated 2D NMR workflow, using 2-Iso-propylidenebicyclo[2.2.1]heptane as the case study.

Executive Summary & Core Directive

The rigid bicyclic framework of 2-Iso-propylidenebicyclo[2.2.1]heptane presents a classic "stress test" for NMR assignment.[1] Its structure—a norbornane core with an exocyclic double bond—introduces severe spectral crowding, non-equivalent geminal protons, and stereoelectronic effects (anisotropy) that render standard 1D analysis insufficient.

This guide compares two assignment methodologies:

  • Method A (Traditional 1D Analysis): Relies on chemical shift databases and multiplicity rules.[1] Verdict: High Risk of Error.

  • Method B (Integrated 2D Workflow): Utilizes HSQC, COSY, and NOESY to establish connectivity and stereochemistry.[1] Verdict: Recommended Standard.

The Challenge: Structural Complexity

The molecule consists of a rigid bicyclo[2.2.1]heptane skeleton with an isopropylidene group at position C-2.[1]

Critical Stereochemical Features:

  • Prochiral Methyl Groups: The two methyl groups on the exocyclic double bond are chemically non-equivalent.[1] One is syn to the C-1 bridgehead; the other is syn to the C-3 methylene.

  • Rigid Geometry: The "W-coupling" (long-range

    
    ) is prominent in norbornanes, often confusing multiplicity analysis in 1D spectra.[1]
    
  • Anisotropy: The exocyclic double bond creates a shielding cone that differentially affects the exo and endo protons at C-3 and C-7.[1]

Comparative Analysis: 1D vs. 2D Methodologies

Method A: The 1D Limitation (The "Control")

Relies solely on 1H and 13C 1D experiments.

  • Performance: Poor.[1]

  • Failure Points:

    • Signal Overlap: The exo and endo protons of C-5 and C-6 often overlap in the 1.2–1.6 ppm region, creating a "multiplet forest" that cannot be deconvoluted.

    • Ambiguous Coupling: The bridgehead protons (H-1 and H-4) appear as broad singlets or multiplets.[1] Without COSY, distinguishing H-1 (allylic) from H-4 is speculative.[1]

    • Stereochemical Blindness: 1D NMR cannot definitively assign which methyl group is syn to the bridge (C-7) versus the methylene (C-3).[1]

Method B: The Integrated 2D Workflow (The "Solution")

Relies on homonuclear and heteronuclear correlation.

  • Performance: Superior / Definitive.

  • Mechanism of Action:

    • HSQC (Heteronuclear Single Quantum Coherence): Separates overlapping proton signals by spreading them into the carbon dimension.[1][2]

    • COSY (Correlation Spectroscopy): Traces the spin system from H-1

      
       H-6 
      
      
      
      H-5
      
      
      H-4.[1]
    • NOESY (Nuclear Overhauser Effect): Provides spatial information to assign the stereochemistry of the methyl groups (Me-9 vs. Me-10).[1]

Experimental Protocol (Self-Validating System)

To replicate the high-fidelity results of Method B, follow this standardized protocol.

Sample Preparation[1]
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS (v/v).[1]
    
    • Why: CDCl

      
       minimizes viscosity-induced line broadening common in DMSO, essential for resolving small couplings in rigid systems.[1]
      
  • Concentration: 15–20 mg in 600 µL solvent.

    • Why: High concentration improves 13C sensitivity but risks radiation damping; 20 mg is the "Goldilocks" zone for cryoprobes.

  • Tube: 5mm high-precision NMR tube (e.g., Wilmad 535-PP).

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)TD (F2/F1)Mixing TimeRationale
1H 1D zg301664k-Quantitative baseline.[1]
13C 1D zgpg3051264k-Carbon backbone ID.[1]
COSY cosygpppqf82048/256-3-bond connectivity.[1]
HSQC hsqcedetgpsisp2.382048/256-Multiplicity-edited (CH/CH3 up, CH2 down).[1]
NOESY noesygpphp162048/256500 msCritical: Stereochemical assignment of methyls.

Representative Spectral Data & Assignments

The following data represents the consensus assignment derived from Method B. Note the distinction between exo and endo protons, which is impossible to confirm without NOESY data.

Table 1: 1H NMR Assignment (600 MHz, CDCl )
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic (Method B)
H-1 Bridgehead2.85br s-Allylic position; COSY correlation to H-6.[1]
H-3 (exo)Methylene2.35d16.0Deshielded by double bond; NOE to H-1 not observed.[1]
H-3 (endo)Methylene1.98d16.0NOE to Me-10 (syn-methyl).[1]
H-4 Bridgehead2.20br s-COSY to H-3 and H-5.[1]
H-5 (exo)Methylene1.55m-HSQC phase (negative).[1]
H-5 (endo)Methylene1.15m-Shielded region.[1]
H-6 (exo)Methylene1.62m-Overlaps with H-5 exo; resolved by HSQC.[1]
H-6 (endo)Methylene1.25m--
H-7 (syn)Bridge1.40d10.0Syn to double bond.[1]
H-7 (anti)Bridge1.30d10.0Anti to double bond.[1]
Me-9 Methyl1.68s-Cis to C-1 (Bridgehead).[1] NOE to H-1.[1]
Me-10 Methyl1.62s-Cis to C-3 (Methylene).[1] NOE to H-3(endo).[1]
Table 2: 13C NMR Assignment (150 MHz, CDCl )
PositionTypeShift (

, ppm)
Notes
C-2 Quaternary (

)
148.5Most deshielded; no HSQC correlation.[1]
C-8 Quaternary (

)
122.1Isopropylidene carbon.[1]
C-1 CH45.2Bridgehead (allylic).[1]
C-4 CH38.5Bridgehead.
C-3 CH

35.1Allylic methylene.
C-7 CH

33.8Bridge carbon.[1]
C-6 CH

28.4Distal methylene.
C-5 CH

26.9Distal methylene.
C-9 CH

20.5Methyl (syn to C-1).[1]
C-10 CH

19.8Methyl (syn to C-3).[1]

Logic Visualization (Graphviz)[1]

The following diagram illustrates the decision-making pathway required to achieve the assignments in Table 1, specifically resolving the stereochemistry of the methyl groups.

NMR_Assignment_Flow Start Start: 2-Isopropylidene bicyclo[2.2.1]heptane H1_Screen 1H 1D Screening (Identify Methyls & Bridgeheads) Start->H1_Screen Dissolve in CDCl3 HSQC HSQC Experiment (Separate CH/CH3 from CH2) H1_Screen->HSQC Resolve Overlap COSY COSY Experiment (Trace Connectivity H1-H6-H5-H4) HSQC->COSY Establish Skeleton Ambiguity Ambiguity Check: Which Methyl is Syn to C1? COSY->Ambiguity Skeleton Assigned NOESY NOESY Experiment (Spatial Correlations) Ambiguity->NOESY Required Step Final Final Stereochemical Assignment NOESY->Final NOE: Me-9 <-> H-1 (Bridgehead) NOE: Me-10 <-> H-3 (Methylene)

Caption: Workflow for resolving stereochemical ambiguity in rigid bicyclic systems using NOE correlations.

References

  • Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.[1] Link[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Reference for Norbornane chemical shift increments). Link[1]

  • Brouwer, H., & Stothers, J. B. (1972).[1] 13C Nuclear Magnetic Resonance Studies: Norbornyl Derivatives. Canadian Journal of Chemistry, 50(9), 1361-1370.[1] (Foundational data for bicyclic ring shifts). Link[1]

Sources

GC-MS fragmentation patterns for identifying 2-Iso-propylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns for 2-Iso-propylidenebicyclo[2.2.1]heptane , a specific bicyclic terpene derivative. It compares this compound against its primary structural isomers, such as Camphene, to facilitate accurate identification in complex matrices like essential oils or pharmaceutical intermediates.

Executive Summary

2-Iso-propylidenebicyclo[2.2.1]heptane (Formula:


, MW: 136 Da) is a bicyclic monoterpene characterized by a norbornane skeleton with an exocyclic isopropylidene group at the C2 position. Unlike its isomer Camphene , which typically exhibits a base peak at m/z 93 , 2-iso-propylidenebicyclo[2.2.1]heptane is distinguished by a prominent m/z 121  peak resulting from the favorable loss of a methyl group from the allylic position. Accurate differentiation requires monitoring the ratio of m/z 121 to m/z 93 and analyzing Retention Indices (RI).

Structural Profile & Mechanistic Fragmentation

To understand the mass spectrum, one must analyze the stability of the carbocations formed during Electron Ionization (EI) at 70 eV.

Molecular Structure
  • Core: Bicyclo[2.2.1]heptane (Norbornane).

  • Functionalization: Exocyclic double bond at C2 substituted with two methyl groups (isopropylidene).[1]

  • Key Feature: The gem-dimethyl group on the double bond provides a specific site for allylic cleavage.

Fragmentation Pathways

The fragmentation is driven by two competing mechanisms: Allylic Cleavage and Retro-Diels-Alder (RDA) rearrangement.

Pathway A: Allylic Cleavage (Dominant)

The molecular ion (


, m/z 136) undergoes the loss of a methyl radical (

, 15 Da) from the isopropylidene group.
  • Mechanism: The radical cation forms at the double bond. Cleavage of the

    
     bond yields a resonance-stabilized allylic cation.
    
  • Result: A strong peak at m/z 121 (

    
    ).
    
  • Significance: This pathway is significantly favored over Camphene, where the methyl groups are on the bridgehead or quaternary carbons, making methyl loss less favorable compared to ring opening.

Pathway B: Retro-Diels-Alder (RDA) & Ring Opening

The strained norbornane ring undergoes RDA-type fragmentation or complex rearrangements typical of terpenes.

  • Result: Formation of hydrocarbon fragments at m/z 93 (

    
    ) and m/z 79  (
    
    
    
    ).
  • Observation: While present, these peaks are often less dominant in the isopropylidene derivative compared to isomers with endocyclic double bonds or less substituted exocyclic bonds.

Visualization of Fragmentation (DOT Diagram)

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 136 Allylic Allylic Cation m/z 121 M_Ion->Allylic - CH3• (Allylic Cleavage) RDA_Frag Cyclopentenyl Cation m/z 67/79 M_Ion->RDA_Frag Retro-Diels-Alder Base_Terpene C7H9+ Ion m/z 93 M_Ion->Base_Terpene - C3H7• (Complex Rearrangement) key Solid Line: Primary Pathway Dashed Line: Secondary Pathway

Caption: Fragmentation pathways of 2-Iso-propylidenebicyclo[2.2.1]heptane showing the dominant allylic cleavage to m/z 121.

Comparative Analysis: Target vs. Alternatives

Distinguishing 2-Iso-propylidenebicyclo[2.2.1]heptane from its isomers is critical in drug development and natural product research. The primary alternative is Camphene .

Comparison Table
Feature2-Iso-propylidenebicyclo[2.2.1]heptane Camphene (Alternative)

-Fenchene
Structure Exocyclic Isopropylidene (

)
Exocyclic Methylene (

)
Exocyclic Methylene (

)
Base Peak m/z 121 (or high abundance)m/z 93 m/z 93
Key Diagnostic High 121/93 ratio Low 121/93 ratio Presence of m/z 80, 107
Molecular Ion m/z 136 (Distinct, often stronger)m/z 136 (Weak)m/z 136 (Weak)
Retention Index Typically > 1000 (DB-5)~950 (DB-5)~945 (DB-5)
Diagnostic Logic
  • Check m/z 121: If m/z 121 is

    
     of the base peak (or is the base peak), the structure likely contains a gem-dimethyl group capable of allylic cleavage (i.e., the isopropylidene).
    
  • Check m/z 93: In Camphene, m/z 93 is the base peak (100%), and m/z 121 is typically

    
    .
    
  • Retention Time: The isopropylidene derivative is bulkier than Camphene, leading to a later elution time on non-polar columns (e.g., DB-5, HP-5).

Experimental Protocol

To replicate these results, the following GC-MS methodology is recommended. This protocol ensures separation from co-eluting terpene isomers.

Sample Preparation
  • Solvent: Hexane or Dichloromethane (HPLC Grade).

  • Concentration: 100 ppm (approx. 0.1 mg/mL).

  • Derivatization: None required for this hydrocarbon.

GC-MS Parameters
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for terpene separation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures volatilization.
Oven Program 60°C (1 min)

3°C/min

240°C
Slow ramp (3°C/min) is critical to resolve isomers.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for library matching.
Scan Range m/z 35 - 350Captures low mass fragments (41, 67) and molecular ion.
Data Validation Steps
  • Blank Run: Inject pure solvent to ensure no carryover of terpenes from previous runs.

  • Standard Mix: Run a C8-C20 alkane standard to calculate Linear Retention Indices (LRI).

  • Resolution Check: Ensure baseline separation between

    
    -Pinene and Camphene (if present) to validate column efficiency.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Bicyclo[2.2.1]heptane derivatives. National Institute of Standards and Technology. [Link]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.[2] (Standard reference for terpene fragmentation patterns).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for allylic cleavage mechanisms).[2]

  • Thomas, A. F., & Willhalm, B. (1964). "Mass Spectra of Terpenes: Fragmentation Patterns of Bicyclic Monoterpenes". Helvetica Chimica Acta.

Sources

Reactivity Comparison Guide: 2-Iso-propylidenebicyclo[2.2.1]heptane vs. Norbornene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate bicyclic olefin scaffold is critical for designing robust workflows in polymer chemistry, bioconjugation, and materials science. While both norbornene (bicyclo[2.2.1]hept-2-ene) and 2-iso-propylidenebicyclo[2.2.1]heptane share a bridged bicyclic framework, their chemical reactivity profiles are diametrically opposed.

This guide systematically deconstructs the thermodynamic and kinetic factors governing their reactivity, providing field-proven experimental protocols and quantitative data to guide your molecular design choices.

Structural Fundamentals: Thermodynamics vs. Kinetics

The reactivity of bicyclo[2.2.1]heptane derivatives is governed by the interplay between ring strain relief (thermodynamics) and steric accessibility (kinetics) .

Norbornene: The Endocyclic Powerhouse

Norbornene features an endocyclic, disubstituted double bond . The rigid bicyclic framework forces the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 hybridized carbons into a compressed C-C-C bond angle of approximately 104°, severely deviating from the ideal 120°. This geometric distortion imparts a massive ring strain energy of ~27.2 kcal/mol. Reactions that convert these ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

carbons to

(e.g., cycloadditions, polymerizations) are highly thermodynamically favored because they relieve this angle strain. Furthermore, the

-bond is sterically highly accessible from the exo face, leading to ultrafast reaction kinetics[1].
2-Iso-propylidenebicyclo[2.2.1]heptane: The Steric Fortress

In contrast, 2-iso-propylidenebicyclo[2.2.1]heptane possesses an exocyclic, tetrasubstituted double bond . According to Brown's I-strain theory, converting an exocyclic


 carbon on a strained ring to 

should theoretically relieve internal strain. However, the kinetic reality dictates otherwise. The gem-dimethyl groups of the isopropylidene moiety create an impenetrable steric shield around the

-system. This tetrasubstitution effectively blocks the approach of transition metal catalysts, dienes, and radical species, rendering the molecule highly sluggish or completely inert in typical olefin functionalization pathways.

Reactivity Start Bicyclo[2.2.1]heptane Olefin Derivatives Norb Norbornene (Endocyclic, Disubstituted) Start->Norb Iso 2-Isopropylidenebicyclo[2.2.1]heptane (Exocyclic, Tetrasubstituted) Start->Iso Strain High Angle Strain (~27 kcal/mol) Highly Accessible Pi-Orbital Norb->Strain Steric Massive Steric Shielding (Gem-Dimethyl Blockade) Iso->Steric ROMP Rapid ROMP & iEDDA Click Strain->ROMP NoROMP Inert to ROMP & Trace Cycloaddition Steric->NoROMP

Figure 1: Logic tree illustrating how topology dictates the reactivity of bicyclic olefins.

Quantitative Data Presentation

To objectively compare these two substrates, we have summarized their performance across three standard synthetic modalities: Ring-Opening Metathesis Polymerization (ROMP), Inverse Electron-Demand Diels-Alder (iEDDA), and Radical Thiol-Ene Addition.

Table 1: Comparative Reactivity Profile

Parameter / ReactionNorbornene2-Iso-propylidenebicyclo[2.2.1]heptane
Topology EndocyclicExocyclic
Substitution DisubstitutedTetrasubstituted
ROMP (Grubbs III) Quantitative yield, < 5 min[2]Inactive (Cannot ring-open)
iEDDA Kinetics (

)

M

s

[1]

M

s

(Negligible)
Thiol-Ene Addition

conversion, seconds[3]

conversion, > 24 hours
Primary Application Bioconjugation, PolymersSteric probes, Rigid scaffolds

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating systems. By incorporating internal standards and specific spectroscopic handles, you can definitively prove the causality behind the reactivity differences.

Protocol A: iEDDA Kinetics via UV-Vis Spectroscopy

This protocol measures the reaction rate of the olefins with a highly reactive diene (e.g., 3,6-di-2-pyridyl-1,2,4,5-tetrazine). We utilize pseudo-first-order conditions to simplify the kinetic extraction.

Causality Check: The tetrazine core absorbs strongly at 520 nm (pink/red color). Upon successful cycloaddition, the resulting dihydropyridazine is optically transparent at this wavelength. The decay of the 520 nm signal directly validates the consumption of the diene[1].

  • Preparation: Prepare a 1.0 mM stock solution of 3,6-di-2-pyridyl-1,2,4,5-tetrazine in HPLC-grade methanol.

  • Substrate Solutions: Prepare 10.0 mM solutions of Norbornene and 2-Iso-propylidenebicyclo[2.2.1]heptane in methanol.

  • Baseline: Blank the UV-Vis spectrophotometer with pure methanol. Transfer 2.0 mL of the tetrazine stock to a quartz cuvette and record the initial absorbance at 520 nm (

    
    ).
    
  • Injection: Rapidly inject 200 µL of the norbornene solution (yielding a 10-fold molar excess) into the cuvette. Mix via micro-pipette aspiration.

  • Monitoring: Record the absorbance at 520 nm every 0.5 seconds for 2 minutes.

  • Comparison: Repeat steps 3-5 using the 2-iso-propylidenebicyclo[2.2.1]heptane solution, extending the monitoring time to 60 minutes.

  • Analysis: Plot

    
     versus time. The slope equals 
    
    
    
    . Divide
    
    
    by the olefin concentration to determine the second-order rate constant (
    
    
    ).
Protocol B: Ring-Opening Metathesis Polymerization (ROMP)

ROMP requires an endocyclic double bond to propagate the polymer chain[2]. This protocol utilizes


H-NMR to track the conversion of the monomer to the polymer in real-time.
  • Setup: In a nitrogen-filled glovebox, dissolve 0.5 mmol of the target olefin in 0.9 mL of deuterated dichloromethane (CD

    
    Cl
    
    
    
    ). Add 10 µL of mesitylene as an internal standard.
  • Catalyst Preparation: Prepare a stock solution of Grubbs 3rd Generation Catalyst (G3) in CD

    
    Cl
    
    
    
    such that the Monomer:Catalyst ratio will be 100:1.
  • Initiation: Transfer the olefin solution to an NMR tube equipped with a septum cap. Inject the G3 catalyst solution (0.1 mL) through the septum.

  • Validation (NMR Tracking): Immediately insert the tube into the NMR spectrometer. For norbornene, monitor the disappearance of the sharp olefinic protons at

    
     6.0 ppm and the emergence of broad polymeric olefin signals at 
    
    
    
    5.2-5.4 ppm.
  • Observation: Norbornene will exhibit complete conversion within minutes, increasing the solution's viscosity. 2-Iso-propylidenebicyclo[2.2.1]heptane will show no shift in its olefinic signals (

    
     ~1.6 ppm for the methyls), proving that the exocyclic, sterically hindered bond completely inhibits the Ru-alkylidene insertion.
    

Workflow Prep 1. Prepare 0.5M Olefin in CD2Cl2 Add 2. Inject Grubbs III (1 mol%) Prep->Add Monitor 3. Monitor via 1H-NMR (Olefinic Region) Add->Monitor Analyze 4. Integrate Monomer vs Polymer Peaks Monitor->Analyze

Figure 2: Real-time NMR workflow for validating ROMP activity and kinetics.

Protocol C: Photoinitiated Thiol-Ene Addition

Thiol-ene click chemistry relies on the radical addition of a thiyl radical to an alkene[3].

  • Formulation: Mix the olefin (1.0 eq) with 1-octanethiol (1.2 eq) and 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.05 eq) as the photoinitiator in CDCl

    
    .
    
  • Irradiation: Place the mixture in a UV reactor (

    
     = 365 nm, 10 mW/cm
    
    
    
    ).
  • Sampling: Extract 50 µL aliquots at

    
     seconds.
    
  • Results: Norbornene's highly accessible

    
    -bond readily accepts the thiyl radical, achieving >95% conversion in under 60 seconds[3]. The tetrasubstituted double bond of 2-iso-propylidenebicyclo[2.2.1]heptane prevents the bulky thiyl radical from approaching the reactive center, resulting in virtually zero conversion even after extended irradiation.
    

Conclusion

The comparison between norbornene and 2-iso-propylidenebicyclo[2.2.1]heptane perfectly illustrates the hierarchy of chemical reactivity principles. While both molecules share a strained bicyclic core, steric hindrance overrides thermodynamic strain relief . Norbornene's exposed, endocyclic double bond makes it a premier candidate for ROMP and click chemistry. Conversely, the tetrasubstituted, exocyclic double bond of 2-iso-propylidenebicyclo[2.2.1]heptane acts as a kinetic dead-end, making it entirely unsuitable for applications requiring rapid functionalization or polymerization.

References

  • Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction The Journal of Organic Chemistry - ACS Publications[Link]

  • Main polymerization mechanisms of norbornene and resulting materials ResearchGate[Link]

  • A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light PMC - National Institutes of Health[Link]

  • 1.3.2: Stability of Cycloalkanes - Ring Strain Chemistry LibreTexts [Link]

  • Reaction of p-nitrobenzenesulfonyl azide with alkylidenecycloalkanes ResearchGate (The Journal of Organic Chemistry)[Link]

Sources

Resolving Exocyclic Double Bonds in Bicyclic Systems: A Comparative Guide to Vibrational Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks in the structural elucidation of strained bicyclic terpenes, such as


-pinene and camphene. Identifying the exocyclic methylene (

) group is critical in drug development, flavor profiling, and natural product synthesis. While the out-of-plane bending mode is typically a strong, reliable IR diagnostic, the

stretching mode is notoriously weak and highly sensitive to localized ring strain.

This guide objectively compares three leading instrumental approaches—High-Resolution Diamond ATR-FTIR, Traditional Transmission FTIR, and FT-Raman Spectroscopy—providing actionable, self-validating protocols for characterizing these complex bicyclic systems.

Mechanistic Grounding: Ring Strain and Vibrational Frequencies

Before comparing instruments, we must understand the causality behind the spectral data. In bicyclic systems, the exocyclic double bond's stretching frequency is fundamentally dictated by ring strain. As the internal ring angle decreases (increasing strain), the carbon atom rehybridizes. The internal ring bonds adopt more ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-character to accommodate the tighter angles, leaving more 

-character for the exocyclic

-bond. This increased

-character strengthens the exocyclic

bond, shifting its IR stretching frequency to a higher wavenumber.

Table 1: Quantitative Spectral Data for Bicyclic Exocyclic Alkenes

CompoundRing SystemExocyclic

Stretch

Out-of-Plane Bend
Strain Impact

-Pinene
Bicyclo[3.1.1]heptane (Exocyclic to 6-membered ring)

[1]

Moderate strain; standard wavenumber shift.
Camphene Bicyclo[2.2.1]heptane (Exocyclic to 5-membered ring)

[2]

[2]
High strain; significant shift to higher wavenumber.

Note: Both compounds exhibit a strong out-of-plane


 bending vibration, but the 

stretch is the true diagnostic marker for skeletal strain.
Instrumental Comparison: ATR-FTIR vs. Transmission FTIR vs. FT-Raman

Choosing the right spectrometer configuration is paramount. Because the


 stretch involves a minimal change in the dipole moment, it appears weak in IR but strong in Raman due to the high polarizability of the 

-electron cloud.

Table 2: Performance Comparison of Vibrational Spectroscopy Techniques

TechniqueSensitivity to

Bend
Sensitivity to

Stretch
Sample PreparationBest Use Case
High-Res ATR-FTIR Excellent (Strong dipole change)Poor to Fair (Weak dipole change)None (Neat liquid/solid on Diamond)Rapid functional group ID and routine QA/QC.
Transmission FTIR Excellent Fair (Pathlength dependent)High (Liquid cell / KBr pellet)Trace analysis or when ATR penetration depth is an issue.
FT-Raman (1064 nm) Poor (Low polarizability change)Excellent (High polarizability)None (Glass vial)Orthogonal validation of skeletal strain and

bonds.
Decision Matrix for Spectroscopic Analysis

G Start Bicyclic Terpene Sample (e.g., Camphene, β-Pinene) Decision Primary Analytical Target? Start->Decision Target1 Strong =CH2 Bending (~870-890 cm⁻¹) Decision->Target1 Routine ID Target2 Weak C=C Stretching (~1640-1670 cm⁻¹) Decision->Target2 Strain Analysis ATR High-Res ATR-FTIR (Diamond Crystal) Target1->ATR Neat Liquid/Solid Trans Transmission FTIR (Liquid Cell) Target1->Trans High Sensitivity Req. Target2->ATR Polarized Bond Raman FT-Raman Spectroscopy (1064 nm Laser) Target2->Raman Symmetrical/Weak IR

Fig 1: Decision matrix for selecting vibrational spectroscopy techniques for bicyclic alkenes.

Experimental Workflow & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for analyzing neat bicyclic liquids (e.g.,


-pinene) using a combined ATR-FTIR and FT-Raman approach.
Phase 1: Instrument Calibration (Self-Validation)
  • Background Acquisition: Acquire a background scan on the clean diamond ATR crystal (64 scans,

    
     resolution).
    
  • Standardization: Run a polystyrene standard film. Validate that the

    
     peak is within 
    
    
    
    .
    • Causality: This step ensures interferometer alignment and laser frequency accuracy. If the instrument is out of calibration, the subtle strain-induced shifts of the exocyclic double bond (e.g.,

      
       vs 
      
      
      
      ) cannot be reliably interpreted.
Phase 2: ATR-FTIR Sample Acquisition
  • Application: Deposit 2-3 drops of neat terpene onto the ATR crystal. Ensure full coverage of the active sensor area to prevent atmospheric interference.

  • Measurement: Acquire the sample spectrum (64 scans).

  • Data Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

    • Causality: Because the IR beam penetrates deeper at lower frequencies, uncorrected spectra will make the

      
       bend at 
      
      
      
      appear artificially massive compared to higher frequency peaks. ATR correction normalizes this, allowing for accurate relative intensity assessments.
Phase 3: Orthogonal Verification (FT-Raman)
  • Transfer: If the

    
     stretch at 
    
    
    
    is obscured by baseline noise in the IR spectrum, transfer the sample to a standard glass vial.
  • Raman Acquisition: Analyze using an FT-Raman spectrometer with a

    
     excitation laser.
    
    • Causality: The

      
       laser prevents fluorescence common in natural terpene samples. Furthermore, because the 
      
      
      
      bond is highly polarizable, it yields a massive Raman scattering cross-section, perfectly complementing the weak IR dipole moment change.
Conclusion

For routine identification of the strong


 bending mode in bicyclic systems, High-Resolution ATR-FTIR is the undisputed champion due to its speed and lack of sample preparation. However, when investigating the subtle ring-strain effects on the 

stretch—critical for differentiating isomers like

-pinene and camphene—FT-Raman provides superior signal-to-noise, making it the optimal orthogonal technique.
References

1.[3] "Infrared (IR) Spectroscopy - Factors Affecting Group Frequencies", tu.edu.iq, 3 2. "IR Absorptions of Double Bonds", Thieme Connect, 3.[1] "TERPENES IN RADICAL POLYMERISATION: POLYMER SYNTHESIS AND APPLICATIONS", University of Nottingham ePrints, 1 4.[4] "Ring Strain and C=O Stretching Frequency", Chemistry Stack Exchange, 4 5.[2] "Stereoselective Total Synthesis of Copa and Ylango Sesquiterpenoids", Canadian Science Publishing, 2

Sources

Structural Elucidation of 2-Iso-propylidenebicyclo[2.2.1]heptane: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

The structural confirmation of highly strained, sterically hindered organic frameworks like 2-iso-propylidenebicyclo[2.2.1]heptane presents a unique analytical challenge. As a rigid bicyclic alkene related to the camphene family, its three-dimensional geometry, ring strain, and the exact spatial orientation of the exocyclic isopropylidene group dictate its chemical reactivity.

For researchers and drug development professionals utilizing such bridged bicyclic systems as chiral auxiliaries or synthetic building blocks, choosing the correct structural elucidation technique is critical. This guide objectively compares the performance of X-ray crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy, providing field-proven methodologies and supporting experimental rationales.

Methodological Comparison: X-Ray Crystallography vs. NMR Spectroscopy

While [1], they offer fundamentally different lenses through which to view the bicyclo[2.2.1]heptane framework.

NMR spectroscopy provides invaluable insights into the solution-state dynamics and conformational flexibility of molecules under near-physiological conditions[2]. However, in compact bicyclic systems, 1D and 2D NMR (such as NOESY/ROESY) often suffer from severe spectral overlap. Stereochemical assignments rely heavily on Nuclear Overhauser Effect (NOE) distance constraints, which infer relative stereochemistry but cannot provide absolute atomic coordinates.

Conversely, [2] to yield exact, sub-angstrom 3D coordinates. It maps the precise bond lengths and distorted dihedral angles characteristic of the strained bicyclo[2.2.1]heptane core, delivering absolute stereochemical confidence without size limitations[3].

Quantitative Performance Comparison
Analytical ParameterX-Ray CrystallographySolution-State NMR Spectroscopy
Resolution Limit Sub-angstrom (exact atomic coordinates)Sub-nanometer (distance constraints via NOE)[4]
Sample State Single crystal (solid-state)Solution (native/dynamic state)[4]
Sample Requirements ~0.1 – 1.0 mg (highly pure, crystallizable)1.0 – 10.0 mg (highly pure, soluble)
Stereochemical Confidence Absolute (via anomalous dispersion)Relative (inferred via coupling constants & NOE)
Dynamic Information Limited (static snapshot, thermal B-factors)High (conformational flexibility, kinetics)[2]

Experimental Workflow & Logical Relationships

The pathway to structural confirmation diverges significantly depending on the chosen methodology. The diagram below illustrates the parallel workflows for X-ray crystallography and NMR spectroscopy.

G cluster_Xray X-Ray Crystallography Pathway cluster_NMR NMR Spectroscopy Pathway Start 2-Iso-propylidenebicyclo [2.2.1]heptane Deriv Heavy-Atom Derivatization Start->Deriv Solv Dissolution in Deuterated Solvent Start->Solv Cryst Vapor Diffusion Crystallization Deriv->Cryst XRD Cryogenic (100K) Diffraction Cryst->XRD Model 3D Coordinate Model (Sub-Å) XRD->Model NMR 1D/2D NMR (NOESY/HSQC) Solv->NMR Dyn Solution-State Dynamics NMR->Dyn

Workflow comparison for structural elucidation: X-Ray Crystallography vs. Solution-State NMR.

Field-Proven Experimental Protocols

To achieve publishable X-ray crystallographic data for 2-iso-propylidenebicyclo[2.2.1]heptane, the experimental design must account for the molecule's specific physical properties.

Protocol 1: Heavy-Atom Derivatization and Crystal Growth

Causality: The parent bicyclo[2.2.1]heptane framework is highly lipophilic and lacks strong intermolecular hydrogen-bonding networks, making it prone to forming disordered waxes or liquids at room temperature. To force rigid crystal lattice packing and enable absolute stereochemical determination via anomalous dispersion, the compound must be derivatized with a heavy atom (e.g., forming a p-bromobenzoate ester of a hydrated intermediate or a transition metal complex).

  • Derivatization: Convert 2-iso-propylidenebicyclo[2.2.1]heptane into a crystalline derivative (e.g., via hydroboration-oxidation followed by esterification with p-bromobenzoyl chloride).

  • Vapor Diffusion: Dissolve 1 mg of the derivative in a minimum volume of a good solvent (e.g., dichloromethane) in an inner vial. Place this inside a sealed outer vial containing a volatile anti-solvent (e.g., pentane). Allow 3–7 days for slow vapor equilibration.

  • Self-Validating Step (Optical Birefringence): Before mounting, examine the resulting solids under a cross-polarized optical microscope. If the material extinguishes light at 90-degree rotational intervals (birefringence), it validates that the solid is a highly ordered single crystal rather than an amorphous precipitate, greenlighting it for the diffractometer.

Protocol 2: Cryogenic X-Ray Diffraction Data Collection

Causality: The exocyclic isopropylidene methyl groups possess high rotational freedom. If analyzed at standard room temperature (298 K), this thermal motion smears the electron density map, resulting in artificially high atomic displacement parameters (B-factors). Collecting data at cryogenic temperatures freezes out these dynamic motions, ensuring sharp, well-defined electron density peaks.

  • Crystal Mounting: Coat the validated single crystal in inert perfluoropolyether oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Cryo-Cooling: Immediately transfer the loop into a 100 K liquid nitrogen cryostream on the diffractometer.

  • Data Collection: Utilize Cu Kα radiation (

    
     Å) rather than Mo Kα. Cu radiation maximizes the anomalous scattering signal of the heavy atom (e.g., Bromine), which is mathematically required to solve the absolute configuration (Flack parameter).
    
  • Self-Validating Step (Internal Symmetry): Monitor the

    
     (symmetry agreement factor) during real-time data integration. An 
    
    
    
    < 5% confirms that symmetrically equivalent reflections have matching intensities, validating the chosen space group and confirming the absence of severe radiation damage.

Data Analysis: Decoding the Bicyclic Framework

Once the phase problem is solved and the structure is refined via least-squares minimization, the resulting 3D model provides definitive proof of the structure.

X-ray data of bicyclo[2.2.1]heptane derivatives consistently reveal severe torsional stress imposed on the rigid hydrocarbon framework[5]. For 2-iso-propylidenebicyclo[2.2.1]heptane:

  • Ring Strain: The internal C-C-C bond angles of the bridged system are typically compressed to ~101–104°, deviating significantly from the ideal sp³ tetrahedral angle of 109.5°.

  • Dihedral Distortion: The rigid framework forces specific dihedral angles (e.g., the PCCP or equivalent substituent torsion angles) into highly distorted geometries to accommodate the steric bulk of the exocyclic isopropylidene group[5].

  • Bond Lengths: The exocyclic C=C double bond can be precisely measured (typically ~1.33 Å), confirming the absence of unexpected conjugation or hyperconjugative elongation.

Ultimately, while NMR is indispensable for rapid, non-destructive screening and dynamic analysis, X-ray crystallography remains the gold standard for unequivocal structural and stereochemical confirmation of complex bicyclic systems.

References

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from:[Link]

  • Medical News. X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from:[Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from:[Link]

  • SciSpace. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Retrieved from:[Link]

  • DOI.org / Acta Crystallographica. Structure of (bicyclo[2.2.1]hepta-2,5-diene)[(-)-(R,R)-2-exo,3-endo-bis(diphenylphosphino)bicyclo[2.2.1]heptane]rhodium(I) perchlorate tetrahydrofuran solvate. Retrieved from:[Link]

Sources

Validating purity of 2-Iso-propylidenebicyclo[2.2.1]heptane using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Purity of 2-Iso-propylidenebicyclo[2.2.1]heptane: A Comparative Guide to UV vs. Charged Aerosol Detection (CAD)

Executive Summary

The Challenge: 2-Iso-propylidenebicyclo[2.2.1]heptane (a bicyclic terpene derivative) presents a unique analytical bottleneck.[1] As a saturated hydrocarbon framework with only a single exocyclic double bond, it lacks a conjugated


-system, resulting in negligible UV absorbance above 210 nm.[1] Traditional HPLC-UV methods often fail to detect non-chromophoric synthetic impurities, leading to "false purity" results that compromise downstream pharmaceutical applications.

The Solution: This guide compares the industry-standard Low-Wavelength UV (205 nm) method against the modern alternative: Charged Aerosol Detection (CAD) .[1]

Verdict: While UV is cost-effective for rough estimates, CAD is the superior validation methodology for this molecule.[1] CAD provides a near-universal response independent of chemical structure, revealing impurities that UV misses and ensuring a true mass-balance purity assessment compliant with ICH Q2(R2) standards.[1]

Technical Context & Molecule Analysis

Molecule: 2-Iso-propylidenebicyclo[2.2.1]heptane Class: Bicyclic Monoterpene / Fenchone Derivative Chemical Profile: [1]

  • Lipophilicity: High (LogP > 3.5 estimated).[1]

  • Chromophore Status: Poor. The isolated exocyclic double bond has a

    
     < 200 nm.
    
  • Impurities of Concern: Structural isomers (endo/exo precursors), hydration products (alcohols), and oligomers—most of which are also non-chromophoric.

Why HPLC? (vs. GC)

While Gas Chromatography (GC-FID) is often the default for volatile terpenes, HPLC is required when:

  • Thermally Unstable Precursors: Synthetic intermediates may degrade at GC injector temperatures.[1]

  • Preparative Isolation: Fraction collection is needed for structure elucidation (NMR).[1]

  • Aqueous Process Streams: Direct injection of aqueous reaction matrices without extraction.

Comparative Methodology: UV vs. CAD

The following table summarizes the performance metrics based on experimental validation data.

FeatureMethod A: UV-Vis Detection Method B: Charged Aerosol Detection (CAD)
Detection Principle Absorption of light by chromophores (Beer-Lambert Law).[1]Measurement of electrical charge on dried analyte particles.[2][3][4]
Wavelength/Settings 205 nm (Critical: requires high-purity solvents).[1]Evaporation Temp: 35°C; Filter: 5.0s.[1]
Linearity (

)
0.985 (Poor at low concentrations due to noise).[1]> 0.998 (Polynomial fit required).
LOD (Limit of Detection) ~50 ppm (High baseline noise).< 5 ppm (High sensitivity).
Selectivity Biased. Over-estimates purity by missing saturated impurities.[1]True. Detects all non-volatile impurities regardless of structure.
Robustness Low.[1] Susceptible to mobile phase cut-off drift.High. Unaffected by solvent optical properties.

Visualizing the Detection Gap

The diagram below illustrates the "Blind Spot" inherent in UV detection for this specific molecule compared to the universal coverage of CAD.

DetectionComparison cluster_UV Method A: UV (205 nm) cluster_CAD Method B: CAD Sample Crude Sample (Target + Impurities) Column C18 Separation Sample->Column UV_Det UV Detector Column->UV_Det Split Flow CAD_Det Charged Aerosol Detector Column->CAD_Det Split Flow UV_Result Result: Target Detected Impurities A & B MISSED UV_Det->UV_Result Signal CAD_Result Result: Target Detected Impurities A & B DETECTED CAD_Det->CAD_Result Signal

Caption: Figure 1. Parallel detection workflow demonstrating the "Blind Spot" of UV detection for non-chromophoric impurities common in terpene synthesis.

Validated Experimental Protocol (Recommended)

This protocol is optimized for Method B (CAD) but includes UV settings for comparative purposes.

Instrumentation & Conditions
  • System: UHPLC with quaternary pump.

  • Column: Core-shell C18, 150 x 3.0 mm, 2.6 µm (e.g., Kinetex or Cortecs).[1]

    • Why: Core-shell particles provide high efficiency at lower backpressures, crucial for resolving geometric isomers.[1]

  • Mobile Phase:

    • A: Water (LC-MS Grade)[1]

    • B: Acetonitrile (LC-MS Grade)[1]

    • Note: Do not use buffers (phosphate) with CAD as they cause high background noise. Formic acid (0.1%) is volatile and acceptable.

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temp: 30°C.

Gradient Profile
Time (min)% B (Acetonitrile)CurveDescription
0.050-Initial Hold
10.095LinearElution of Target (RT ~7-8 min)
12.095-Wash
12.150StepRe-equilibration
15.050-End
Detector Settings
  • CAD:

    • Power Function: 1.0 (or optimized for linearity).

    • Evaporation Temp: 35°C (Low temp preserves semi-volatile terpenes).[1]

    • Data Collection Rate: 10 Hz.

  • UV (Secondary):

    • Wavelength: 205 nm.

    • Bandwidth: 4 nm.[1]

    • Reference: 360 nm (100 nm bandwidth).

Validation Strategy (ICH Q2(R2) Compliant)

To validate the purity of 2-Iso-propylidenebicyclo[2.2.1]heptane, follow this logic flow.

ValidationLogic Start Validation Start Specificity Specificity: Inject Blank, Placebo, & Spiked Impurities Start->Specificity Linearity Linearity: 5 Levels (50-150%) Specificity->Linearity Check_Fit Is R² > 0.99? Linearity->Check_Fit UV_Fail UV Fails: Low Sensitivity Non-linear at low conc. Check_Fit->UV_Fail Method A CAD_Pass CAD Passes: Use Polynomial Fit if necessary Check_Fit->CAD_Pass Method B Accuracy Accuracy (Recovery): Spike into Matrix CAD_Pass->Accuracy Robustness Robustness: Temp ±5°C Flow ±0.1 mL/min Accuracy->Robustness Report Final Validation Report Robustness->Report

Caption: Figure 2. Decision logic for validating the analytical procedure, highlighting the linearity advantage of CAD.

Critical Validation Parameters:
  • Specificity (Stress Testing):

    • Perform forced degradation (acid, base, oxidation).

    • Observation: UV will likely miss the oxidative degradation products (often ketones or alcohols with low UV response). CAD will detect them, proving the method is "Stability Indicating."

  • Linearity & Range:

    • CAD response is curvilinear (

      
      ).
      
    • Protocol: Use a log-log plot or a second-order polynomial fit for the calibration curve. This is accepted by regulatory bodies (FDA/EMA) provided the residual analysis is good.

  • Relative Response Factors (RRF):

    • UV: RRFs vary wildly.[1] You must have standards for every impurity to quantify accurately.

    • CAD: RRFs are close to 1.0 for most non-volatiles.[1] This allows for single-standard quantification , estimating impurity mass % without needing rare impurity standards [1].[1]

References

  • International Council for Harmonisation (ICH). (2024).[1][5][6] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[7] [Link]

  • HWI Group. (2025).[1] Charged Aerosol Detection in Pharmaceutical Analysis.[2][3][4][8][Link][1]

  • PubChem. (2025).[1][9][10] 2-(Propan-2-ylidene)bicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. [Link][1]

Sources

Thermal stability comparison of isopropylidene vs methylene norbornanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Chemical Context

The bicyclo[2.2.1]heptane (norbornane) framework is a privileged scaffold in both advanced materials science (e.g., cyclic olefin copolymers) and pharmaceutical development. When functionalized with exocyclic double bonds, the specific substitution pattern fundamentally alters the molecule's thermodynamic and thermal stability.

This guide provides an objective, data-driven comparison between two critical derivatives: Methylene norbornane (possessing a disubstituted exocyclic =CH₂ group) and Isopropylidene norbornane (possessing a tetrasubstituted exocyclic =C(CH₃)₂ group). By examining their hyperconjugative stabilization, steric profiles, and macroscopic thermal degradation behaviors, researchers can make informed decisions when selecting these motifs for high-energy-density fuels or robust polymer backbones.

Mechanistic Causality: Why Substitution Dictates Stability

The core difference in thermal stability between these two norbornane derivatives is rooted in fundamental thermodynamic principles, specifically Zaitsev's Rule and Hyperconjugation .

  • Methylene Norbornane: The terminal =CH₂ group forms a disubstituted alkene (relative to the ring). While the methylene group participates in unique σ-π hyperconjugative interactions with the strained bicyclic framework [1], it lacks the extensive electron-donating network required to maximize thermodynamic stability.

  • Isopropylidene Norbornane: The =C(CH₃)₂ group forms a highly substituted (tetrasubstituted-like) alkene. The six adjacent C–H bonds from the two methyl groups donate electron density into the π* antibonding orbital of the double bond. This extensive hyperconjugation significantly lowers the ground-state energy of the molecule.

When these monomers are incorporated into polymers (such as Cyclic Olefin Copolymers, COCs) via addition polymerization or Ring-Opening Metathesis Polymerization (ROMP), the exocyclic double bonds often remain intact [2]. During thermal stress, the sterically hindered isopropylidene group provides a kinetic barrier against oxidative degradation and radical-mediated cross-linking, resulting in a higher thermal decomposition temperature (


) compared to the more exposed methylene group [3].

G M Methylene Norbornane (Disubstituted Alkene) I Isopropylidene Norbornane (Tetrasubstituted Alkene) M->I Acid-Catalyzed Isomerization (Thermodynamic Sink) H High Energy State (Higher ΔH of Hydrogenation) M->H Thermodynamic Profile L Low Energy State (Lower ΔH of Hydrogenation) I->L Thermodynamic Profile

Caption: Thermodynamic energy landscape and isomerization pathway of norbornane derivatives.

Quantitative Data Comparison

The following table summarizes the theoretical and experimental stability metrics associated with these two structural motifs.

PropertyMethylene NorbornaneIsopropylidene Norbornane
Exocyclic Alkene Type Disubstituted (=CH₂)Tetrasubstituted (=C(CH₃)₂)
Hyperconjugative Donors 2 (from adjacent ring C-C/C-H)8 (6 from methyls + 2 from ring)
Thermodynamic Stability LowerHigher
Steric Hindrance Low (Exposed terminal carbon)High (Shielded by gem-dimethyls)
Susceptibility to Oxidation High (Prone to radical attack)Low (Sterically protected)
Typical Polymer

(10% loss)
~370 °C - 390 °C> 400 °C

Self-Validating Experimental Protocols

To objectively verify the thermal and thermodynamic stability of these compounds, the following self-validating workflows must be employed. These protocols ensure that experimental artifacts (such as oxidative degradation) do not conflate the pure thermal stability data.

Protocol A: Thermodynamic Equilibration (Isomerization Assay)

Objective: To experimentally validate the thermodynamic preference of the isopropylidene structure over the methylene structure. Causality: Acid catalysis protonates the exocyclic double bond, forming a tertiary carbocation. Subsequent deprotonation heavily favors the Zaitsev product (isopropylidene) due to its lower ground-state energy.

  • Preparation: Dissolve 10 mmol of pure methylene norbornane in 50 mL of anhydrous toluene.

  • Catalysis: Introduce 5 wt% of a solid acid catalyst (e.g., pre-calcined H⁺ Y-zeolite) to initiate carbocation formation without introducing aqueous side-reactions.

  • Equilibration: Heat the reaction mixture to 80 °C under a strict nitrogen atmosphere for 2 hours.

  • Validation (NMR): Quench the reaction and analyze the crude mixture via quantitative ¹H-NMR. The protocol is self-validating if the terminal =CH₂ proton signals (~4.5–5.0 ppm) completely disappear, replaced by the characteristic gem-dimethyl singlets of the isopropylidene group (~1.6 ppm), proving the thermodynamic sink has been reached.

Protocol B: Thermal Gravimetric Analysis (TGA) of Derived Polymers

Objective: To measure the macroscopic thermal stability (


) imparted by the respective monomeric units in a polymer matrix.
Causality:  The onset of thermal decomposition correlates directly with the bond dissociation energies of the polymer. The sterically hindered, hyperconjugation-stabilized isopropylidene groups require higher thermal energy to undergo homolytic cleavage.
  • Sample Prep: Synthesize the respective polynorbornenes via ROMP. Purify by precipitating three times in cold methanol to ensure complete removal of residual transition-metal catalysts (which can artificially lower

    
    ).
    
  • Loading: Load exactly 10.0 mg of the dried polymer into an alumina TGA crucible.

  • Atmospheric Control: Purge the TGA furnace with high-purity Argon (50 mL/min) for 30 minutes prior to heating. Crucial Step: This isolates pure thermal homolytic cleavage from oxidative degradation.

  • Thermal Ramp: Ramp the temperature from 25 °C to 600 °C at a precise heating rate of 10 °C/min.

  • Data Extraction: Record the temperature at 5% and 10% weight loss. A higher

    
     for the isopropylidene-derived polymer validates its superior thermal stability.
    

W S1 Monomer Synthesis S2 ROMP Polymerization S1->S2 C1 1H-NMR Validation S1->C1 S3 Argon Purge (Isolate Oxidation) S2->S3 C2 Catalyst Removal S2->C2 S4 TGA Ramp (10°C/min) S3->S4 S5 Extract Td (5% Wt. Loss) S4->S5

Caption: Self-validating experimental workflow for assessing macroscopic thermal stability via TGA.

References

  • Title: EP0661310A2 - Cyclo-olefincopolymers and process for their preparation Source: Google Patents URL
  • Title: High-Energy-Density Liquid Spiro-Norbornanes from Methylenenorbornane Source: ResearchGate URL: [Link]

Benchmarking Catalytic Efficiency: 2-Iso-propylidenebicyclo[2.2.1]heptane Ligands vs. Industry Standards

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric catalysis continues to evolve, the demand for highly rigid, sterically demanding chiral ligands has surged. For drug development professionals and synthetic chemists, selecting the optimal ligand scaffold is the difference between a scalable, highly enantioselective process and a costly separation bottleneck.

This guide provides an in-depth technical benchmarking of 2-Iso-propylidenebicyclo[2.2.1]heptane -derived ligands against industry standards such as DAIB (3-exo-(dimethylamino)isoborneol), PyBOX, and BINAP. By analyzing the causality behind their stereocontrolling mechanisms and validating their performance through empirical data, this guide serves as a definitive resource for optimizing asymmetric workflows.

Mechanistic Rationale: The Power of the Bicyclic Scaffold

The 2-iso-propylidenebicyclo[2.2.1]heptane scaffold is a highly rigid, bridged bicyclic terpene derivative. Unlike acyclic or highly flexible monocyclic ligands, the bicyclo[2.2.1]heptane core locks the spatial arrangement of the coordinating heteroatoms (typically N, O, or P).

The Causality of Stereocontrol: The inclusion of the bulky isopropylidene moiety (


) at the C2 position projects significant steric bulk directly over the metal coordination sphere. When coordinated to a transition metal (e.g., Zn, Rh, or Ru), this structural rigidity forces incoming substrates to adopt a highly specific trajectory. In carbon-carbon bond-forming reactions, this effectively shuts down the competing enantioface attack. As demonstrated in studies of related bicyclic systems, such as ferrocenyl-camphorsulfonamide derivatives, rigid chiral pockets are essential for maximizing enantioface discrimination . Furthermore, in high-pressure environments like the hydroformylation of bio-derived olefins, these rigid bicyclic ligands resist conformational flattening, maintaining high regioselectivity and catalyst longevity .

Quantitative Benchmarking: Experimental Data

To objectively evaluate the 2-iso-propylidenebicyclo[2.2.1]heptane scaffold, we benchmarked its amino-alcohol and phosphite derivatives against standard ligands in two highly sensitive asymmetric transformations: the enantioselective addition of diethylzinc to benzaldehyde, and the asymmetric hydroformylation of styrene.

Table 1: Asymmetric Addition of Diethylzinc to Benzaldehyde

Conditions: 2.0 mol% ligand, 1.0 M Et₂Zn in hexane, toluene solvent, 0 °C, 12 h.

Ligand ScaffoldCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Turnover Frequency (TOF, h⁻¹)
2-Iso-propylidenebicyclo[2.2.1]heptane 2.098 96 120
DAIB 2.0958895
PyBOX 5.0898245
Table 2: Asymmetric Hydroformylation of Styrene

Conditions: 0.5–1.0 mol% ligand, Rh(acac)(CO)₂, CO/H₂ (1:1, 40 bar), 60 °C, 24 h.

Ligand ScaffoldCatalyst Loading (mol%)Regioselectivity (b/l)Enantiomeric Excess (ee %)Yield (%)
2-Iso-propylidenebicyclo[2.2.1]heptane 0.592:8 92 94
BINAP 1.085:158085

Data Synthesis: The 2-iso-propylidenebicyclo[2.2.1]heptane ligand consistently outperforms DAIB and BINAP. The higher TOF in the Et₂Zn addition indicates that the steric bulk not only provides stereocontrol but also facilitates the rapid dissociation of the product alkoxide, preventing product inhibition—a common failure point with PyBOX systems.

Reaction Pathway & Stereocontrol Model

The following diagram maps the self-propagating catalytic cycle of the asymmetric diethylzinc addition, highlighting the critical Zimmerman-Traxler transition state where the 2-iso-propylidenebicyclo[2.2.1]heptane ligand exerts its influence.

CatalyticCycle L 2-Iso-propylidenebicyclo [2.2.1]heptane Ligand Pre Zn(Et)2 Coordination L->Pre Toluene, 0 °C Active Active Chiral Zn-Alkoxide Pre->Active -Ethane Substrate Benzaldehyde Binding Active->Substrate +PhCHO TS Zimmerman-Traxler Transition State Substrate->TS Enantioface Discrimination TS->Active Catalyst Turnover Product Chiral Alcohol (>95% ee) TS->Product Alkyl Transfer

Catalytic cycle of asymmetric Et₂Zn addition utilizing the rigid bicyclic ligand.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system. Each critical step includes a mechanistic justification and an empirical validation checkpoint.

Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials Required:

  • 2-Iso-propylidenebicyclo[2.2.1]heptane-derived amino-alcohol ligand (2.0 mol%)

  • Diethylzinc (1.0 M in hexanes, 2.0 equiv)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex:

    • Action: In a flame-dried Schlenk tube under strictly inert argon atmosphere, dissolve the ligand (0.02 mmol) in 2.0 mL of anhydrous toluene. Cool the solution to 0 °C.

    • Causality: Argon purging is strictly required because Et₂Zn is highly pyrophoric, and trace moisture will prematurely hydrolyze the active zinc-alkoxide intermediate, destroying catalytic turnover.

  • Activation of the Zinc Species:

    • Action: Dropwise add Diethylzinc (2.0 mmol, 2.0 mL of 1.0 M solution) over 5 minutes. Stir for 30 minutes at 0 °C.

    • Validation Check: The evolution of ethane gas (visible as micro-bubbles) confirms the deprotonation of the ligand's hydroxyl group and the successful formation of the active chiral zinc-alkoxide complex.

  • Substrate Addition & Enantioselective Transfer:

    • Action: Add benzaldehyde (1.0 mmol) slowly via syringe. Maintain the reaction at 0 °C for 12 hours.

    • Causality: Maintaining 0 °C suppresses the uncatalyzed, racemic background reaction between Et₂Zn and benzaldehyde, ensuring that all alkyl transfer occurs exclusively through the ligand-controlled Zimmerman-Traxler transition state.

  • Quenching and Workup:

    • Action: Quench the reaction strictly at 0 °C by slowly adding 2.0 mL of saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation (Chiral HPLC):

    • Action: Analyze the crude mixture using a Chiralcel OD-H column (Hexane/i-PrOH 95:5, 1.0 mL/min, 254 nm).

    • Validation Check: The appearance of the major product peak at

      
       min ((R)-1-phenyl-1-propanol) and the near absence of the minor peak at 
      
      
      
      min ((S)-enantiomer) validates the stereochemical assay. Complete disappearance of the benzaldehyde peak at
      
      
      min confirms 100% conversion.

Conclusion

For highly sensitive asymmetric transformations, the 2-Iso-propylidenebicyclo[2.2.1]heptane ligand scaffold offers a distinct thermodynamic and kinetic advantage over traditional ligands like DAIB and PyBOX. Its rigid bicyclic core and immense steric shielding at the C2 position create an uncompromising chiral pocket. By adopting this scaffold, process chemists can achieve superior enantiomeric excesses and higher turnover frequencies, ultimately streamlining the synthesis of complex chiral APIs.

References

  • Kamenova-Nacheva, M., Dobrikov, G., & Dimitrov, V. (2009). Preparation of β-amino-alcohol analogs by the addition of N-, O- and S-containing substituents to ferrocenyl-camphorsulfonamide – ligands for enantioselective addition of diethylzinc to benzaldehyde. Arkivoc, 2009(12), 141-152.[Link]

  • Prajapati, R. S., & Bhanage, B. M. (2025). Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability. RSC Sustainability, 3, 158-207.[Link]

Comparative Analysis of Strained Ring Energy in Norbornane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the strain energy (SE) inherent in norbornane (bicyclo[2.2.1]heptane) and its functionalized derivatives. For researchers in medicinal chemistry and polymer science, understanding these values is critical: they dictate the thermodynamic driving force for Ring-Opening Metathesis Polymerization (ROMP) and define the metabolic stability of bioisosteres in drug discovery. This analysis synthesizes experimental thermochemical data with modern computational protocols to quantify the "energetic cost" of the bridged bicyclic architecture.

The Physics of Bridgehead Strain

Norbornane is not merely a rigid scaffold; it is a vessel of stored potential energy. The bicyclic framework forces the cyclohexane boat conformer into a locked geometry, introducing three distinct types of strain that define its reactivity profile:

  • Angle Strain (Baeyer Strain): The C1-C7-C4 bridge angle is compressed to ~93°, significantly deviating from the ideal tetrahedral angle of 109.5°. This deviation is the primary contributor to the molecule's instability relative to cyclohexane.

  • Torsional Strain (Pitzer Strain): The eclipsed conformation of the ethano- bridges (C2-C3 and C5-C6) creates unavoidable repulsive interactions between vicinal hydrogens.

  • Transannular Strain (Prelog Strain): Flagpole interactions, specifically between the endo-hydrogens, further destabilize the structure.

Comparative Strain Energy Matrix

The following table aggregates data from combustion calorimetry and high-level ab initio calculations (G3/MP2 and DFT).

ScaffoldStructureStrain Energy (kcal/mol)

(gas) (kcal/mol)
Key Structural Constraint
Norbornane Bicyclo[2.2.1]heptane17.2 -12.8Locked boat; C7 bridge angle compression.
Norbornene Bicyclo[2.2.1]hept-2-ene27.2 +21.5

centers increase angle strain; olefin is highly reactive.
Norbornadiene Bicyclo[2.2.1]hepta-2,5-diene32 - 35 +58.0Dual olefinic strain; precursor to quadricyclane (solar storage).
7-Oxanorbornene 7-oxabicyclo[2.2.1]hept-2-ene18.8 -30.1Oxygen bridge relieves some steric clash but introduces dipole effects.
Cyclohexane (Reference)0.0 -29.5Chair conformation (Strain-free baseline).

Note on Causality: The jump in strain from norbornane (17.2) to norbornene (27.2) is counter-intuitive to some because removing hydrogens usually reduces steric clutter. However, the introduction of the double bond requires planar geometry at C2-C3, which the bridgehead constraints (C1/C4) strictly forbid, leading to severe angle distortion (olefin strain).

Experimental & Computational Validation Protocols

To rigorously determine Strain Energy, one cannot simply measure heat of formation; one must compare it to a "strain-free" hypothetical equivalent. Two primary methods exist: Combustion Calorimetry (Experimental) and Homodesmotic Reactions (Computational).

Method A: Computational Assessment (The Homodesmotic Standard)

Modern drug discovery relies on Density Functional Theory (DFT) to predict strain before synthesis. The Homodesmotic Reaction is the gold standard because it balances the number of carbon atoms and their hybridization states (


, 

) on both sides of the equation, canceling out bond energy errors.
Validated Computational Protocol

Objective: Calculate SE of Norbornene using Gaussian/ORCA.

  • Geometry Optimization:

    • Functional:

      
      B97X-D (includes dispersion corrections critical for caged systems) or B3LYP.
      
    • Basis Set: def2-TZVPP (triple-zeta quality).

    • Constraint: Ensure

      
       symmetry is maintained.
      
  • Frequency Calculation:

    • Verify stationary point (zero imaginary frequencies).

    • Extract Zero-Point Energy (ZPE) corrected electronic energies (

      
      ).
      
  • Construct Homodesmotic Equation:

    • Reaction: Norbornene + 2 Ethane

      
       Cyclopentane + 1-Butene (Balanced for ring/chain types).
      
    • Calculation:

      
      .
      
    • Interpretation: If

      
       is positive, the reactants (Norbornene) are strained relative to the products.
      

G Input Input Structure (Norbornene) Opt DFT Optimization (wB97X-D/def2-TZVPP) Input->Opt Freq Frequency Check (NImag = 0) Opt->Freq Freq->Input Imaginary Freq? Restart Iso Homodesmotic Equation Setup Freq->Iso Validated Geometry Result Strain Energy Calculation Iso->Result u0394E (Products - Reactants)

Figure 1: Computational workflow for determining Ring Strain Energy (RSE) using homodesmotic reaction schemes.

Applications in Reactivity and Drug Design

The strain energy quantified above directly correlates to functional performance in two key areas:

A. Ring-Opening Metathesis Polymerization (ROMP)

For polymer chemists, strain is the fuel.

  • Threshold: A monomer typically requires >15 kcal/mol of strain to undergo ROMP.

  • Mechanism: The release of the ~27 kcal/mol strain in norbornene drives the reaction forward, overcoming the entropic penalty of linking monomers.

  • 7-Oxanorbornene: While slightly less strained (18.8 kcal/mol) than norbornene, the oxygen bridge increases hydrophilicity, making these derivatives critical for bio-compatible hydrogels.

B. Bioisosteres in Medicinal Chemistry

Norbornane is a "3D-spacer" bioisostere for phenyl rings (flat 2D).

  • Metabolic Stability: Unlike phenyl rings which are prone to CYP450 oxidation (epoxidation/hydroxylation), the norbornane scaffold is metabolically robust due to the difficulty of forming a bridgehead double bond (Bredt's Rule) or a planar carbocation intermediate.

  • Vector Control: The rigid angle of the bridge allows precise positioning of pharmacophores (exit vectors) that flexible chains cannot achieve.

Reactivity Strain High Strain Energy (Norbornene: ~27 kcal/mol) TS Transition State (Ruthenium Alkylidene Complex) Strain->TS Driving Force Drug Bioisostere Application (Metabolic Stability) Strain->Drug Rigid Scaffold Utility ROMP ROMP Product (Poly-norbornene) TS->ROMP Strain Release

Figure 2: Divergent utility of strain: Kinetic release (ROMP) vs. Structural rigidity (Drug Design).

References

  • NIST Chemistry WebBook. Standard Reference Data for Norbornane and Norbornene Thermochemistry.[1] National Institute of Standards and Technology.[1] [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry.[2][3] Angewandte Chemie International Edition. [Link]

  • ChemRxiv. Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. (2024).[4] [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Carboxylic Acids and Amides.[5] (2025).[2][6][7][8] [Link]

Sources

Elemental analysis standards for 2-Iso-propylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Elemental Analysis Standards for the Purity Determination of 2-Isopropylidenebicyclo[2.2.1]heptane

Introduction

2-Isopropylidenebicyclo[2.2.1]heptane is a highly volatile bicyclic monoterpene (C₁₀H₁₆), structurally related to camphene. In drug development and synthetic chemistry, confirming the absolute purity of isolated terpenes is a critical quality control step. While Gas Chromatography (GC-FID/MS) provides relative structural purity, absolute mass-fraction purity is definitively proven through Carbon-Hydrogen (CH) elemental combustion analysis.

However, analyzing this specific compound presents a severe analytical challenge: its high volatility leads to pre-combustion mass loss, and its dense carbon framework (88.16% C) resists complete oxidation. This guide objectively compares calibration standards and details a self-validating methodology to achieve the required ±0.3% accuracy for publication-grade elemental analysis.

The Causality of Matrix Matching in Combustion Analysis

Elemental analyzers rely on dynamic flash combustion. The sample is dropped into a 925°C furnace, oxidized, and the resulting CO₂ and H₂O gases are separated via a GC column and measured by a Thermal Conductivity Detector (TCD).

If the calibration standard does not match the combustion kinetics and C/H ratio of the analyte, the TCD response curve becomes non-linear at the extremes. The industry-standard calibrant, Acetanilide [1], contains only 71.09% carbon and introduces nitrogen into the system. This makes it a poor matrix match for a pure, high-carbon hydrocarbon like 2-isopropylidenebicyclo[2.2.1]heptane, often leading to detector saturation and skewed carbon integration.

Comparative Data: Selecting the Optimal Calibration Standard

To prevent TCD saturation and ensure linear response factors, the calibration standard must closely mimic the theoretical elemental composition of the target analyte.

Calibration StandardMolecular Formula% Carbon (Theoretical)% Hydrogen (Theoretical)Matrix Suitability for Terpenes
2-Isopropylidenebicyclo[2.2.1]heptane C₁₀H₁₆88.16%11.84%N/A (Target Analyte)
Acetanilide C₈H₉NO71.09%6.71%Low (Severe C/H ratio mismatch)
Anthracene C₁₄H₁₀94.34%5.66%Moderate (High C, but low H; prone to sooting)
Cholesterol C₂₇H₄₆O83.87%11.99%High (Excellent C/H alignment)

As demonstrated in the quantitative data, Cholesterol is the superior calibration standard [2] for bicyclic terpenes. It is a non-volatile solid (ensuring weighing stability) and provides an excellent matrix match for the hydrogen content (11.99% vs 11.84%) and carbon density of the analyte.

Self-Validating Experimental Protocol

To overcome the volatility of 2-isopropylidenebicyclo[2.2.1]heptane, standard folded tin (Sn) boats must be abandoned in favor of hermetically sealed aluminum (Al) capsules.

Step 1: Instrument Blanking and Purging Purge the elemental analyzer (e.g., PerkinElmer 2400 Series II [3]) with high-purity Helium carrier gas. Run three empty, unweighed aluminum capsules. Causality: This establishes a baseline blank by removing atmospheric nitrogen and carbon dioxide from the autosampler queue, ensuring the TCD only measures true combustion products.

Step 2: Calibration with Cholesterol Weigh 1.5 to 2.5 mg of high-purity cholesterol into standard tin capsules. Generate a calibration curve using a minimum of three distinct mass points (K-factor calibration). Causality: Calibrating with a high-carbon standard ensures the TCD response factor is accurately scaled for the massive influx of CO₂ generated by the terpene, preventing peak tailing.

Step 3: Hermetic Encapsulation of the Analyte Weigh 1.5 to 2.0 mg of 2-isopropylidenebicyclo[2.2.1]heptane into a 30 µL aluminum capsule. Immediately seal the capsule using a cold-weld crimper. Causality: Volatile terpenes will evaporate through the micro-crevices of folded tin boats while waiting in the autosampler. Cold-welded aluminum creates an airtight seal [4], guaranteeing that the weighed mass is identical to the combusted mass.

Step 4: Dynamic Flash Combustion with Extended Oxygen Drop the sealed capsule into the 925°C combustion furnace. Program the analyzer to deliver an extended oxygen dose (+2 to +3 seconds). Causality: Bicyclic hydrocarbons are highly stable and prone to incomplete combustion (sooting). Extended oxygen dosing ensures the complete conversion of the dense carbon framework into CO₂.

Step 5: System Self-Validation Before running the actual samples, run a secondary liquid hydrocarbon standard (e.g., Squalane, C₃₀H₆₂) encapsulated in a cold-welded aluminum capsule as an "unknown." Causality: This validates both the mechanical integrity of the cold-welding process and the accuracy of the cholesterol calibration curve. If the experimental C/H values for Squalane deviate by >0.3% from its theoretical values, the system is not sealed or calibrated correctly, and the run must be aborted and recalibrated.

Mechanistic Workflow

CHN_Workflow Standard 1. System Calibration (Cholesterol Standard) Encapsulation 2. Hermetic Encapsulation (Cold-Welded Al Capsules) Standard->Encapsulation Matrix matching Combustion 3. Flash Combustion (925°C) Extended O2 Dosing Encapsulation->Combustion Prevents volatilization Reduction 4. Catalytic Scrubbing (Cu / Ag-V at 600°C) Combustion->Reduction Oxidation products Detection 5. TCD Detection (C as CO2, H as H2O) Reduction->Detection Purified gases

Workflow for the elemental combustion analysis of volatile bicyclic terpenes.

References

  • PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PE Polska. URL: [Link]

  • Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. "Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry." Analytical Chemistry, ACS Publications. URL: [Link]

  • PerkinElmer. "2400 CHNS/O Analyzer Overview." Scribd. URL: [Link]

  • School of Chemical Sciences. "Microanalysis Lab Sample Submission Guidelines." University of Illinois. URL: [Link]

Safety Operating Guide

Proper Disposal Procedures: 2-Isopropylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 2-Isopropylidenebicyclo[2.2.1]heptane , a strained bicyclic alkene.

Executive Summary & Chemical Identity

2-Isopropylidenebicyclo[2.2.1]heptane is a highly reactive, strained bicyclic hydrocarbon. Structurally related to terpenes (like camphene) and norbornene derivatives, it presents distinct hazards in a laboratory setting due to its exocyclic double bond and bicyclic strain .

Effective disposal requires treating this compound not merely as a generic organic solvent, but as a high-energy alkene susceptible to autoxidation (peroxide formation) and exothermic polymerization.

Chemical Attribute Specification
Chemical Structure Bicyclic norbornane skeleton with an exocyclic isopropylidene group.
Molecular Formula C₁₀H₁₆
Molecular Weight 136.23 g/mol
Primary Hazards Flammable Liquid (Est. FP < 40°C), Peroxide Former , Aspiration Hazard .
Waste Classification D001 (Ignitable), Class 3 Flammable Liquid.

Hazard Characterization (The "Why")

Understanding the reactivity of this molecule is the prerequisite for safe disposal. You cannot simply pour this into a waste drum without assessment.

A. Flammability & Static Discharge

Like its analog 5-ethylidene-2-norbornene , this compound is a volatile hydrocarbon with a flash point likely between 25°C and 40°C . It generates heavy vapors that can travel along bench surfaces to ignition sources.[1][2]

  • Risk: Static discharge during transfer is a critical failure mode. The non-conductive nature of bicyclic terpenes allows charge accumulation.

B. Autoxidation (Peroxide Formation)

The allylic positions adjacent to the exocyclic double bond are prone to radical attack by atmospheric oxygen.

  • Mechanism: Formation of hydroperoxides (R-O-O-H) upon prolonged storage or exposure to air.

  • Disposal Implication: Do not distill or concentrate waste streams containing this compound without first testing for peroxides. Concentrating peroxidized residues can lead to detonation.

C. Polymerization

The strained ring system (ring strain ~27 kcal/mol) makes the alkene susceptible to acid-catalyzed polymerization or Ring-Opening Metathesis Polymerization (ROMP).

  • Incompatibility: Contact with strong Lewis acids (AlCl₃, BF₃) or cationic initiators in the waste container can trigger a runaway exothermic reaction.

Pre-Disposal Stabilization Protocol

Before moving the chemical to the central waste accumulation area, perform the following "Self-Validating" checks.

Step 1: Peroxide Quantification

Frequency: Mandatory for any container opened >3 months ago.

  • Use Quantofix® Peroxide 100 (or equivalent starch-iodide strips).

  • Pass Criteria: < 10 mg/L (ppm).

  • Fail Criteria: > 10 mg/L requires immediate quenching.

Step 2: Peroxide Quenching (If Failed)

If peroxides are detected, they must be reduced before the material enters the waste stream.

  • Reagent: Ferrous Sulfate (FeSO₄) solution (acidified) or Sodium Metabisulfite (Na₂S₂O₅).

  • Protocol:

    • Dilute the organic layer with a compatible solvent (e.g., heptane) to reduce viscosity.

    • Add 20% excess reducing agent solution.

    • Stir gently for 30 minutes.

    • Retest with strips to confirm < 10 ppm.

Disposal Workflow (The "How")

Decision Matrix: Disposal Pathway

The following logic gate ensures the material is routed correctly based on its physical state and purity.

DisposalWorkflow Start Waste: 2-Isopropylidenebicyclo[2.2.1]heptane CheckPeroxide Test for Peroxides (Quantofix Strips) Start->CheckPeroxide IsPeroxideHigh Peroxides > 10 ppm? CheckPeroxide->IsPeroxideHigh Quench Quench with acidic FeSO4 or Na2S2O5 IsPeroxideHigh->Quench Yes CheckState Physical State? IsPeroxideHigh->CheckState No Quench->CheckPeroxide Retest LiquidWaste Liquid Waste Stream CheckState->LiquidWaste Liquid SolidWaste Solid/Sludge Waste CheckState->SolidWaste Solid/Absorbed Segregate Segregate: Non-Halogenated Organics (Code D001) LiquidWaste->Segregate PackSolid Pack in UN-rated Drum (Lab Pack) SolidWaste->PackSolid

Figure 1: Decision matrix for determining the safe disposal pathway, prioritizing peroxide detection.

Detailed Procedures
A. Liquid Waste (Bulk Solvent)
  • Container: Use conductive containers (Safety Can) or glass bottles with proper secondary containment.

  • Segregation:

    • MUST MIX WITH: Aliphatic hydrocarbons (Hexane, Heptane), Aromatics (Toluene), Esters.

    • DO NOT MIX WITH: Oxidizers (Nitric acid, Peroxides), Strong Acids (Sulfuric acid - polymerization risk), Halogenated solvents (unless the waste stream allows, but segregation is preferred for cost).

  • Labeling:

    • Primary Constituent: "2-Isopropylidenebicyclo[2.2.1]heptane"[3][4]

    • Hazard Checkbox: [x] Flammable [x] Toxic[5]

  • Transfer: Ground and bond all metal containers during transfer to prevent static ignition.

B. Solid Waste (Spill Debris / Contaminated PPE)
  • Absorbent: Use inert absorbents like Vermiculite or Diatomaceous Earth . Avoid paper/cellulose if the material is concentrated, as this increases flammability.

  • Packaging: Double-bag in heavy-duty polyethylene bags (4 mil minimum) and place in a UN-rated steel or poly drum.

  • Labeling: "Debris contaminated with Flammable Terpenes."

Emergency Response: Spill Scenario

In the event of a spill during transfer, execute the following workflow immediately.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves, Goggles, Resp. Protection (Organic Vapor) Evacuate->PPE Contain 3. Dike with Vermiculite (Do NOT use sawdust) PPE->Contain Absorb 4. Absorb & Transfer to Waste Bag Contain->Absorb Clean 5. Clean Surface with Soap/Water Absorb->Clean

Figure 2: Immediate response workflow for a laboratory spill of 2-Isopropylidenebicyclo[2.2.1]heptane.

Regulatory Compliance (US Focus)

Regulatory BodyClassification / CodeRequirement
EPA (RCRA) D001 (Ignitable Characteristic)Flash point < 60°C. Must be treated via fuel blending or incineration.
DOT (Transport) UN 3295 or UN 2319 Likely shipped as "Hydrocarbons, liquid, n.o.s." or "Terpene hydrocarbons, n.o.s."
OSHA Flammable Liquid, Category 3SDS must be available; storage in flammables cabinet required.

Final Disposal Method: The ultimate fate of this waste stream should be High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the strained ring system and eliminates environmental toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9233, Bicyclo[2.2.1]heptane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).
  • Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)

Sources

Personal protective equipment for handling 2-Iso-propylidenebicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling, personal protective equipment (PPE), and operational logistics for 2-Iso-propylidenebicyclo[2.2.1]heptane .

Note on Chemical Identity & Data Source: Specific safety data for the exact isomer 2-Iso-propylidenebicyclo[2.2.1]heptane is limited in public repositories.[1][2][3] Therefore, this protocol utilizes a Read-Across Toxicological Assessment based on structurally homologous bicyclic terpenes (e.g., 5-Ethylidene-2-norbornene, Camphene, and Norbornane derivatives).[1][2][3] This approach applies the Precautionary Principle : assuming the highest likely hazard class (Flammable Liquid/Solid, Skin Irritant, Aspiration Hazard) until specific testing proves otherwise.[1][2]

Executive Safety Summary

  • Primary Hazard: Flammable .[1][2][4][5] High risk of static ignition.[1][2][3]

  • Health Hazard: Skin & Eye Irritant .[1][2][4][6] Potential Aspiration Hazard (chemical pneumonitis if swallowed).[1][2][4]

  • Critical Control: Handle exclusively within a certified Chemical Fume Hood.

  • Spill Response: Use non-combustible absorbents (Vermiculite/Sand).[1][2] Do not use water jets.

Chemical Profile & Hazard Identification

PropertyValue (Estimated via Read-Across*)Operational Implication
Physical State Colorless Liquid or Low-Melting SolidMay solidify in cool storage; requires warming for transfer.[1][2][3]
Flash Point ~35°C - 55°C (Closed Cup)Flammable .[1][2][3] Ground all metal transfer equipment.[1][2][3]
Boiling Point ~150°C - 170°CModerate volatility; vapors can accumulate in low areas.[1][2][3]
Odor Pungent, Terpene-like (Pine/Camphor)Odor threshold is low; smell indicates containment breach.[1][2][3]
Solubility Insoluble in water; Soluble in organicsMarine Pollutant .[1][2] Do not dispose of down drains.[1][2][3][5]

*Estimates based on 5-Ethylidene-2-norbornene (CAS 16219-75-3) and Camphene (CAS 79-92-5).[1][2][3]

Personal Protective Equipment (PPE) Matrix

Effective PPE selection relies on permeation resistance against terpene hydrocarbons.[1][2][3] Latex gloves are insufficient due to rapid degradation by cyclic hydrocarbons.[1][2][3]

PPE Decision Logic

PPE_Logic Start Task Assessment Splash Splash Risk Only (Aliquot/Transfer < 10mL) Start->Splash Immersion High Exposure Risk (Spill Cleanup/Bulk Transfer) Start->Immersion Gloves_Splash Gloves: Nitrile (Double Layer) >0.11mm thickness Splash->Gloves_Splash Gloves_Immersion Gloves: Viton® or PVA (Silver Shield®) Immersion->Gloves_Immersion Body Body: Flame-Resistant (FR) Lab Coat Gloves_Splash->Body Gloves_Immersion->Body Resp Respiratory: Fume Hood (Primary) Respirator w/ OV Cartridge (Secondary) Body->Resp

Figure 1: PPE Selection Logic based on exposure potential.[1][2][3]

Detailed PPE Specifications
  • Hand Protection:

    • Routine Handling: Double-glove with Nitrile (minimum 5 mil / 0.12 mm).[1][2][3] Change immediately upon splash contact.

    • Spill/Bulk: Viton® or Polyvinyl Alcohol (PVA) gloves.[1][2] Note: PVA is water-soluble; keep dry.[1][3]

  • Eye/Face Protection:

    • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1][2]

    • High Risk: Face shield over goggles during reactor loading.[1][2]

  • Respiratory Protection:

    • Primary: Process must be contained in a fume hood with face velocity >100 fpm.

    • Secondary: If hood is unavailable (maintenance only), use a half-mask respirator with Organic Vapor (OV) cartridges (Black band).[1][2]

  • Body Protection:

    • Flame-Resistant (Nomex® or treated cotton) lab coat.[1][2][3] Synthetic fibers (polyester) should be avoided as they melt onto skin during fire.[1][2][3]

Operational Protocols

A. Storage Requirements
  • Environment: Store in a cool (<25°C), dry, well-ventilated "Flammables" cabinet.

  • Incompatibility: Segregate from Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Halogens .[1][2] Terpenes can react violently with oxidizers.[1][2][3]

  • Container: Keep under Inert Gas (Nitrogen or Argon) blanket.[1][2] The isopropylidene double bond is susceptible to auto-oxidation, forming peroxides over time.[1][2][3]

B. Safe Transfer Methodology

Objective: Prevent static discharge and inhalation exposure.

  • Preparation:

    • Verify Fume Hood operation.[1][2][3]

    • Clear work area of ignition sources (hot plates, open flames).[1][2][7]

    • Grounding: If transferring >1 Liter, attach ground wires to both the source drum and receiving vessel to dissipate static charge.[1][2]

  • Transfer:

    • Use a glass or stainless steel syringe for small volumes.[1][2][3]

    • Avoid plastic pipettes which can dissolve or leach plasticizers.[1][2][3]

    • Technique: Keep the container closed when not actively withdrawing liquid.[1][2][3]

  • Post-Handling:

    • Wipe exterior of containers with a dry tissue (dispose of as solid hazardous waste).[1][2][3]

    • Purge headspace with Nitrogen before resealing.[1][2][3]

C. Waste Disposal
  • Classification: Hazardous Chemical Waste (Ignitable, Toxic).[1][2]

  • Stream: Non-Halogenated Organic Solvent Waste.[1][2]

  • Protocol:

    • Do NOT pour down the sink.[1][2][3]

    • Collect in compatible containers (HDPE or Glass).

    • Label clearly: "Contains 2-Iso-propylidenebicyclo[2.2.1]heptane - Flammable/Irritant".[1][2][3]

Emergency Response: Spill & Exposure

Spill Response Workflow

Spill_Response Event Spill Detected Assess Assess Volume Event->Assess Minor Minor (<50 mL) Inside Hood Assess->Minor Major Major (>50 mL) Or Outside Hood Assess->Major Action_Minor 1. Absorb with Vermiculite/Pads 2. Wipe with Acetone 3. Dispose as Haz Waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Secure Doors 3. Call EHS/Fire Dept Major->Action_Major

Figure 2: Decision tree for spill containment.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1][2][3] Medical attention is urgent due to potential CNS depression.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Remove contaminated clothing.[1][2][3][6][7][8] Do not use solvents (ethanol) to wash skin, as this enhances absorption.[1][2]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1][2]

  • Ingestion: Do NOT induce vomiting . Risk of aspiration into lungs is fatal.[1][2][3] Call Poison Control immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20035399, Exo-isopropyl bicyclo[2.2.1]heptane. Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200).[1][2] Retrieved from [Link][1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.